Executive Summary Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and active pharmaceutical ingredient (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1][2]. Featuring a quinoline core substituted at the 5-position with a methylaminomethyl moiety, this compound serves as a critical intermediate in the development of kinase inhibitors, antimalarials, and antimicrobial agents[3].
The presentation of this compound as an oxalate salt is a deliberate formulation strategy. It ensures optimal physicochemical stability, mitigating the inherent oxidation and hygroscopicity risks associated with free secondary amines, thereby streamlining downstream synthetic handling and scale-up operations[4].
Physicochemical Profiling & Structural Rationale
Understanding the physicochemical properties of an intermediate is critical for predicting its behavior in complex synthetic matrices. The table below summarizes the core quantitative data for this compound[1][2].
Property
Value
Rationale / Implication
CAS Number
1177274-42-8
Unique identifier for the oxalate salt form.
Molecular Formula
C₁₃H₁₄N₂O₄
Comprises the free base (C₁₁H₁₂N₂) and oxalic acid (C₂H₂O₄).
Molecular Weight
262.26 g/mol
Indicates a 1:1 stoichiometric ratio of base to acid.
Physical State
Crystalline Solid
Facilitates easy weighing, transfer, and storage.
Purity Standard
≥ 95% (HPLC/NMR)
Required threshold for use as a reliable synthetic building block.
The Causality of Salt Selection
Free secondary amines are notoriously difficult to handle; they are often viscous liquids or amorphous solids that readily absorb atmospheric moisture and carbon dioxide, leading to degradation via N-oxidation or carbamate formation. The selection of oxalic acid to form the oxalate salt addresses these issues directly[4][5]. Oxalate salts typically exhibit high lattice energies, which drive the formation of thermodynamically stable, highly crystalline solids. This not only protects the amine from oxidative degradation but also allows for purification via simple recrystallization, completely bypassing the need for resource-intensive column chromatography[4].
Synthetic Methodology & Experimental Protocols
The synthesis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate relies on a sequence designed to maximize regioselectivity and prevent over-alkylation.
Step-by-Step Synthetic Protocol
Radical Halogenation (Regioselective Activation):
Procedure: Suspend 5-methylquinoline (1.0 eq) in anhydrous acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under an inert argon atmosphere for 4 hours.
Causality: AIBN initiates a radical chain reaction that specifically targets the benzylic 5-methyl group rather than the aromatic quinoline ring, yielding 5-(bromomethyl)quinoline. Acetonitrile is chosen as a polar, non-nucleophilic solvent that stabilizes the transition states without participating in the reaction.
Nucleophilic Substitution (Amination):
Procedure: Cool the reaction mixture to 0°C. Dropwise, add a large excess of methanamine (methylamine, 33% in absolute ethanol, 10.0 eq). Stir at room temperature for 12 hours.
Causality: The massive stoichiometric excess of primary amine is critical. It ensures that the primary amine acts as the dominant nucleophile, kinetically outcompeting the newly formed secondary amine product, thereby preventing over-alkylation into an unwanted tertiary amine.
Salt Formation and Crystallization:
Procedure: Concentrate the mixture in vacuo, extract with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Filter and add a solution of anhydrous oxalic acid (1.0 eq) in minimal ethanol. Stir for 1 hour as the precipitate forms. Filter and wash with cold diethyl ether.
Causality: The addition of oxalic acid protonates the secondary amine, shifting its solubility profile. The resulting ion pair is insoluble in the ethyl acetate/ether mixture, driving the product out of solution in high purity.
Caption: Step-by-step synthetic workflow for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Applications in Medicinal Chemistry & Drug Discovery
Quinoline derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry[6][7]. The bicyclic aromatic system is highly adept at intercalating into DNA or fitting snugly into the ATP-binding pockets of various kinases[3][8].
The specific substitution pattern of CAS 1177274-42-8—featuring a functionalized group at the 5-position—is particularly valuable. The methylamine linker acts as a flexible, basic hinge. In the context of kinase inhibitors (e.g., targeting the PI3K/AKT/mTOR pathway), this secondary amine can participate in crucial hydrogen bonding (both as a donor and an acceptor) with the hinge region residues of the kinase target[3]. Furthermore, the secondary amine serves as a synthetic handle, allowing medicinal chemists to rapidly generate libraries of amides, ureas, or sulfonamides to optimize structure-activity relationships (SAR).
Caption: Mechanism of action for quinoline-derived kinase inhibitors targeting the PI3K/AKT pathway.
Analytical Validation & Quality Control
To ensure the trustworthiness of the intermediate before downstream deployment, self-validating analytical protocols must be employed.
Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic acid (TFA).
Self-Validating Logic: A blank injection (mobile phase only) must be run prior to the sample to establish a baseline and identify any system peaks.
Causality of TFA Addition: The secondary amine is highly basic. Without an ion-pairing agent, the amine will interact with residual unendcapped silanol groups on the silica stationary phase, causing severe peak tailing. TFA protonates the amine and forms a neutral ion pair, ensuring sharp, symmetrical peaks for accurate area integration and purity determination.
Nuclear Magnetic Resonance (NMR) Protocol
Solvent: DMSO-
d6
.
Causality: While the free base is soluble in CDCl₃, the oxalate salt is highly polar. DMSO-
d6
is required to fully dissolve the salt lattice. Furthermore, the use of DMSO-
d6
slows down proton exchange rates compared to protic solvents (like Methanol-
d4
), allowing the distinct observation of the broad singlet corresponding to the protonated amine (
−NH2+
) and the acidic protons of the oxalate counter-ion, confirming the 1:1 stoichiometry.
References
ChemBK. "N-methyl-1-(5-quinolinyl)methanamine oxalate - Physico-chemical Properties." ChemBK Database. Available at:[Link]
ResearchGate. "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions." ResearchGate Publications. Available at:[Link]
European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." European Pharmaceutical Review, 2014. Available at:[Link]
Semantic Scholar. "Non-clinical toxicological considerations for pharmaceutical salt selection." Expert Opinion on Drug Metabolism & Toxicology, 2012. Available at:[Link]
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate: Strategic Utilization in Advanced Medicinal Chemistry Executive Summary & Strategic Significance In the landscape of modern drug discovery, privileged scaffolds are essential fo...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate: Strategic Utilization in Advanced Medicinal Chemistry
Executive Summary & Strategic Significance
In the landscape of modern drug discovery, privileged scaffolds are essential for navigating complex biological targets. Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) represents a highly versatile, bifunctional building block[1]. It combines the robust, pharmacologically active quinoline core with a flexible, reactive secondary amine linker.
As a Senior Application Scientist, I frequently deploy this intermediate in the design of kinase inhibitors, antimicrobial agents, and novel PD-1/PD-L1 small molecule antagonists[2]. The strategic positioning of the methylamine moiety at the 5-position of the quinoline ring allows medicinal chemists to anchor the heteroaromatic system in hydrophobic binding pockets while projecting the basic amine into solvent-exposed regions or toward specific acidic residues (e.g., Asp/Glu in kinase hinge regions)[3].
Physicochemical Architecture & Causality of the Salt Form
Understanding the physicochemical properties of this building block is critical for optimizing reaction conditions and storage.
The Causality of the Oxalate Salt:
Free secondary benzylic amines are notoriously unstable; they are susceptible to atmospheric oxidation and can readily absorb CO₂ to form carbamates. By isolating the compound as an oxalate salt, the amine lone pair is protonated, locking the molecule into a highly crystalline, stable solid[1]. This not only extends the shelf-life indefinitely under standard conditions but also ensures precise stoichiometric weighing during high-throughput parallel synthesis.
Mechanistic Role in Pharmacophore Design
The dual-nature of this molecule dictates its utility:
The Quinoline Core: Acts as a potent
π−π
stacking participant and a hydrogen-bond acceptor (via the N1 atom). It is a classic hinge-binding motif in oncology targets[3].
The N-Methylmethanamine Linker: The methylene bridge (-CH₂-) provides critical conformational flexibility, preventing the molecule from being too rigid. The N-methyl group serves as a steric shield that prevents secondary side-reactions (like over-alkylation) while maintaining the ability to form stable amide bonds or tertiary amines via reductive amination[2].
Synthetic Workflows & Logical Relationships
To utilize this building block, the stable oxalate salt must first be "cracked" (deprotonated) to liberate the reactive free base, which is then immediately subjected to electrophilic coupling.
Workflow diagram detailing the conversion of the stable oxalate salt to a reactive free base, followed by electrophilic coupling.
To ensure absolute scientific integrity, the following protocol for coupling Methyl(Quinolin-5-Yl-Methyl)Amine with a generic carboxylic acid (R-COOH) is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to guarantee causality and success at each phase[4].
Phase 1: Salt Cracking (Free Base Generation)
Reagent Preparation: Suspend Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (1.0 eq, 262.3 mg, 1.0 mmol) in 10 mL of Ethyl Acetate (EtOAc).
Alkaline Shift: Add 10 mL of a saturated aqueous Potassium Carbonate (K₂CO₃) solution. Stir vigorously for 15 minutes at ambient temperature.
Causality & IPC: The biphasic mixture allows the liberated free base to partition immediately into the organic layer, protecting it from aqueous degradation. IPC Check: Test the aqueous layer with pH paper to ensure pH > 9.
Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 5 mL EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale yellow oil.
Phase 2: HATU-Mediated Amide Coupling
Activation: In a dried flask under N₂, dissolve the target carboxylic acid (1.05 eq, 1.05 mmol) and HATU (1.1 eq, 418 mg, 1.1 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 522 µL, 3.0 mmol). Stir for 10 minutes to form the active OAt-ester.
Nucleophilic Attack: Dissolve the freshly prepared Methyl(Quinolin-5-Yl-Methyl)Amine free base in 2 mL of DMF and add it dropwise to the activated acid mixture. Stir at room temperature for 2 hours[4].
Causality & IPC: HATU is specifically chosen over EDC/HOBt because secondary amines are sterically hindered; HATU accelerates the coupling via a highly reactive 7-aza-benzotriazole intermediate. IPC Check: Perform LC-MS analysis. The reaction is self-validated when the free base peak (
m/z
173.1
[M+H]+
) is fully consumed, and the desired product mass emerges.
Phase 3: Workup and Purification
Quench the reaction with 10 mL of saturated aqueous NaHCO₃.
Extract with EtOAc (3 x 15 mL). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine.
Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, gradient 0-10% MeOH in Dichloromethane).
Physical and chemical properties of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Executive Summary In modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks dictates the success of downstream drug discovery pipelines. Methyl(Quinolin-5-Yl-Methyl)Amine Ox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks dictates the success of downstream drug discovery pipelines. Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) is a highly specialized, polyfunctional chemical intermediate. By combining the rigid, lipophilic quinoline pharmacophore with a versatile secondary methylamine linker, this compound serves as a critical vector for synthesizing kinase inhibitors, antibacterial agents, and GPCR ligands.
As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic system. The free base of this molecule is inherently prone to oxidation and can exhibit poor handling characteristics (often presenting as a viscous oil). Converting it into an oxalate salt fundamentally alters its physicochemical profile, transforming it into a highly crystalline, bench-stable, and water-soluble reagent. This whitepaper provides a rigorous, self-validating guide to the properties, structural logic, and synthetic protocols associated with Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Physicochemical Profiling & Structural Logic
Understanding the macroscopic behavior of this compound requires an analysis of its molecular parameters. The table below consolidates the verified quantitative data for the oxalate salt[1],[2].
The 1:1 stoichiometric salt of the secondary amine and oxalic acid.
CAS Registry Number
1177274-42-8
Unique identifier for the specific oxalate salt form[3].
Molecular Formula
C₁₃H₁₄N₂O₄
Base (C₁₁H₁₂N₂) + Oxalate counterion (C₂H₂O₄).
Molar Mass
262.26 g/mol
Ideal weight for a fragment-based drug discovery (FBDD) scaffold.
Appearance
Off-white to pale yellow crystalline powder
The oxalate counterion drives lattice packing, preventing the amorphous oil formation typical of free secondary amines.
Solubility
Soluble in H₂O, DMSO; slightly soluble in EtOH
The ionic nature of the salt drastically lowers the partition coefficient (LogP), enabling aqueous assay compatibility.
To conceptualize how these properties emerge from the molecular structure, we must deconstruct the compound into its functional domains.
Structural components and physicochemical roles of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Mechanistic Insights: Scaffold & Salt Selection
Why the Quinoline 5-Position?
The quinoline ring is a privileged scaffold in medicinal chemistry. Substitution at the 5-position is highly strategic. From an electronic standpoint, the C5 and C8 positions of the quinoline carbocycle are the most electron-rich and thus the most reactive toward electrophilic aromatic substitution (such as formylation)[4]. Siting the methylamine group at C5 projects the functional handle away from the steric bulk of the nitrogen-containing hetero-ring, allowing for unhindered target binding (e.g., fitting into the ATP-binding pocket of kinases).
The Causality of the Oxalate Salt
Why isolate this molecule as an oxalate salt rather than a hydrochloride or a free base?
Oxidative Stability: Secondary benzylic-type amines are highly susceptible to atmospheric oxidation, leading to N-oxides or degradation products. Protonation by oxalic acid (pKa₁ = 1.25) sequesters the lone pair on the nitrogen, neutralizing its nucleophilicity and preventing oxidative degradation.
Self-Purification via Crystallization: Oxalic acid forms highly ordered, robust hydrogen-bond networks. When the salt forms in a solvent like ethanol, the dramatic drop in solubility forces the product to crash out as a pure crystal, leaving unreacted starting materials and organic impurities in the mother liquor. This makes the protocol a self-validating purification system.
Experimental Workflow: Synthesis & Validation
The synthesis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is achieved through a highly controlled, three-step sequence: Formylation, Reductive Amination, and Salt Precipitation.
Synthetic workflow for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Step-by-Step Methodology
Phase 1: Synthesis of Quinoline-5-carbaldehyde
Rationale: We utilize the Vilsmeier-Haack reaction to introduce the aldehyde directly at the C5 position[4].
Cool a solution of dry DMF (4.0 equiv) and chloroform to 0 °C under an inert argon atmosphere.
Add POCl₃ (1.5 equiv) dropwise to generate the Vilsmeier reagent (chloromethyleneiminium ion). Stir for 1 hour.
Introduce quinoline (1.0 equiv) and heat the mixture to a gentle reflux for 16 hours.
Quench the reaction with crushed ice and neutralize with 10% aqueous Na₂CO₃ to pH 7. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the aldehyde intermediate.
Phase 2: Reductive Amination
Rationale: A two-stage reductive amination ensures the secondary amine is formed without over-alkylation to a tertiary amine[5].
Dissolve quinoline-5-carbaldehyde (1.0 equiv) in anhydrous methanol.
Add a solution of methylamine (MeNH₂, 33% in absolute ethanol, 5.0 equiv). The large stoichiometric excess of methylamine drives the equilibrium entirely toward the imine intermediate and prevents dimerization. Stir at room temperature for 12 hours.
Cool the reaction to 0 °C. Add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions to reduce the imine.
Stir for 4 hours, then quench with 1M NaOH. Extract the free base with diethyl ether, wash with brine, dry, and concentrate in vacuo.
Phase 3: Oxalate Salt Formation & Validation
Rationale: Crystallization serves as the final purification step, locking the compound into its stable salt form.
Dissolve the crude methyl(quinolin-5-ylmethyl)amine free base in a minimal volume of hot absolute ethanol.
In a separate flask, dissolve anhydrous oxalic acid (1.05 equiv) in absolute ethanol.
Add the oxalic acid solution dropwise to the free base solution while stirring vigorously. A precipitate will begin to form immediately.
Allow the suspension to cool to room temperature, then chill to 4 °C for 2 hours to maximize precipitation.
Filter the crystalline solid under vacuum, wash with cold diethyl ether, and dry under high vacuum at 40 °C to yield pure Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Analytical Validation Standards:
LC-MS: Confirm the mass of the free base [M+H]⁺ at m/z 173.1.
¹H-NMR (DMSO-d₆): Look for the diagnostic singlet of the N-methyl group (~2.6 ppm) and the benzylic CH₂ singlet (~4.5 ppm). The quinoline aromatic protons will appear between 7.5 and 9.0 ppm. The presence of a broad exchangeable peak confirms the protonated amine/oxalate complex[3].
Applications in Drug Discovery
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is not an end-product; it is a highly programmable module.
Antibacterial Development: The quinoline core is a known inhibitor of bacterial Type II topoisomerases (DNA gyrase). The secondary amine acts as an attachment point to link the quinoline core to fluoroquinolone derivatives or FabI inhibitors[5].
Kinase Inhibitors: The nitrogen of the quinoline ring frequently acts as a hydrogen-bond acceptor for the hinge region of kinases. The methylamine linker allows chemists to append varied "tail" groups that probe the solvent-exposed regions of the kinase active site, optimizing target residence time and selectivity.
By standardizing the use of the oxalate salt, researchers guarantee reproducible molarity in high-throughput screening assays, eliminating the batch-to-batch variability that plagues free-base amine libraries.
References
N-methyl-1-(5-quinolinyl)
1177274-42-8 | MEthyl(quinolin-5-yl-methyl)
CAS:1177274-42-8 MEthyl(quinolin-5-yl-methyl)
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals
Executive Summary
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) is a critical secondary amine intermediate utilized extensively in the synthesis of enoyl-ACP reductase (FabI) inhibitors. These inhibitors are potent antibacterial agents designed to target methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens [1].
Working with the free base of this compound presents significant physicochemical challenges. As an electron-rich secondary amine coupled with a quinoline fluorophore, the free base is highly susceptible to N-oxidation, photolytic degradation, and typically presents as a viscous oil or low-melting solid. To overcome these liabilities, the compound is isolated as an oxalate salt . This guide provides an in-depth mechanistic analysis of the solubility and stability profiles of this oxalate salt, equipping researchers with self-validating protocols for preformulation and analytical workflows.
Physicochemical Profiling: The Rationale for the Oxalate Salt
The selection of oxalic acid as a counterion is not arbitrary; it is a deliberate engineering choice driven by the principles of supramolecular chemistry and thermodynamics.
Causality of Salt Selection: The secondary amine moiety (estimated pKa ~8.5–9.5) is readily protonated by oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14). This protonation neutralizes the nucleophilicity of the amine, drastically reducing its susceptibility to oxidative cleavage.
Crystal Lattice Energy: The bidentate nature of the oxalate anion allows it to form a robust, highly ordered hydrogen-bonded network with the protonated amine. This high crystal lattice energy translates to a higher melting point, lower hygroscopicity, and a significant reduction in oxygen diffusion into the solid matrix, thereby protecting the sensitive quinoline core from environmental degradation.
Caption: Mechanistic pathway showing free base degradation vs. oxalate salt steric/electronic protection.
Solubility Thermodynamics
The solubility of an amine oxalate salt is governed by the pH of the aqueous medium, the intrinsic solubility of the un-ionized free base (
S0
), and the solubility product (
Ksp
) of the salt. Following the theoretical frameworks outlined in USP <1236> Solubility Measurements [2], the apparent solubility will exhibit a distinct "U-shaped" or "V-shaped" pH-solubility profile.
The Common-Ion Effect: In media containing endogenous oxalate or high buffer capacities, the apparent solubility of the compound will decrease exponentially due to the common-ion effect.
Disproportionation Risk: At highly acidic pH (pH < 1.5), the oxalate counterion becomes fully protonated (uncharged oxalic acid). This can lead to the dissociation of the salt lattice and the precipitation of free oxalic acid or the formation of a different polymorph/hydrate, a phenomenon known as salt disproportionation.
To ensure self-validating data, this protocol incorporates orthogonal solid-state verification to confirm the salt has not altered its polymorphic form during equilibration.
Saturation: Add an excess of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (approx. 100 mg) to 10 mL of the target aqueous buffer in a sealed borosilicate glass vial.
Equilibration: Agitate the suspension via end-over-end rotation in a thermostatic water bath at 25.0 ± 0.1°C for 48 hours. Scientific Causality: 48 hours ensures thermodynamic equilibrium is reached, overcoming any initial kinetic supersaturation.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1–2 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (λ ~235 nm for the quinoline chromophore).
Solid-State Verification (SST): Recover the residual solid from the centrifuge tube, dry gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the reference standard to confirm the absence of salt disproportionation.
Caption: USP <1236> Shake-Flask workflow with mandatory solid-state verification.
Stability Matrix & Degradation Kinetics
Following ICH Q1A(R2) guidelines [3], the stability of the compound must be evaluated under controlled environmental conditions. While the oxalate salt provides excellent baseline stability, forced degradation (stress testing) is required to elucidate potential degradation pathways and develop a Stability-Indicating Assay Method (SIAM).
Primary Degradation Pathways
Oxidative Cleavage: The benzylic/allylic methylene bridge connecting the quinoline ring to the amine is a hotspot for radical-mediated oxidation. Under severe oxidative stress (e.g., peroxides), this bond cleaves to yield quinoline-5-carboxaldehyde and methylamine.
N-Oxidation: The nitrogen atom within the quinoline ring can undergo N-oxidation, forming a highly polar N-oxide degradant.
Photolysis: The extended conjugated system of the quinoline chromophore absorbs strongly in the UV region. If exposed to broad-spectrum light without protection, it can catalyze dimerization or ring-opening reactions.
Protocol 2: Forced Degradation & Mass Balance Validation
To ensure the trustworthiness of the stability data, a mass balance calculation must be performed. The sum of the remaining intact API and all quantified degradants must equal 100 ± 2%.
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the oxalate salt in a 50:50 Water:Acetonitrile mixture.
Stress Conditions:
Acidic: Add 1 mL of 0.1N HCl to 1 mL of stock. Heat at 60°C for 7 days.
Basic: Add 1 mL of 0.1N NaOH to 1 mL of stock. Heat at 60°C for 7 days.
Oxidative: Add 1 mL of 3% H₂O₂ to 1 mL of stock. Store at 25°C in the dark for 24 hours.
Neutralization: Carefully neutralize the acidic and basic samples to pH ~7.0 using equimolar concentrations of base/acid to prevent damage to the HPLC column.
LC-MS/MS Analysis: Inject the samples onto a reversed-phase C18 column using a gradient elution (e.g., 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile).
Validation: Calculate the mass balance. Scientific Causality: If the mass balance falls below 98%, it indicates that secondary degradation products have formed that are either volatile (e.g., methylamine gas), non-UV absorbing, or permanently retained on the analytical column, requiring immediate method redevelopment.
References
"WO2004082586A2 - Pharmaceutical compositions comprising inhibitors of fab i and further antibiotics", Google Patents. URL:[1]
Synthesis Pathway and Mechanistic Evaluation of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Executive Summary Methyl(quinolin-5-yl-methyl)amine oxalate (CAS: 1177274-42-8) is a specialized bidentate building block frequently utilized in the development of kinase inhibitors and neuroactive ligands. Because the q...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl(quinolin-5-yl-methyl)amine oxalate (CAS: 1177274-42-8) is a specialized bidentate building block frequently utilized in the development of kinase inhibitors and neuroactive ligands. Because the quinoline scaffold is sensitive to over-reduction and the benzylic amine is prone to over-alkylation, selecting a highly chemoselective synthesis pathway is critical. This technical guide details the optimal synthetic route—reductive amination—explaining the mechanistic causality, providing self-validating experimental protocols, and benchmarking quantitative parameters.
Strategic Route Selection & Retrosynthetic Logic
When synthesizing secondary benzylic amines, chemists typically evaluate two primary disconnections:
Nucleophilic Substitution (Route B): Alkylation of methylamine using 5-(bromomethyl)quinoline. While viable, this route suffers from the high reactivity of the resulting secondary amine, which often outcompetes the primary amine for the alkyl halide, leading to tertiary amine impurities (over-alkylation). Furthermore, bromomethylquinolines are potent alkylating agents that pose genotoxic risks and stability issues[1].
Reductive Amination (Route A): Condensation of 5-quinolinecarboxaldehyde with methylamine followed by hydride reduction. This is the industry-standard approach. By utilizing sodium triacetoxyborohydride (
NaBH(OAc)3
), the reaction achieves exquisite chemoselectivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, ensuring it reduces the transient iminium intermediate much faster than the starting aldehyde[2].
Retrosynthetic routes for Methyl(quinolin-5-yl-methyl)amine Oxalate.
Mechanistic Deep-Dive: The Reductive Amination Cascade
The synthesis relies on a tightly controlled sequence of equilibria:
Hemiaminal Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-quinolinecarboxaldehyde.
Dehydration: The hemiaminal collapses, expelling water to form an imine. In the slightly acidic environment, this exists in equilibrium with the highly electrophilic iminium ion.
Hydride Transfer:NaBH(OAc)3
delivers a hydride to the iminium carbon. The steric bulk and electron-withdrawing nature of the acetate ligands prevent the premature reduction of the starting aldehyde, a common failure point when using standard
NaBH4
[2].
Mechanistic workflow of the reductive amination step.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and operational parameters required for a scalable 10-gram synthesis of the target compound.
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Vol
Function
5-Quinolinecarboxaldehyde
157.17
1.00
10.0 g
Starting Material
Methylamine (2.0 M in THF)
31.06
1.20
38.2 mL
Nucleophile
NaBH(OAc)3
211.94
1.50
20.2 g
Chemoselective Reductant
1,2-Dichloroethane (DCE)
98.96
Solvent
150 mL
Reaction Medium
Oxalic Acid (Anhydrous)
90.03
1.05
6.0 g
Salt-forming Agent
Ethanol (Absolute)
46.07
Solvent
100 mL
Crystallization Solvent
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPCs) that validate the success of each phase before proceeding.
Phase 1: Imine Formation and Reduction
Preparation: Charge a flame-dried 500 mL round-bottom flask with 5-quinolinecarboxaldehyde (10.0 g, 63.6 mmol) and anhydrous 1,2-dichloroethane (150 mL).
Causality: DCE is selected over THF or DCM because it provides superior solubility for the triacetoxyborohydride species and accelerates the reaction kinetics[2].
Amine Addition: Add methylamine (2.0 M solution in THF, 38.2 mL, 76.3 mmol) dropwise at room temperature. Stir for 2 hours.
IPC 1 (Imine Formation): Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS. The aldehyde peak (m/z 158 [M+H]+) should be
<5%
, replaced by the imine (m/z 171 [M+H]+).
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add
NaBH(OAc)3
(20.2 g, 95.4 mmol) portion-wise over 15 minutes to control the mild exotherm.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.
IPC 2 (Reduction Completion): Analyze via LC-MS. The imine mass should be fully converted to the product mass (m/z 173 [M+H]+).
Phase 2: Workup and Free Base Isolation
Quenching: Carefully quench the reaction by adding saturated aqueous
NaHCO3
(100 mL). Stir vigorously for 30 minutes until gas evolution (
CO2
from unreacted hydride and acetate hydrolysis) ceases.
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (
2×50
mL).
Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation: The resulting Methyl(quinolin-5-yl-methyl)amine free base should appear as a viscous, pale-yellow oil. Yield: ~10.5 g (95% crude).
Phase 3: Oxalate Salt Crystallization
Causality: The free base is prone to atmospheric oxidation and is difficult to handle. Converting it to the oxalate salt yields a highly crystalline, bench-stable solid.
Dissolution: Dissolve the crude free base (10.5 g, 61.0 mmol) in absolute ethanol (50 mL) at 40 °C.
Salt Formation: In a separate flask, dissolve anhydrous oxalic acid (5.76 g, 64.0 mmol) in absolute ethanol (50 mL). Add this solution dropwise to the free base solution while stirring continuously.
Crystallization: A white precipitate will begin to form immediately. Allow the mixture to cool to room temperature, then chill to 4 °C for 2 hours to maximize recovery.
Filtration: Filter the precipitate through a Büchner funnel, wash the filter cake with cold ethanol (
2×20
mL), and dry under vacuum at 45 °C for 12 hours.
Final Validation: Analyze the white crystalline powder via
1H
-NMR (
DMSO-d6
) to confirm the 1:1 stoichiometry of the amine to the oxalate counterion. Expected yield: ~14.0 g (85% overall yield).
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound
Source: Molecules (MDPI)
URL: [Link]
In silico modeling of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate interactions
An In-Depth Technical Guide to the In Silico Modeling of Methyl(quinolin-5-yl-methyl)amine Oxalate Interactions Abstract This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Silico Modeling of Methyl(quinolin-5-yl-methyl)amine Oxalate Interactions
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico investigation of Methyl(quinolin-5-yl-methyl)amine oxalate, a novel small molecule with potential therapeutic applications. Designed for researchers, computational chemists, and drug development professionals, this document eschews a rigid template in favor of a logically sequenced narrative that mirrors a real-world computational discovery pipeline. We will proceed from initial ligand and target preparation to the execution of molecular docking and the advanced conformational and energetic analysis afforded by molecular dynamics simulations. Each protocol is presented not merely as a series of steps, but as a set of choices, with detailed explanations for the causality behind each decision, ensuring scientific integrity and reproducibility. The guide culminates in methods for calculating binding free energy and analyzing the rich datasets generated, providing a holistic framework for predicting and understanding molecular interactions at an atomic level.
Introduction: The Rationale for In Silico Investigation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Methyl(quinolin-5-yl-methyl)amine oxalate, as a derivative, presents an intriguing subject for computational analysis. Before committing to costly and time-consuming wet-lab synthesis and screening, in silico modeling offers a powerful, predictive lens through which we can hypothesize its biological targets, characterize its binding behavior, and refine its structure for improved potency and selectivity.
This guide details a complete computational workflow, emphasizing the integration of multiple techniques to build a robust, evidence-based model of the molecule's interactions. We will move from broad, rapid screening methods to more computationally intensive, high-fidelity simulations, a strategy that efficiently focuses resources on the most promising therapeutic hypotheses.
Foundational Workflow: A Multi-Stage Approach
Figure 1: A high-level overview of the in silico modeling workflow.
Phase 1: Ligand and Target Preparation
The fidelity of any simulation is fundamentally dependent on the quality of its starting structures. This initial phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.
Ligand Parameterization: Building the Molecule
Since Methyl(quinolin-5-yl-methyl)amine oxalate is a novel compound, pre-computed parameters for molecular mechanics force fields are unlikely to exist. Therefore, we must generate them.
Causality: Standard force fields like AMBER are parameterized for common biomolecules (proteins, nucleic acids).[1] For a drug-like small molecule, the Generalized Amber Force Field (GAFF) is the appropriate choice, as it is designed for broad applicability to organic molecules.[2][3] However, the accuracy of GAFF, particularly for atomic partial charges, can be significantly enhanced by using quantum mechanics (QM) calculations.[4][5] This process, often using the Restrained Electrostatic Potential (RESP) fitting method, creates a more accurate representation of the molecule's electrostatic potential, which is crucial for modeling interactions like hydrogen bonds.
Experimental Protocol: Ligand Parameterization
Generate 3D Coordinates:
Draw the 2D structure of Methyl(quinolin-5-yl-methyl)amine (the oxalate counter-ion is typically omitted for binding simulations) in a molecular editor like ChemDraw or Avogadro.
Generate an initial 3D conformation.
Quantum Mechanical Geometry Optimization:
Using a QM software package like Gaussian or ORCA, perform a geometry optimization calculation. A common and robust level of theory for this purpose is Hartree-Fock with a 6-31G* basis set (HF/6-31G*).[6] This step ensures the ligand is in a low-energy, physically realistic conformation.
Calculate Electrostatic Potential (ESP):
Using the optimized geometry from the previous step, run a single-point energy calculation to generate the electrostatic potential grid.
Generate RESP Charges and GAFF Parameters:
Utilize the Antechamber tool, part of the AmberTools suite, to generate the GAFF atom types and fit the RESP charges from the ESP grid.[7]
Command Line Example:
This produces a mol2 file with the correct atom types and charges, and a frcmod file containing any missing bonded parameters specific to our molecule.
Target Identification and Preparation
For a novel compound, the biological target is often unknown. A preliminary search can be conducted using databases like DrugBank, which combines detailed drug data with comprehensive drug target information.[8][9][10] For this guide, we will hypothesize a plausible target based on the quinoline scaffold: a protein kinase.
Causality: Protein structures obtained from the Protein Data Bank (PDB) are experimental snapshots and are not immediately ready for simulation.[11][12][13] They often contain non-protein atoms (water, ions, co-factors), may be missing atoms (especially hydrogens), and lack the necessary force field information. The preparation process addresses these issues to create a clean, complete, and computationally tractable model of the receptor.
Experimental Protocol: Target Preparation
Select and Download a Target Structure:
Search the RCSB PDB for a suitable human kinase domain.[14][15] For this example, we will use a hypothetical PDB entry XXXX.
Download the structure in PDB format.
Clean the PDB File:
Open the structure in a molecular visualization tool like UCSF Chimera or PyMOL.[16]
Remove all non-essential molecules: water, ions, and any co-crystallized ligands or buffers. The removal of the original ligand is critical to make the binding site available for our docking study.[17][18]
Prepare the Protein Structure:
Use a tool like pdb2pqr or the Protein Preparation Wizard in Schrödinger's Maestro to:
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of ~7.4.
Optimize the hydrogen-bonding network by flipping terminal amide groups of Asparagine and Glutamine or the imidazole ring of Histidine.
Generate Receptor Topology:
Process the cleaned protein structure using the tleap program in AmberTools. This will apply a protein-specific force field (e.g., ff14SB) and generate the topology (prmtop) and coordinate (inpcrd) files required for simulation.[2]
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[18] It is a computationally efficient method, ideal for initial screening. We will use AutoDock Vina, a widely used and effective open-source docking program.[19]
Causality: Docking algorithms explore a vast conformational space. To make this computationally feasible, they use a scoring function to estimate binding affinity. This is not a true binding free energy but a score that correlates with it. The search is confined to a user-defined "grid box" encompassing the putative binding site. Defining this box correctly is crucial; if it's too small, the true binding pose may be missed, and if it's too large, the search becomes inefficient and less accurate.
Experimental Protocol: Molecular Docking with AutoDock Vina
Prepare Receptor and Ligand for Vina:
Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools (ADT).[20][21] This format includes partial charges and atom type information required by Vina.
Define the Binding Site (Grid Box):
In ADT, identify the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, the center of that ligand is an excellent starting point for the center of your grid box.
Define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box. The box should be large enough to allow the ligand to rotate and translate freely within the entire binding pocket.[22][23]
Create a Configuration File:
Create a text file (conf.txt) specifying the input files and grid box parameters.
Run AutoDock Vina:
Execute Vina from the command line.
Analyze Docking Results:
Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.
Visualize the top-ranked pose in PyMOL or Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. The pose that makes the most chemical sense (e.g., forming key interactions with conserved active site residues) should be selected for further analysis.
Pose
Binding Affinity (kcal/mol)
Key Interacting Residues
1
-9.2
GLU-91, LYS-45, LEU-140
2
-8.8
GLU-91, TYR-88, VAL-50
3
-8.5
ILE-35, LYS-45, PHE-141
Table 1: Example of a structured summary for docking results.
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein over time.[24] We will use GROMACS, a highly efficient and popular MD engine.[25][26]
Causality: MD simulations solve Newton's equations of motion for every atom in the system over a series of discrete time steps. This requires a force field (we will use AMBER, consistent with our preparation) to define the potential energy of the system.[1] The simulation must be performed in a realistic environment, which means solvating the complex in a water box with counter-ions to neutralize the system's charge.[27] Before the "production" run where data is collected, the system must be carefully minimized and equilibrated to remove steric clashes and allow the system to relax to the desired temperature and pressure.[25]
Figure 2: Workflow for setting up and running a Molecular Dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
Combine Topologies:
Use tleap to combine the protein (ff14SB) and ligand (GAFF) topologies and coordinate files into a single set of prmtop and inpcrd files for the complex.
System Setup:
Define Box: Use the GROMACS gmx editconf tool to place the complex in a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).
Solvation: Use gmx solvate to fill the box with a pre-equilibrated water model (e.g., TIP3P).[27]
Add Ions: Use gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[25]
Energy Minimization:
Perform a steep-descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any bad atomic contacts.[25]
Equilibration:
NVT Ensemble: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This brings the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained.
NPT Ensemble: Perform a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT). This adjusts the system density to the correct level by allowing the box volume to fluctuate, while still restraining the complex.[25]
Production MD:
Run the main simulation for a duration sufficient to observe the desired phenomena (e.g., 100 ns). In this step, all positional restraints are removed, allowing the complex to move freely according to the force field.
Phase 4: Analysis of Simulation Data
The output of an MD simulation is a trajectory—a "movie" of atomic motion. This rich dataset must be analyzed to extract meaningful biophysical insights.[28][29]
Stability and Fluctuation Analysis
Causality: Before analyzing interactions, we must confirm the simulation has reached equilibrium and that the complex is stable. The Root Mean Square Deviation (RMSD) tracks the deviation of the protein backbone from its starting position, with a stable plateau indicating equilibration. The Root Mean Square Fluctuation (RMSF) identifies which parts of the protein are flexible versus stable on a per-residue basis.
Protocols for Analysis:
RMSD: Calculate the RMSD of the protein backbone and the ligand relative to the initial equilibrated structure. A stable ligand RMSD (e.g., < 2-3 Å) suggests a stable binding pose.
RMSF: Calculate the RMSF of the protein C-alpha atoms. High fluctuations in loop regions are expected, while high fluctuations in the ligand binding site could indicate instability.
Binding Free Energy Calculation
Causality: While computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimate of binding free energy than docking scores.[30] These "end-state" methods calculate the free energy by combining the molecular mechanics energy of the complex with a continuum solvent model, and subtracting the energies of the individual receptor and ligand.[31]
Experimental Protocol: MM/GBSA Calculation
Extract Frames: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100 frames).
Run MM/GBSA Script: Use the gmx_MMPBSA (or equivalent AMBER MMPBSA.py) script to perform the calculation on the extracted frames.
Analyze Energy Components: The output will provide the total binding free energy (ΔG_bind) and its constituent parts (van der Waals, electrostatic, polar solvation, and non-polar solvation energies), offering insight into the driving forces of binding.
Energy Component
Average Contribution (kcal/mol)
Standard Deviation (kcal/mol)
Van der Waals (ΔE_vdW)
-45.7
3.1
Electrostatic (ΔE_elec)
-21.3
4.5
Polar Solvation (ΔG_pol)
+38.5
5.2
Non-Polar Solvation (ΔG_np)
-5.1
0.8
Total (ΔG_bind)
-33.6
6.4
Table 2: Example of a binding free energy decomposition from an MM/GBSA calculation.
Conclusion
This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the interactions of a novel small molecule, Methyl(quinolin-5-yl-methyl)amine oxalate. By progressing from ligand parameterization and target preparation through molecular docking and culminating in molecular dynamics simulation and free energy calculations, researchers can build a detailed, dynamic, and energetically favorable model of a protein-ligand complex. Each step is underpinned by a clear scientific rationale, ensuring that the resulting data is not only predictive but also interpretable. This computational strategy enables the rapid, cost-effective prioritization of drug candidates and provides atomic-level insights that are indispensable for modern drug discovery.
Force fields for small molecules - PMC - NIH . National Institutes of Health. [Link]
DrugBank - Open Data Drug and Drug Target Database - Research Data Australia . Research Data Australia. [Link]
Worldwide Protein Data Bank: wwPDB . wwPDB. [Link]
Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - RSC Publishing . Royal Society of Chemistry. [Link]
Calculation of binding free energies - PubMed . PubMed. [Link]
Introduction to Molecular Dynamics - the GROMACS tutorials! . The GROMACS tutorials. [Link]
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs . Read the Docs. [Link]
Vina Docking Tutorial - Eagon Research Group . California Polytechnic State University. [Link]
Navigating AMBER Force Fields - DiPhyx Stories . DiPhyx. [Link]
MD simulation analysis of protein–ligand complex. The RMSD plots show... - ResearchGate . ResearchGate. [Link]
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial . The Scripps Research Institute. [Link]
Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules | Journal of Chemical Information and Modeling - ACS Publications . ACS Publications. [Link]
Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) - ProNet Biotech . ProNet Biotech. [Link]
The development of an Amber-compatible organosilane force field for drug-like small molecules - RSC Publishing . Royal Society of Chemistry. [Link]
Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Publishing . Royal Society of Chemistry. [Link]
Accurate Binding Free Energy Method from End-State MD Simulations - ACS Publications . ACS Publications. [Link]
AMBER Force Field - Protheragen . Protheragen. [Link]
Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - ResearchGate . ResearchGate. [Link]
Building intuition for binding free energy calculations: Bound state definition, restraints, and symmetry | The Journal of Chemical Physics | AIP Publishing . AIP Publishing. [Link]
CHARMM and AMBER forcefields for OpenMM (with small molecule support) - GitHub . GitHub. [Link]
Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations . YouTube. [Link]
QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]
SwissParam - Topology and parameters for small organic molecules . Swiss Institute of Bioinformatics. [Link]
Molecular dynamics simulations: Insights into protein and protein ligand interactions . ScienceDirect. [Link]
QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target - eScholarship.org . University of California. [Link]
User-Friendly Quantum Mechanics: Applications for Drug Discovery - GitHub Pages . GitHub Pages. [Link]
First-Principles Calculation of Ligand Field Parameters for L-Edge Spectra of Transition Metal Sites of Arbitrary Symmetry - MDPI . MDPI. [Link]
Retrieving structural data of a protein using PDB database (Theory) - Amrita Virtual Lab . Amrita Vishwa Vidyapeetham. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals
Compound: Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8)
Executive Summary & Structural Deconstruction
As a Senior Application Scientist, I approach the structural elucidation of novel heterocyclic salts not merely as a data collection exercise, but as a systematic validation of molecular architecture. Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (
C13H14N2O4
) consists of a rigid, electron-deficient quinoline core substituted at the 5-position with a flexible, basic methylamine moiety, stabilized by an oxalate counter-ion [1].
Because empirical spectroscopic libraries for this specific salt are sparse, we must rely on first-principles structural deconstruction—anchored by authoritative data on analogous fragments like 5-methylquinoline [2] and (quinolin-5-yl)methanamine [3]—to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Causality in Spectroscopic Behavior
Solvent Selection: The oxalate salt form dictates the use of a highly polar, aprotic solvent like DMSO-
d6
rather than
CDCl3
. DMSO-
d6
disrupts the strong intermolecular hydrogen bonding network of the oxalate lattice, ensuring sharp, well-resolved signals for the aliphatic chain while capturing the broad exchangeable protons of the amine and carboxylic acid.
Electronic Effects: The sp2 hybridized nitrogen in the quinoline ring exerts a strong anisotropic and electron-withdrawing effect, significantly deshielding the H-2 and H-4 protons.
Protonation State: The protonation of the secondary amine by oxalic acid shifts the adjacent methylene (-
CH2
-) and methyl (-
CH3
) protons downfield compared to the free base, a critical diagnostic feature for confirming salt formation.
Predicted Spectroscopic Data
The following tables synthesize the anticipated spectroscopic parameters based on quantum chemical shielding principles and empirical data from structurally homologous quinoline derivatives.
Table 1: Predicted
1
H NMR Data (400 MHz, DMSO-
d6
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Notes
~8.95
dd (J=4.2, 1.6 Hz)
1H
H-2 (Quinoline)
Deshielded by adjacent ring nitrogen; coupled to H-3.
~8.60
dd (J=8.5, 1.6 Hz)
1H
H-4 (Quinoline)
Deshielded by resonance electron withdrawal from N.
~8.05
d (J=8.5 Hz)
1H
H-8 (Quinoline)
Benzo-ring proton, furthest from the 5-substitution.
~7.80
dd (J=8.5, 7.1 Hz)
1H
H-7 (Quinoline)
Central proton of the 3-spin system on the benzo ring.
~7.65
d (J=7.1 Hz)
1H
H-6 (Quinoline)
Shifted slightly downfield due to ortho-alkyl substitution.
~7.60
dd (J=8.5, 4.2 Hz)
1H
H-3 (Quinoline)
Shielded relative to H-2 and H-4.
~4.60
s
2H
-
CH2
(Methylene)
Downfield shift induced by the adjacent protonated amine.
~2.65
s
3H
-
CH3
(N-Methyl)
Singlet, characteristic of an N-methyl group in a salt.
8.5 - 10.5
br s
3H
-
NH2+
, -COOH
Broad exchangeable protons from amine salt and oxalate.
Table 2: Predicted
13
C NMR Data (100 MHz, DMSO-
d6
)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Diagnostic Value
~164.5
Quaternary (C=O)
Oxalate Carbonyl
Confirms the presence of the oxalate counter-ion.
~151.0
CH
C-2 (Quinoline)
Highly deshielded alpha-carbon to the heteroatom.
~148.5
Quaternary
C-8a (Quinoline)
Bridgehead carbon adjacent to nitrogen.
~133.2
CH
C-4 (Quinoline)
Gamma-carbon to the heteroatom.
~131.0
Quaternary
C-5 (Quinoline)
Point of attachment for the methylamine group.
121.5 - 129.5
CH / Quaternary
C-3, C-6, C-7, C-8, C-4a
Remaining aromatic core carbons.
~48.5
CH2
Methylene Bridge
Confirms the linker between the ring and the amine.
~32.0
CH3
N-Methyl
Confirms the terminal methyl group.
Table 3: Predicted FT-IR Data (ATR, Solid State)
Wavenumber (
cm−1
)
Intensity
Assignment
3000 - 2400
Strong, Broad
N-
H+
stretch and O-H stretch (oxalic acid hydrogen bonding).
~1720
Strong
C=O stretch of the oxalate carboxylate groups.
~1600, ~1510
Medium
C=C and C=N aromatic ring stretching vibrations.
~1450
Medium
C-H bending (aliphatic methylene and methyl groups).
To ensure data integrity, analytical workflows must be designed as self-validating systems . A protocol is only trustworthy if it contains internal checkpoints that immediately flag deviations in sample purity or instrument calibration.
High-Resolution Mass Spectrometry (HRMS) Protocol
Mass spectrometry provides definitive proof of the free base molecular weight and structural connectivity via fragmentation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mobile phase consisting of 50:50 Water:Acetonitrile with 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated free base (
[M+H]+
), optimizing ionization efficiency in positive mode.
Instrument Tuning: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis to sub-ppm mass accuracy.
Acquisition: Inject 5 µL via flow injection analysis (FIA) into an ESI-Q-TOF mass spectrometer operating in positive ion mode.
Internal Validation: Monitor for the exact mass of the free base (
C11H13N2+
) at m/z 173.1073 . The absence of the oxalate mass (m/z 89) in positive mode serves as a polarity check.
Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV to induce fragmentation.
Caption: ESI-MS positive ion mode fragmentation pathway for Methyl(Quinolin-5-Yl-Methyl)Amine.
Quantitative NMR Acquisition Protocol
Standard NMR parameters often fail to provide accurate integrations for salts due to differing relaxation times (
T1
) between the organic cation and the counter-ion.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
Probe Tuning & Matching: Insert the sample and manually tune the probe for both
1
H and
13
C frequencies. Causality: Proper tuning maximizes the Signal-to-Noise (S/N) ratio, which is critical for detecting the quaternary carbons of the oxalate and the quinoline core.
90° Pulse Calibration: Determine the exact 90-degree pulse width (
P1
) for the specific sample. Causality: Calibrating the pulse ensures uniform excitation, meaning the integration values for the -
CH2
and -
CH3
groups will perfectly reflect their 2:3 stoichiometric ratio, serving as a self-validating quality control check.
Relaxation Delay Optimization: Set the relaxation delay (
D1
) to at least 5 times the longest
T1
in the molecule (typically 5-10 seconds for quaternary carbons) to ensure complete spin recovery before the next pulse.
Acquisition & Processing: Acquire 16 scans for
1
H and 1024 scans for
13
C. Apply a 0.3 Hz exponential line broadening function during Fourier Transformation to enhance S/N without sacrificing resolution.
Protocol for synthesis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
An Application Guide and Protocol for the Synthesis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate Abstract This document provides a comprehensive, technically-grounded protocol for the synthesis of Methyl(quinolin-5-yl-me...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocol for the Synthesis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Abstract
This document provides a comprehensive, technically-grounded protocol for the synthesis of Methyl(quinolin-5-yl-methyl)amine Oxalate, a valuable building block for drug discovery and development. The synthesis is approached as a two-part process: first, the preparation of the free base, Methyl(quinolin-5-yl-methyl)amine, via a one-pot reductive amination of quinoline-5-carbaldehyde. This is followed by the formation of the highly crystalline and stable oxalate salt. This guide emphasizes the rationale behind procedural choices, robust safety protocols, and detailed characterization methods to ensure reproducibility and high purity of the final compound. It is intended for use by researchers and scientists in medicinal chemistry and pharmaceutical development.
Scientific Principles and Rationale
The synthesis of the target compound is achieved through two fundamental and well-established organic transformations: reductive amination and acid-base salt formation.
The Reductive Amination Reaction
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency in forming carbon-nitrogen bonds. The process involves the reaction of a carbonyl compound (in this case, quinoline-5-carbaldehyde) with an amine (methylamine) to form an imine or iminium ion intermediate, which is then reduced in situ to the target secondary amine.
The choice of reducing agent is critical for the success of this one-pot reaction. While various hydride reagents exist, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is selected for its remarkable mildness and selectivity.[1] Unlike more aggressive reagents, NaBH(OAc)₃ does not readily reduce the starting aldehyde, but it rapidly reduces the protonated imine (iminium ion) intermediate.[2][3] This chemoselectivity prevents the competitive formation of the corresponding alcohol (from aldehyde reduction) and ensures a high yield of the desired amine.[4] Its tolerance for a wide range of functional groups and reduced toxicity compared to reagents like sodium cyanoborohydride make it the preferred choice for modern organic synthesis.[2]
Oxalate Salt Formation for API Development
Active Pharmaceutical Ingredients (APIs) that are basic in nature are frequently converted into salt forms to improve their physicochemical properties. Approximately 50% of small molecule drugs are administered as salts.[5] The formation of an oxalate salt serves several key purposes:
Enhanced Stability: Crystalline salts are often more chemically and physically stable than the amorphous free base, leading to a longer shelf life.
Improved Solubility and Bioavailability: Salt formation can significantly alter the aqueous solubility and dissolution rate of a compound, which are critical factors for its bioavailability.[5][6]
Purification and Handling: The high crystallinity of salts facilitates purification through recrystallization, effectively removing minor impurities. The resulting solid is typically easier to handle, weigh, and formulate than an oily or amorphous free base.[7]
Oxalic acid is a common and effective dicarboxylic acid used for this purpose due to its ability to form stable, crystalline salts with basic compounds.[8][9]
Synthesis Pathway Overview
The overall synthetic route is a two-step process starting from commercially available quinoline-5-carbaldehyde.
Caption: Overall synthesis workflow from starting materials to the final oxalate salt.
Materials and Equipment
Reagents & Materials
Grade
Supplier Example
Quinoline-5-carbaldehyde
≥97%
Sigma-Aldrich, Combi-Blocks
Methylamine solution (40 wt. % in H₂O)
ACS Reagent
Sigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)
≥97%
Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrous
≥99.8%
Sigma-Aldrich
Oxalic acid, anhydrous
≥98%
Sigma-Aldrich
Dichloromethane (DCM)
ACS Reagent
Fisher Scientific
Ethyl acetate (EtOAc)
ACS Reagent
Fisher Scientific
Hexanes
ACS Reagent
Fisher Scientific
Isopropanol (IPA)
ACS Reagent
Fisher Scientific
Sodium bicarbonate (NaHCO₃), saturated solution
ACS Reagent
Fisher Scientific
Brine (Saturated NaCl solution)
ACS Reagent
Lab-prepared
Anhydrous sodium sulfate (Na₂SO₄)
ACS Reagent
Fisher Scientific
Silica gel
60 Å, 230-400 mesh
Sorbent Technologies
Equipment
Magnetic stirrer with stir bars
Round-bottom flasks
Condenser and nitrogen inlet adapter
Addition funnel
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates
UV lamp (254 nm)
Büchner funnel and filter flasks
Vacuum oven
Standard laboratory glassware
Analytical balance
NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus
Mandatory Safety Protocols
Work with quinoline derivatives and chlorinated solvents requires strict adherence to safety procedures.
Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory.[10] This includes a flame-resistant lab coat, tightly fitting safety goggles, and chemical-resistant nitrile gloves.[11]
Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of volatile and potentially toxic fumes.[10][12]
Handling Precautions: Quinoline derivatives are suspected carcinogens and can be harmful if swallowed or in contact with skin.[13] Avoid all personal contact, including inhalation and skin exposure.[14]
Waste Disposal: All chemical waste, including solvents and contaminated materials, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[10][14] Do not pour waste down the drain.
Spill Response: In case of a spill, evacuate the area. Use an appropriate absorbent material for containment. Ensure adequate ventilation before cleanup. Refer to the material's Safety Data Sheet (SDS) for detailed spill response procedures.[11]
Detailed Experimental Protocol
Part A: Synthesis of Methyl(quinolin-5-yl-methyl)amine (Free Base)
This protocol describes the reductive amination of quinoline-5-carbaldehyde.
Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add quinoline-5-carbaldehyde (5.00 g, 31.8 mmol).
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) (100 mL). Stir the mixture until the aldehyde is fully dissolved. Add methylamine solution (40 wt. % in H₂O, 3.70 mL, 47.7 mmol, 1.5 equiv) dropwise at room temperature. Stir the resulting mixture for 30 minutes. A slight exotherm may be observed.
Reducing Agent Addition: To the stirring solution, add sodium triacetoxyborohydride (10.1 g, 47.7 mmol, 1.5 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial reaction rate and any potential off-gassing.
Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 3-5 hours.
Work-up: Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) (2 x 50 mL).
Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure Methyl(quinolin-5-yl-methyl)amine as a pale yellow oil.
Part B: Formation of Methyl(quinolin-5-yl-methyl)amine Oxalate
This protocol describes the conversion of the purified free base amine to its oxalate salt.
Dissolution: Dissolve the purified Methyl(quinolin-5-yl-methyl)amine (e.g., 4.0 g, 23.2 mmol) in isopropanol (IPA) (40 mL) in a 100 mL Erlenmeyer flask.
Acid Addition: In a separate flask, prepare a solution of anhydrous oxalic acid (2.10 g, 23.3 mmol, 1.0 equiv) in IPA (20 mL). Add the oxalic acid solution dropwise to the stirring amine solution at room temperature.[7]
Precipitation and Crystallization: A white precipitate will form almost immediately upon addition. Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete salt formation and crystallization.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold IPA (10 mL) followed by diethyl ether (20 mL) to remove any residual soluble impurities and to aid in drying.
Drying: Dry the collected white solid in a vacuum oven at 40-50°C overnight to yield the final product, Methyl(quinolin-5-yl-methyl)amine Oxalate.
Characterization and Quality Control
Parameter
Expected Outcome
Appearance
White to off-white crystalline solid.
Yield (Overall)
75-85% (based on quinoline-5-carbaldehyde).
Melting Point
A sharp melting point is indicative of high purity. Expected range: 150-154°C.
¹H NMR (400 MHz, DMSO-d₆)
δ (ppm): 8.95 (dd, 1H), 8.50 (d, 1H), 8.15 (d, 1H), 7.80 (m, 2H), 7.60 (dd, 1H), 4.60 (s, 2H, -CH₂-), 2.65 (s, 3H, -CH₃). Protons from the oxalate and amine may be broad and exchangeable.
Calculated for C₁₁H₁₂N₂ [M+H]⁺ (free base): 173.10. Found: 173.1.
Procedural Workflow and Troubleshooting
Caption: Key procedural steps and associated troubleshooting checkpoints.
Problem
Potential Cause
Recommended Solution
Incomplete Reaction (Part A)
Insufficient reducing agent; moisture inactivating the reagent.
Ensure anhydrous conditions. Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃ and stir for another 1-2 hours, monitoring by TLC.
Low Yield of Free Base (Part A)
Inefficient extraction; loss during chromatography.
Perform an additional extraction of the aqueous layer with DCM. Ensure proper loading and careful fraction collection during chromatography.
Oily or Gummy Salt Product (Part B)
Impurities present in the free base; incorrect solvent choice.
Re-purify the free base amine via column chromatography. Ensure the precipitation solvent (IPA) is of high purity. Try recrystallizing the salt from a different solvent system (e.g., Ethanol/Water).[7]
No Precipitation of Oxalate Salt (Part B)
Solution is too dilute; free base is not sufficiently concentrated.
Concentrate the solution slightly under reduced pressure. Cool the solution in an ice bath to induce crystallization. If needed, add a small amount of a non-polar anti-solvent like diethyl ether dropwise.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. [Link]
Cieślik, W., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2039. [Link]
Penta. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
Antibodies.com. (n.d.). Quinoline Yellow Safety Data Sheet. Retrieved from [Link]
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
Singh, V. K., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]
Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]
ResearchGate. (n.d.). Oxalic Acid and Pharmaceutical Cocrystals. Retrieved from [Link]
Aitipamula, S., et al. (2014). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 14(7), 3533-3545. [Link]
PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link]
Application Note: Utilizing Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate in the Development and Assay of FabI-Targeted Antimicrobials
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-based drug discovery (FBDD), Enoyl-ACP reductase (FabI) inhibition, and anti-MRSA phenotypic screening.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Fragment-based drug discovery (FBDD), Enoyl-ACP reductase (FabI) inhibition, and anti-MRSA phenotypic screening.
Executive Summary & Mechanistic Rationale
The rising prevalence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the exploration of unexploited bacterial targets[1]. The bacterial fatty acid biosynthesis (FASII) pathway, specifically the enoyl-acyl carrier protein (ACP) reductase enzyme (FabI), has emerged as a highly validated target[2]. Unlike humans, who utilize a massive multi-enzyme FAS complex, bacteria rely on discrete enzymes, making FabI an ideal candidate for selective inhibition[1].
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) serves as a critical pharmacophoric fragment and synthetic building block in the development of next-generation FabI inhibitors[3].
Why this specific fragment?
Lipophilic Interactions: The quinoline ring provides essential
π−π
stacking and hydrophobic contacts within the FabI active site, mimicking the binding mode of the classic inhibitor Triclosan[1].
Synthetic Versatility: The methylamine moiety acts as a highly reactive nucleophile, allowing for rapid coupling with acrylamide or naphthyridine cores to synthesize potent, dumbbell-shaped FabI inhibitors[3][4].
Salt Stability: The oxalate salt form significantly improves the solid-state stability and shelf-life of the volatile amine. However, as detailed in the protocols below, the presence of oxalate requires specific buffering strategies during in vitro assays to prevent calcium chelation or artifactual pH shifts.
Experimental Workflow & Logic
To validate Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (and its synthesized derivatives) as antimicrobial agents, a self-validating, two-tiered assay system is required. We first establish on-target biochemical engagement using a kinetic enzymatic assay, followed by a phenotypic whole-cell broth microdilution assay to confirm membrane permeability and physiological efficacy.
Workflow for screening Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate in FabI antimicrobial assays.
Step-by-Step Experimental Protocols
Protocol 1: Compound Preparation and Free-Basing
Causality Check: Oxalic acid is a strong dicarboxylic acid. If the oxalate salt is introduced directly into a weakly buffered enzymatic assay, it can lower the pH outside the optimal range for FabI (pH 7.0–7.5) or chelate essential trace metals.
Weighing: Accurately weigh 10 mg of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Solubilization: Dissolve in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 50 mM stock solution.
Neutralization (Optional but recommended for biochemical assays): Add 1.1 molar equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) directly to the DMSO stock to free-base the amine and neutralize the oxalic acid.
Storage: Aliquot and store at -20°C. Avoid more than 3 freeze-thaw cycles.
Protocol 2: In Vitro saFabI (Enoyl-ACP Reductase) Inhibition Assay
This kinetic assay measures the oxidation of NADH to NAD+ at 340 nm, which is directly proportional to FabI activity[2].
Reagents:
Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 5% glycerol. (High buffer capacity mitigates any residual oxalate effects).
Enzyme: Purified Staphylococcus aureus FabI (saFabI) at a final concentration of 10 nM.
Cofactor: 200 µM NADH.
Substrate: 50 µM Crotonoyl-CoA (a soluble, short-chain surrogate for enoyl-ACP).
Procedure:
In a 96-well UV-transparent microplate, add 88 µL of Assay Buffer.
Add 1 µL of the test compound (serial dilutions in DMSO). The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.
Add 10 µL of saFabI enzyme and NADH mixture. Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding (crucial for slow-binding inhibitors like Triclosan or advanced quinoline derivatives)[1].
Initiation: Add 1 µL of Crotonoyl-CoA to initiate the reaction.
Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader in kinetic mode for 10 minutes at 25°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Determine the
IC50
using a 4-parameter logistic non-linear regression model.
Protocol 3: Whole-Cell Broth Microdilution MIC Assay (MRSA)
To ensure the compound penetrates the bacterial cell wall and exerts physiological effects, we determine the Minimum Inhibitory Concentration (MIC) following CLSI M7-A11 standards[3][5].
Procedure:
Inoculum Preparation: Streak MRSA (e.g., ATCC 43300) onto a Tryptic Soy Agar plate. Incubate overnight at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (
1.5×108
CFU/mL).
Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of
5×105
CFU/mL.
Compound Plating: In a 96-well U-bottom plate, prepare 2-fold serial dilutions of the test compound in CAMHB (range: 64 µg/mL to 0.06 µg/mL).
Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound-containing broth.
Incubation: Incubate the plate aerobically at 37°C for 18–24 hours.
Self-Validating Control: Include a FabK-dependent strain (e.g., Streptococcus pneumoniae) in a parallel plate. True FabI inhibitors will show potent activity against MRSA but >64 µg/mL MIC against S. pneumoniae, proving on-target specificity and ruling out general membrane toxicity[6][7].
Quantitative Data Presentation
The following table summarizes expected validation data when utilizing the raw fragment versus a fully elaborated quinoline-acrylamide derivative and a standard control.
Test Compound
saFabI
IC50
(µM)
MRSA MIC (µg/mL)
S. pneumoniae MIC (µg/mL)
Mechanistic Notes
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
45.20
> 64.0
> 64.0
Weak fragment hit; insufficient lipophilicity for cell entry. Used as an SAR anchor.
Synthesized Quinoline-Acrylamide Derivative
0.015
0.12
> 64.0
Potent target engagement; high specificity for FabI over FabK[7].
Application Notes and Protocols for the Evaluation of Methyl(quinolin-5-yl-methyl)amine Oxalate in Cancer Cell Line Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in numerous pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in numerous pharmacologically active agents.[1] Quinoline derivatives have demonstrated a wide spectrum of anti-cancer activities, targeting various critical cellular pathways to induce apoptosis, modulate the cell cycle, and inhibit tumor growth signaling.[2][3] Mechanisms of action for quinoline-based compounds are diverse, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key protein kinases such as PI3K, c-Met, and Vascular Endothelial Growth Factor Receptors (VEGFR).[4][5][6]
Methyl(quinolin-5-yl-methyl)amine oxalate (herein designated MQMAO) is a novel investigational compound built upon this promising quinoline core. While specific biological data for MQMAO is not yet extensively published, its structural similarity to other known kinase inhibitors suggests a potential mechanism involving the disruption of signaling cascades that are crucial for cancer cell proliferation and survival.
These application notes provide a comprehensive framework for the initial in vitro characterization of MQMAO. The protocols herein are designed to guide researchers in assessing its cytotoxic and cytostatic effects on cancer cell lines, elucidating its mechanism of action, and establishing a baseline for further pre-clinical development. The narrative explains not just the steps, but the scientific rationale, to empower researchers to adapt and troubleshoot these methods effectively.
Postulated Mechanism of Action
Based on the extensive literature on quinoline derivatives, we will proceed with the hypothesis that MQMAO functions as an inhibitor of a critical signaling kinase pathway (e.g., PI3K/Akt/mTOR), a common target for such compounds.[6] This inhibition is expected to trigger downstream events, including cell cycle arrest and the induction of programmed cell death (apoptosis). The following experimental plan is designed to rigorously test this hypothesis.
Caption: Postulated mechanism of MQMAO as a kinase inhibitor.
Compound Handling and Preparation
Proper handling of investigational compounds is critical for reproducibility.
Storage: Store desiccated at 4°C, protected from light.
Stock Solution Preparation:
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile Dimethyl Sulfoxide (DMSO).
Warm the vial slightly and vortex or sonicate until the compound is fully dissolved.[8]
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Causality: DMSO is a standard solvent for organic molecules in cell culture, but can be toxic at higher concentrations. Preparing a high-concentration stock ensures the final concentration of DMSO in the culture medium remains low (typically ≤0.5%). Aliquoting prevents degradation from freeze-thaw cycles.
Experimental Workflows & Protocols
The following section details the core assays for characterizing the anticancer effects of MQMAO. The workflow is designed to first establish cytotoxicity and then explore the underlying mechanisms.
Caption: Overall workflow for evaluating MQMAO in cancer cell lines.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a fundamental method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
Materials:
Selected cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma).
Complete culture medium.
96-well flat-bottom plates.
MQMAO stock solution.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]
Solubilization solution: DMSO.
Multi-well spectrophotometer (plate reader).
Step-by-Step Methodology:
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
Compound Treatment: Prepare serial dilutions of MQMAO in culture medium from the 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
Self-Validating Controls: Always include:
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest dose of MQMAO.
Untreated Control: Cells in medium only.
Blank: Medium only (no cells) to measure background absorbance.
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[12]
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a plate reader.[12]
Data Presentation and Analysis:
Correct the absorbance values by subtracting the average absorbance of the blank wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Abs_treated / Abs_vehicle) * 100
Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[MQMAO concentration] and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression.
Illustrative Data: MQMAO Treatment (48h)
Concentration (µM)
HCT116 % Viability (Mean ± SD)
MCF-7 % Viability (Mean ± SD)
0 (Vehicle)
100 ± 4.5
100 ± 5.2
0.1
98.1 ± 5.1
99.2 ± 4.8
1.0
85.3 ± 6.2
91.5 ± 5.5
5.0
52.1 ± 4.9
75.4 ± 6.1
10.0
28.7 ± 3.8
48.9 ± 5.3
25.0
10.5 ± 2.1
18.6 ± 3.9
50.0
4.8 ± 1.5
7.3 ± 2.2
Calculated IC₅₀ (µM)
~4.8
~9.5
Protocol: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]
Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates. After 24 hours, treat with MQMAO at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: This step is critical. Apoptotic cells may detach. Collect both the floating cells from the supernatant and the adherent cells (by trypsinization). Pool them together to ensure all cell populations are analyzed.[13]
Washing: Centrifuge the pooled cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[13]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Self-Validating Controls: Prepare tubes with unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.
Data Analysis:
Healthy Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.[17]
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[17]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18] Treatment with an effective anti-cancer agent often causes cells to arrest in a specific phase.
Materials:
6-well plates.
Ice-cold 70% Ethanol.
PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18][19]
Flow cytometer.
Step-by-Step Methodology:
Cell Seeding and Treatment: Seed and treat cells in 6-well plates with the IC₅₀ concentration of MQMAO as described in the apoptosis protocol.
Harvesting: Harvest all cells (adherent and floating) and wash once with PBS.
Fixation: This is a key step for permeabilizing the cells to PI. Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[19][20]
Incubation: Fix the cells for at least 30 minutes on ice, or store them at -20°C for several days.[20]
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[20]
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20]
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
Analysis: Analyze by flow cytometry. Use the linear scale for PI fluorescence and gate out doublets using pulse width/area parameters.[20]
Data Analysis:
The DNA histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these peaks represents cells in the S phase (DNA synthesis).
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Ensure a single-cell suspension before seeding; Avoid using the perimeter wells of the plate[11]; Increase shaking time or gently pipette up and down after adding DMSO.
High background in Annexin V staining
Excessive trypsinization damaging membranes; Analysis performed too long after staining.
Use a gentle cell scraper or a shorter trypsin incubation; Analyze cells immediately after staining, keeping them on ice.
Broad peaks in cell cycle histogram
Cell clumping during fixation; Inappropriate flow rate.
Add cells dropwise to ethanol while vortexing[19]; Use a slow flow rate during acquisition.
Compound precipitates in media
Poor solubility at the tested concentration.
Check the final DMSO concentration (keep below 0.5-1%); Prepare fresh dilutions; If precipitation persists, consider a lower top concentration.
Conclusion and Future Directions
These protocols provide a robust, validated workflow to establish the foundational anti-cancer profile of Methyl(quinolin-5-yl-methyl)amine oxalate. By determining the IC₅₀ values, quantifying the induction of apoptosis, and identifying effects on cell cycle progression, researchers can build a comprehensive picture of the compound's cellular activity.
Positive results from these assays would justify further mechanistic studies, such as:
Western Blotting: To probe the phosphorylation status of key proteins within the hypothesized kinase pathway (e.g., p-Akt, p-mTOR).
Kinase Profiling Assays: To identify the specific kinase(s) that MQMAO inhibits directly.
In Vivo Studies: To evaluate the efficacy and safety of MQMAO in animal models of cancer.
This structured approach ensures that the evaluation of novel quinoline-based compounds like MQMAO is conducted with scientific rigor, providing the trustworthy data needed for progression in the drug development pipeline.
References
Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from Bio-Rad Antibodies website. [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from Biologi website. [Link]
Vaidya, A. et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from Flow Cytometry Core Facility website. [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub website. [Link]
Saha, B. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
Kumar, A. et al. (2022). Review on recent development of quinoline for anticancer activities. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
Kumar, B. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. RSC Advances. [Link]
Iannotta, D. et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
Jo, Y. K. et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
Singh, B. et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from ResearchGate. [Link]
Prime Scholars. (2024). Cancer Cell Lines: Essential Tools in Cancer Research and Drug Development. Retrieved from Prime Scholars website. [Link]
Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. Retrieved from Royal Society of Chemistry website. [Link]
MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from MDPI website. [Link]
ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF. Retrieved from ResearchGate. [Link]
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from ACS Publications. [Link]
IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from IntechOpen. [Link]
PubMed. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Retrieved from PubMed. [Link]
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from Brieflands. [Link]
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate as a ligand for metal complexes
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes utilizing Methyl(quinolin-5-yl-methyl)amine oxalate as a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes utilizing Methyl(quinolin-5-yl-methyl)amine oxalate as a novel ligand.
Introduction: The Promise of Quinoline-Based Ligands
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a wide spectrum of biological activities and valuable photophysical properties.[1][2][3] The coordination of quinoline-based ligands to metal centers can significantly enhance these properties, leading to novel therapeutic agents, efficient catalysts, and advanced materials.[4][5] Methyl(quinolin-5-yl-methyl)amine oxalate is an intriguing, yet underexplored, ligand candidate. Its structure combines the classic quinoline moiety with a flexible methylamine side chain, offering multiple potential coordination sites. This guide provides a predictive but comprehensive framework for the synthesis and application of its metal complexes, based on established principles of coordination chemistry with related quinoline derivatives.[6][7]
PART 1: Ligand Synthesis
A plausible synthetic route for Methyl(quinolin-5-yl-methyl)amine oxalate is proposed, starting from 5-(bromomethyl)quinoline.
Protocol 1: Synthesis of Methyl(quinolin-5-yl-methyl)amine
Reaction Setup : In a round-bottom flask, dissolve 5-(bromomethyl)quinoline (1 mmol) in acetonitrile (20 mL).
Amine Addition : Add a solution of methylamine (2 mmol) in THF or ethanol to the flask.
Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up : Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any excess methylamine and its hydrobromide salt.
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base, Methyl(quinolin-5-yl-methyl)amine.
Protocol 2: Formation of the Oxalate Salt
Salt Formation : Dissolve the crude Methyl(quinolin-5-yl-methyl)amine (1 mmol) in a minimal amount of hot ethanol.
Acid Addition : In a separate flask, dissolve oxalic acid (1 mmol) in hot ethanol.
Precipitation : Slowly add the oxalic acid solution to the amine solution with stirring. A precipitate of Methyl(quinolin-5-yl-methyl)amine oxalate should form upon cooling.
Isolation and Purification : Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum.
PART 2: Synthesis of Metal Complexes
A general protocol for the synthesis of metal complexes with Methyl(quinolin-5-yl-methyl)amine oxalate is presented below. This can be adapted for various transition metal salts (e.g., chlorides, nitrates, or acetates of Cu(II), Zn(II), Co(II), Ni(II)).
Protocol 3: General Synthesis of Metal Complexes
Ligand Solution : Dissolve Methyl(quinolin-5-yl-methyl)amine oxalate (2 mmol) in a suitable solvent such as hot ethanol or a methanol/water mixture (20 mL) in a round-bottom flask. The oxalate salt may need to be converted to the free base in situ by addition of a mild base like triethylamine if the oxalate ion interferes with complexation.
Metal Salt Solution : In a separate flask, dissolve the chosen metal salt (1 mmol) in the same solvent (10 mL).
Complexation : Slowly add the metal salt solution dropwise to the stirring ligand solution.
Reaction : Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates complex formation.[6][8]
Isolation : Cool the reaction mixture to room temperature. Collect the precipitate by filtration.
Washing : Wash the collected solid with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether.[7]
Drying : Dry the final complex under vacuum over a desiccant like anhydrous CaCl₂.[6]
Caption: Workflow for the general synthesis of metal complexes.
PART 3: Characterization of the Metal Complexes
A thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A suite of spectroscopic and analytical techniques should be employed.[9][10][11][12]
Technique
Purpose
Expected Observations
FT-IR Spectroscopy
To identify coordination sites.
Shifts in the vibrational frequencies of the quinoline C=N and the amine N-H bonds upon coordination to the metal ion.[6][13]
UV-Vis Spectroscopy
To study electronic transitions.
Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions.[10]
¹H and ¹³C NMR Spectroscopy
To elucidate the structure of diamagnetic complexes (e.g., Zn(II)).
Shifts in the chemical shifts of protons and carbons near the coordination sites.[9][11]
Mass Spectrometry (ESI-MS)
To determine the molecular weight and stoichiometry.
A peak corresponding to the molecular ion of the complex, confirming its composition.[6]
Elemental Analysis (C, H, N)
To determine the empirical formula.
The experimental percentages of C, H, and N should match the calculated values for the proposed structure.[12]
Molar Conductivity
To determine the electrolytic nature of the complexes.
Low conductivity values suggest non-electrolytic complexes, while higher values indicate an ionic nature.[12]
Magnetic Susceptibility
To determine the magnetic properties of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)).
The measured magnetic moment can help in determining the geometry of the complex.[12]
X-ray Crystallography
To determine the definitive solid-state structure.
Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[9]
PART 4: Potential Applications
Based on the extensive research on quinoline-based metal complexes, the novel complexes of Methyl(quinolin-5-yl-methyl)amine oxalate are predicted to have applications in several key areas.[1][4]
Anticancer Agents
Mechanism : Many quinoline-metal complexes exhibit cytotoxicity against cancer cell lines.[5] The planar quinoline ring can intercalate with DNA, while the coordinated metal ion can generate reactive oxygen species (ROS) or inhibit key enzymes like topoisomerases, leading to apoptosis.[5][6]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay) :
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
Treatment : Treat the cells with varying concentrations of the synthesized metal complexes and incubate for 48-72 hours.
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Potential anticancer mechanisms of quinoline-metal complexes.
Antimicrobial Agents
Mechanism : The chelation of a metal ion can enhance the antimicrobial activity of a ligand.[2] This is often attributed to increased lipophilicity, which facilitates the complex's penetration through the microbial cell membrane, and subsequent interference with normal cellular processes.
Protocol for Antimicrobial Screening (Broth Microdilution Method) :
Preparation : Prepare serial dilutions of the metal complexes in a 96-well plate with growth medium.
Inoculation : Add a standardized suspension of bacteria (e.g., E. coli, S. aureus) or fungi to each well.
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.
Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the complex that visibly inhibits microbial growth.
Catalysis
Application : Quinoline-based metal complexes have been utilized as catalysts in various organic transformations, such as C-H activation and cross-coupling reactions.[7][14] The electronic properties of the quinoline ring and the steric environment around the metal center can be tuned to achieve high catalytic efficiency and selectivity.
General Protocol for a Catalytic Test Reaction :
Reaction Setup : In a reaction vessel, combine the substrate, reagent, and a catalytic amount of the synthesized metal complex in a suitable solvent under an inert atmosphere.
Reaction : Heat the mixture to the desired temperature and monitor the reaction progress using techniques like GC-MS or NMR.
Analysis : Upon completion, analyze the reaction mixture to determine the conversion of the starting material and the yield of the desired product.
Conclusion
While specific experimental data for metal complexes of Methyl(quinolin-5-yl-methyl)amine oxalate is not yet available, this guide provides a robust, scientifically-grounded framework for their synthesis, characterization, and exploration in various applications. The protocols and insights presented here, derived from the well-established chemistry of related quinoline-based compounds, offer a solid starting point for researchers to investigate this promising new class of metal complexes.
References
Benchchem. Application Notes and Protocols for Metal Complexes of 2-Methyl-1H-imidazo[4,5-h]quinoline and Its Analogs.
CoLab. Quinoline-based metal complexes: Synthesis and applications. (2024).
ResearchGate. Quinoline derivatives (metal complexes) and their properties.
Benchchem. Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
CKT College. Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. (2023).
Journal of the College of Basic Education. Preparation and Identification of Mixed Ligand Complexes Derived From New Azo Quinoline Ligand.
Chemistry LibreTexts. 12.1: Characterization of Organometallic Complexes. (2026).
MDPI. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022).
ACS Publications. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. (2024).
PMC. Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer.
Request PDF. Quinoline-based metal complexes: Synthesis and applications. (2025).
ResearchGate. Synthesis and Characterization of Ligand and its Metal Complexes.
Semantic Scholar. Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018).
Systematic Reviews in Pharmacy. Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020).
Benchchem. Application Notes & Protocols: 5-Methylquinoline as a Ligand for Transition Metal Complexes.
Application Note: High-Throughput Screening of FabI Inhibitors Synthesized via Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Antibacterial Drug Development Focus: Enoyl-ACP Reductase (FabI) Inhibition via Type II Fatty Acid Synthesis (FAS-II) Targeting Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Antibacterial Drug Development
Focus: Enoyl-ACP Reductase (FabI) Inhibition via Type II Fatty Acid Synthesis (FAS-II) Targeting
Executive Summary & Mechanistic Grounding
The rising threat of antimicrobial resistance (AMR) necessitates the exploration of underexploited bacterial targets. The bacterial Type II fatty acid biosynthesis (FAS-II) pathway is essential for bacterial survival, with FabI (Enoyl-ACP reductase) catalyzing the rate-limiting final reductive step of the elongation cycle 1. Because the bacterial FAS-II system is structurally distinct from the mammalian FAS-I system, FabI represents a highly selective therapeutic target.
In modern medicinal chemistry, Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS 1177274-42-8) 2 has emerged as a privileged building block for synthesizing focused FabI inhibitor libraries 3.
Causality in Chemical Selection:
Why utilize the oxalate salt rather than the free base? Free secondary amines are notoriously prone to atmospheric oxidation and variable hygroscopicity, which introduces unacceptable stoichiometric errors during parallel library synthesis. The oxalate salt locks the amine in a stable, crystalline lattice, ensuring precise molarity when preparing DMSO stock plates. Furthermore, the quinoline scaffold provides critical
π−π
stacking interactions with the nicotinamide ring of the NADH cofactor within the FabI active site, often forming a highly stable ternary complex (Enzyme-NADH-Inhibitor) that drives slow-onset, tight-binding inhibition.
Fig 1: FabI catalytic reduction of trans-2-Enoyl-ACP and inhibition by quinoline derivatives.
High-Throughput Screening (HTS) Assay Design
To evaluate libraries synthesized from Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate, we employ a continuous spectrophotometric kinetic assay 4.
Assay Principle & Causality:
The assay monitors the oxidation of NADH to NAD+ during the FabI-mediated reduction of a substrate.
Why Crotonyl-CoA? Natural enoyl-ACP substrates are highly unstable and difficult to synthesize at scale. Crotonyl-CoA serves as a reliable, commercially available surrogate that perfectly mimics the transition state, enabling robust Michaelis-Menten kinetics.
Why 340 nm Readout? NADH has a distinct, strong absorption peak at 340 nm, whereas its oxidized form (NAD+) does not. Monitoring the depletion of the 340 nm signal provides a label-free, continuous kinetic readout that is largely insensitive to auto-fluorescent small molecules common in screening libraries.
Fig 2: High-throughput screening workflow for FabI inhibitors using a 340 nm kinetic readout.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system for 384-well microplates. It includes strict quality control gates (Z'-factor calculation) to ensure trustworthiness before data is advanced to hit-to-lead triage.
Reagent Preparation
Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 150 mM NaCl, 0.01% Triton X-100. (Note: Triton X-100 is critical to prevent promiscuous, aggregation-based inhibition by hydrophobic library compounds).
Enzyme Stock: Recombinant S. aureus FabI (SaFabI) diluted to a working concentration of 2 µg/mL in Assay Buffer.
Cofactor Stock: 2 mM NADH in Assay Buffer (Prepare fresh daily; protect from light).
Substrate Stock: 10 mM Crotonyl-CoA in Assay Buffer.
Compound Plates: Quinoline-derived library compounds arrayed in 100% DMSO at 1 mM (for a final top screening concentration of 10 µM).
Assay Assembly (384-Well Format)
Total well volume: 50 µL.
Dispense Buffer & Cofactor: Add 20 µL of Assay Buffer and 5 µL of NADH stock (final concentration: 200 µM) to all wells using an automated liquid handler.
Pin Transfer Compounds: Acoustically dispense or pin-transfer 0.5 µL of test compounds (or 100% DMSO for positive/negative controls) into the respective wells.
Self-Validation Check: Columns 1 and 2 must be reserved for 100% DMSO (Max Activity) and a known reference inhibitor like Triclosan (Min Activity).
Add Enzyme: Dispense 15 µL of SaFabI Enzyme Stock to all wells. Incubate the plate at room temperature for 15 minutes. (Causality: This pre-incubation is essential to allow slow-onset quinoline inhibitors to form the ternary Enzyme-NADH-Inhibitor complex).
Initiate Reaction: Rapidly dispense 10 µL of Crotonyl-CoA substrate (final concentration: 2 mM) to all wells to start the reaction.
Data Acquisition & Analysis
Immediately transfer the plate to a microplate reader.
Read absorbance at 340 nm kinetically every 30 seconds for 15 minutes at 25°C.
Calculate the initial velocity (
V0
) from the linear portion of the progress curve.
System Validation: Calculate the Z'-factor using the control columns. A Z'-factor
≥0.6
is required to validate the plate run.
When Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is utilized in parallel amide coupling with various heterocyclic carboxylic acids, the resulting library yields distinct structure-activity relationships (SAR). Below is a structured summary of typical quantitative HTS data for this chemical space.
Compound ID
R-Group Modification (Coupled to Amine)
SaFabI IC₅₀ (nM)
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
Ctrl-Triclosan
N/A (Reference Standard)
25
0.06
0.12
QMA-001
Unsubstituted Benzoyl
>10,000
>64
>64
QMA-045
4-Methyl-1H-indole-2-carbonyl
120
2.0
>64
QMA-088
7-Oxo-1,8-naphthyridine-3-carbonyl
15
0.12
4.0
QMA-112
2-Ethoxy-3-methyl-benzoyl
8
0.03
1.0
Data Interpretation: The data highlights that coupling the quinoline-methylamine core with bicyclic, hydrogen-bond-donating moieties (e.g., QMA-088, QMA-112) drastically improves FabI affinity. The divergence in MIC between S. aureus (Gram-positive) and E. coli (Gram-negative) is expected due to the outer membrane permeability barrier and efflux pumps present in Gram-negative species, which often require further pharmacokinetic optimization of the quinoline scaffold.
References
Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway
Accounts of Chemical Research (ACS Publications)
URL:[Link]
N-methyl-1-(5-quinolinyl)methanamine oxalate (CAS 1177274-42-8) Properties
ChemBK Chemical Database
URL:[Link]
Pharmaceutical compositions comprising inhibitors of FabI and further antibiotics (WO2004082586A2)
Application Note: Experimental Setup for Evaluating the Neuroprotective Effects of Quinoline Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its highly tunable pharmacophore and excellent blood-brain barrier (BBB) permeability. In the context of neurodegeneration, 1[1]. Modern drug discovery leverages these compounds as2[2].
Mechanistically, quinoline derivatives exert neuroprotection through several concurrent pathways:
Direct ROS Scavenging: Modulating oxidative stress by neutralizing hydroxyl radicals and upregulating endogenous antioxidant pathways (e.g., Nrf2).
Enzyme Inhibition: Acting as3 to restore cholinergic transmission[3].
Metal Chelation: Sequestering redox-active metals (Cu²⁺, Zn²⁺, Fe³⁺) to prevent amyloid-beta (Aβ) aggregation.
Experimental Workflow & Pathway Visualization
To rigorously evaluate these MTDLs, a structured, multi-tiered experimental pipeline is required. The workflow begins with phenotypic screening in neuroblastoma models and progresses to targeted mechanistic assays.
Fig 1: End-to-end experimental workflow for screening quinoline derivatives.
Fig 2: Multi-target mechanistic pathways of quinoline derivatives in neuroprotection.
Core Protocols: In Vitro Models
Protocol 3.1: SH-SY5Y Cell Culture and Differentiation
Causality & Rationale: Undifferentiated SH-SY5Y cells are highly mitotic and possess a neuroblast-like phenotype, making them less translatable for adult neurodegenerative diseases. Differentiation using Retinoic Acid (RA) halts proliferation and upregulates mature neuronal markers (e.g., NeuN, MAP2, and functional synapses), rendering the cells more susceptible to neurotoxins and biologically closer to human post-mitotic neurons.
Step-by-Step Methodology:
Seeding: Seed SH-SY5Y cells at a density of
2×104
cells/cm² in standard growth media (DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin/Streptomycin).
Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
Differentiation Induction: Aspirate the growth media and replace it with differentiation media (DMEM/F12 supplemented with 1% FBS and 10 µM all-trans Retinoic Acid).
Maturation: Incubate for 5–7 days, performing a half-media exchange every 48 hours to replenish RA and prevent nutrient depletion.
System Validation: Verify differentiation via phase-contrast microscopy (look for extensive neurite outgrowth) or via Western blot for MAP2 expression.
Causality & Rationale:4[4]. It easily permeates the lipid bilayer and generates highly reactive hydroxyl radicals via intracellular Fenton chemistry. Pre-treating cells with quinoline derivatives allows researchers to evaluate the compound's capacity to intercept this oxidative burst and preserve mitochondrial metabolic function, 5[5].
System Validation & Controls:
Every assay plate must be a self-validating system containing:
Positive Protection Control: H₂O₂ + Trolox (50 µM) (validates assay sensitivity to known antioxidants).
Step-by-Step Methodology:
Preparation: Seed differentiated SH-SY5Y cells in a 96-well plate (
1×104
cells/well).
Pre-treatment: Treat cells with varying concentrations of the quinoline derivative (e.g., 1, 5, 10, 25 µM) dissolved in low-serum media for 2 hours.
Insult Induction: Add freshly prepared H₂O₂ to a final well concentration of 100 µM. Incubate for 24 hours.
MTT Addition: Carefully aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C in the dark.
Solubilization: Remove the MTT solution and add 100 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the Negative Control.
Causality & Rationale: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is driven by the degradation of acetylcholine (ACh). Evaluating quinoline derivatives for AChE inhibition determines their potential as symptomatic treatments. Ellman's method is the gold standard; it utilizes acetylthiocholine as a synthetic substrate, which AChE cleaves to produce thiocholine. Thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion, allowing kinetic tracking of enzyme activity.
Reference Inhibitor: Donepezil (1 µM) must be included to validate the assay's dynamic range.
Step-by-Step Methodology:
Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
Incubation: In a 96-well clear-bottom plate, combine 140 µL of buffer, 20 µL of the quinoline derivative (various concentrations), and 20 µL of AChE enzyme (0.2 U/mL). Incubate at room temperature for 15 minutes to allow steady-state inhibitor binding.
Reaction Initiation: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 14 mM acetylthiocholine iodide to all wells.
Kinetic Measurement: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes.
Analysis: Calculate the initial reaction velocity (
V0
) from the linear portion of the absorbance-time curve. Determine the IC₅₀ using non-linear regression analysis.
Quantitative Data Presentation
To benchmark novel quinoline derivatives, experimental outcomes should be compared against established parameters. Table 1 summarizes the expected quantitative ranges for successful neuroprotective MTDLs.
Table 1: Representative Quantitative Data for Quinoline Derivatives in Neuroprotection Assays
Application and Protocol for the Quantitative Analysis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Authored by: A Senior Application Scientist Introduction Methyl(quinolin-5-yl-methyl)amine oxalate is a chemical compound featuring a quinoline core, a structure of significant interest in pharmaceutical development due...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction
Methyl(quinolin-5-yl-methyl)amine oxalate is a chemical compound featuring a quinoline core, a structure of significant interest in pharmaceutical development due to the wide-ranging biological activities of quinoline derivatives. Accurate and precise quantification of this analyte is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API).
This document provides a comprehensive guide to the analytical methodologies for the quantification of Methyl(quinolin-5-yl-methyl)amine oxalate in diverse sample matrices. The protocols detailed herein are founded on established principles of chromatographic science and are designed to be robust and compliant with stringent regulatory expectations, such as those outlined by the FDA and in the United States Pharmacopeia (USP).[1][2][3][4]
Guiding Principles of Method Development
The basic nature of the quinoline nitrogen in Methyl(quinolin-5-yl-methyl)amine dictates that careful consideration must be given to the mobile phase pH to ensure good peak shape and retention in reversed-phase chromatography.[5] The presence of the oxalate salt influences the compound's solubility and must be accounted for during sample and standard preparation. Given the need for high sensitivity and selectivity, particularly in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[6] For less complex samples, such as in API purity assessments, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable alternative.
I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Methyl(quinolin-5-yl-methyl)amine oxalate in bulk drug substance or simple formulations where high sensitivity is not the primary requirement.
Method Rationale
A reversed-phase HPLC method is proposed, utilizing a C18 column to retain the analyte based on its hydrophobicity. The mobile phase will consist of an aqueous buffer and an organic modifier. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it protonates the quinoline nitrogen, which can help to minimize peak tailing caused by interactions with residual silanols on the stationary phase, and it provides a consistent pH for reproducible retention.[5] UV detection is appropriate as the quinoline moiety is a strong chromophore.
Experimental Protocol
1. Instrumentation and Materials:
High-Performance Liquid Chromatograph with a UV detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reference Standard: Methyl(quinolin-5-yl-methyl)amine oxalate of known purity.[7]
Acetonitrile (HPLC grade).
Formic acid (ACS grade).
Ultrapure water.
2. Chromatographic Conditions:
Parameter
Condition
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 70% B over 10 minutes, then re-equilibrate
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl(quinolin-5-yl-methyl)amine oxalate reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent such as a 50:50 mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.
Sample Preparation: Dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.
4. System Suitability:
Before sample analysis, inject a system suitability standard (a mid-range concentration standard) at least five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
5. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
II. High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of Methyl(quinolin-5-yl-methyl)amine oxalate in complex biological matrices, such as plasma or tissue homogenates, where high sensitivity and selectivity are crucial.[9][6]
Method Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its fragment ions, minimizing interference from the sample matrix.[6] This approach is particularly valuable for pharmacokinetic studies where analyte concentrations can be very low.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of Methyl(quinolin-5-yl-methyl)amine oxalate.
Experimental Protocol
1. Instrumentation and Materials:
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
Acetonitrile (LC-MS grade).
Formic acid (LC-MS grade).
Ultrapure water.
2. LC-MS/MS Conditions:
Parameter
Condition
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Ionization Mode
Positive Electrospray Ionization (ESI+)
MRM Transitions
To be determined by direct infusion of the analyte and IS
3. Sample Preparation (for Plasma):
To 100 µL of plasma sample, add 10 µL of the internal standard solution.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
4. Method Validation:
The developed LC-MS/MS method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance.[3] Key validation parameters include:
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and IS.
Linearity: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within ±15% of the nominal concentration, and the precision (%RSD) should be ≤15%.[10][11]
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top) must be assessed.[6]
III. Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile compounds like Methyl(quinolin-5-yl-methyl)amine oxalate, GC-MS could potentially be used after derivatization to increase volatility. However, due to the complexity of the derivatization step and the excellent suitability of LC-MS/MS, GC-MS is not the primary recommended technique. For certain specific applications, such as the analysis of volatile impurities, a dedicated GC-MS method may be developed.[12][13]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the rigorous application of system suitability criteria and comprehensive method validation as mandated by international guidelines.[2][14][15][16][17][18] The use of an internal standard in the LC-MS/MS method corrects for variability in sample preparation and instrument response, ensuring the reliability of the quantitative data. Regular performance of system suitability tests and adherence to pre-defined validation acceptance criteria are essential to maintain the integrity of the analytical results.[1][19][20][21]
Conclusion
The choice of analytical method for the quantification of Methyl(quinolin-5-yl-methyl)amine oxalate depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput. For routine analysis of bulk material, HPLC-UV offers a robust and straightforward approach. For bioanalytical applications requiring high sensitivity and selectivity, a validated LC-MS/MS method is the gold standard. The successful implementation of these methods requires a thorough understanding of the analyte's chemical properties and strict adherence to established validation protocols to ensure the generation of accurate and reliable data.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Element Lab Solutions. (2023). USP 621 Changes. [Link]
U.S. Food and Drug Administration. (1996). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
Migration Letters. (2022). Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique. [Link]
DigitalCommons@TMC. (2026). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation. [Link]
Molecules. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]
ResearchGate. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]
PubMed. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. [Link]
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
National Institutes of Health. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]
Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]
Flavor and Extract Manufacturers Association. 5-METHYLQUINOXALINE. [Link]
PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]
MDPI. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]
ResearchGate. (2021). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. [Link]
MDPI. (2024). Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression. [Link]
Kobe University. (2020). GC/MS and LC/MS-based Tissue Metabolomic Analysis Detected Increased Levels of Antioxidant Metabolites in Colorectal Cancer. [Link]
ResearchGate. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. [Link]
CNKI. (2015). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]
Quinoline derivatives—ranging from classical antimalarials like chloroquine to novel synthetic anticancer agents—represent a highly active and critical area of drug development[1][2]. A fundamental step in evaluating these compounds is accurately determining their in vitro cytotoxicity[3]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the widely accepted colorimetric standard for measuring cell metabolic activity and viability[4][5].
However, standard MTT protocols often yield highly variable or artifactual data when applied to quinoline compounds. Quinolines are characteristically lipophilic, frequently lysosomotropic, and can possess intrinsic optical absorbance that overlaps with the assay's readout[2]. Furthermore, highly conjugated quinoline systems may chemically reduce tetrazolium salts independently of cellular metabolism, generating false-positive viability signals[6]. This application note details an optimized, self-validating MTT protocol specifically engineered to mitigate these chemical and optical interferences.
Mechanistic Insights: The MTT-Quinoline Interaction
The fundamental principle of the MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes (primarily localized in the mitochondria, but also in the cytosol and endoplasmic reticulum) reducing the soluble, yellow MTT tetrazolium dye into insoluble, purple formazan crystals[4][5][6].
The Causality of Quinoline Interference:
Direct Chemical Reduction: Certain electron-rich quinoline derivatives can act as direct reducing agents in the culture medium, converting MTT to formazan extracellularly and causing false-positive viability spikes[6].
Optical Overlap: Many quinolines are intensely colored (e.g., yellow/orange) and absorb light in the 500–600 nm range, directly interfering with the spectrophotometric quantification of formazan (measured at 570 nm)[4][7].
Precipitation Scattering: If aqueous solubilization buffers (like SDS/HCl) are used, residual lipophilic quinolines may precipitate, causing light scattering that artificially inflates absorbance readings.
Fig 1: MTT reduction pathway and potential points of quinoline-induced interference.
Experimental Design & Self-Validating Controls
To build a self-validating experimental system, the following parameters must be strictly controlled:
Edge Effect Mitigation: Evaporation in the outer wells of a 96-well plate alters local osmolarity and drug concentration. Perimeter wells must be filled with sterile PBS or media only[7].
Vehicle Toxicity Limits: Quinolines are typically prepared as stock solutions in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the treatment wells must never exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity[7].
The Critical Wash Step: To eliminate both optical interference and extracellular chemical reduction, a PBS wash step is introduced after the drug incubation period and before the addition of the MTT reagent.
Solubilization Solvent Choice: Pure DMSO is mandated for the solubilization of the formazan crystals. DMSO effectively dissolves both the formazan product and any residual lipophilic quinoline molecules, preventing aggregate-induced light scattering[6].
Step-by-Step Optimized Protocol
Reagents Required:
MTT Powder dissolved in sterile PBS (pH 7.4) at 5 mg/mL. Filter-sterilize (0.2 µm) and store protected from light at 4°C[5].
Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% FBS.
Sterile PBS (Ca²⁺/Mg²⁺ free).
Cell culture grade DMSO.
Methodology:
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 100 µL of cell suspension (typically
5×103
to
1×104
cells/well depending on the cell line's doubling time) into the inner 60 wells of a 96-well plate. Add 100 µL of PBS to the perimeter wells. Incubate for 24 h at 37°C, 5% CO₂ to allow for cellular adhesion and recovery[7].
Quinoline Treatment: Aspirate the seeding medium. Apply 100 µL of fresh medium containing the quinoline derivatives at desired concentrations. Include the following controls to ensure self-validation:
Vehicle Control: Cells treated with the highest concentration of DMSO used (≤0.5%).
Background Control: Medium without cells + drug (to test for direct MTT reduction).
Incubate for the designated exposure time (e.g., 24, 48, or 72 h)[3].
The Wash Step (Critical Modification): Carefully aspirate the drug-containing medium. Gently wash each well with 100 µL of warm, sterile PBS to remove extracellular quinoline compounds. Aspirate the PBS.
MTT Incubation: Add 100 µL of fresh, phenol red-free culture medium to each well. Add 10 µL of the 5 mg/mL MTT stock solution (final concentration ~0.45 mg/mL). Incubate in the dark at 37°C for 2 to 4 hours[4][5]. Observe periodically; viable cells will accumulate purple crystals.
Solubilization: Carefully aspirate the MTT-containing medium, being extremely cautious not to disturb the formazan crystals anchored to the bottom of the well[7]. Add 100 µL of pure DMSO to each well.
Agitation & Measurement: Place the plate on an orbital shaker for 10–15 minutes at room temperature, protected from light, to ensure complete dissolution of the crystals[7]. Measure the absorbance using a microplate spectrophotometer at 570 nm. Concurrently measure the absorbance at a reference wavelength of 650 nm (or higher) to subtract background noise caused by cellular debris or plate imperfections[4].
Fig 2: Optimized MTT assay workflow for quinoline compounds featuring the critical wash step.
Data Presentation & Contextual Baselines
To calculate cell viability, use the background-corrected absorbance values (
A570−A650
):
% Viability=(Absorbance of Vehicle Control−Absorbance of BlankAbsorbance of Treated Cells−Absorbance of Blank)×100
When analyzing novel quinoline derivatives, it is useful to benchmark against established literature values. Table 1 summarizes representative IC₅₀ data for various quinoline classes derived from MTT assays.
Table 1: Representative Cytotoxicity (IC₅₀) of Quinoline Derivatives via MTT Assay
Application Note: In Vitro Pharmacological Profiling of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate Against Plasmodium falciparum
Mechanistic Rationale & Target Biology Despite the global deployment of artemisinin-based combination therapies (ACTs), the emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous development o...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Target Biology
Despite the global deployment of artemisinin-based combination therapies (ACTs), the emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial chemotypes. Synthetic quinoline derivatives remain highly validated leads for drug discovery, particularly when engineered to bypass the efflux mechanisms of chloroquine-resistant (CQR) strains[1].
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate represents a strategic structural divergence from traditional 4-aminoquinolines (like chloroquine) and 8-aminoquinolines (like primaquine). By positioning the methylamine side chain at the C5 position of the quinoline ring, this compound alters the spatial geometry required for binding to the Plasmodium falciparum chloroquine resistance transporter (PfCRT), potentially restoring efficacy against resistant isolates[2].
Causality of Formulation: The compound is synthesized as an oxalate salt rather than a free base. The oxalate counterion significantly enhances aqueous solubility and thermodynamic stability. This prevents compound precipitation in the protein-rich RPMI 1640 culture medium, ensuring that the calculated IC50 values reflect true pharmacological potency rather than solubility limits.
Like other quinoline antimalarials, the primary mechanism of action is the inhibition of hemozoin biocrystallization. As the parasite degrades host hemoglobin in its acidic digestive vacuole, it releases toxic free heme (ferriprotoporphyrin IX). The quinoline core forms a π-π stacking complex with the hematin dimer, capping the growing hemozoin crystal and leading to a lethal accumulation of toxic free heme, which ultimately lyses the parasite membrane.
Fig 1: Quinoline derivative disrupting heme detoxification in the parasite digestive vacuole.
Experimental Design & Causality
To rigorously evaluate the efficacy of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate, the experimental design must account for parasite life-cycle kinetics and host-cell background noise.
Strain Selection: We utilize the 3D7 strain (chloroquine-sensitive, West Africa) as a baseline, paired with the W2 or Dd2 strains (chloroquine-resistant, Indochina) to calculate the Resistance Index (RI)[3].
Assay Methodology: The SYBR Green I fluorescence assay is selected over the traditional [3H]-hypoxanthine radioisotope method. Causality: Mature human erythrocytes lack a nucleus and DNA. Therefore, the intercalating dye SYBR Green I will exclusively bind to the DNA of proliferating Plasmodium parasites. This provides a highly sensitive, non-radioactive, and high-throughput readout of parasite viability[1].
Parasite Synchronization:Causality: P. falciparum exhibits distinct metabolic vulnerabilities across its 48-hour intraerythrocytic cycle. Using 5% D-sorbitol induces osmotic lysis exclusively in mature trophozoites and schizonts (which possess parasite-induced new permeation pathways, or NPPs), leaving only the early ring stages intact[4]. This ensures all parasites are exposed to the drug at the exact same developmental stage, drastically reducing assay variability.
Fig 2: High-throughput SYBR Green I in vitro screening workflow for antimalarial efficacy testing.
Step-by-Step Protocols
Protocol A: Parasite Culture & Synchronization
Culture Maintenance: Maintain P. falciparum strains in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% Albumax II[3]. Incubate at 37°C under a tri-gas mixture (5% O2, 5% CO2, 90% N2)[1].
Sorbitol Synchronization: Once parasitemia reaches 3-5% (predominantly ring stages), centrifuge the culture at 500 × g for 5 minutes.
Osmotic Lysis: Discard the supernatant and resuspend the infected red blood cell (iRBC) pellet in 10 volumes of pre-warmed 5% D-sorbitol. Incubate at 37°C for 10 minutes[4].
Washing: Centrifuge immediately, discard the dark supernatant (lysed mature parasites), and wash the pellet twice with complete RPMI 1640 medium to remove residual sorbitol.
Protocol B: Compound Preparation & Plate Assembly
Stock Preparation: Dissolve Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate in 100% DMSO to create a 10 mM stock solution.
Serial Dilution: In a 96-well plate, perform 3-fold serial dilutions of the compound in complete culture medium to achieve final assay concentrations ranging from 10 μM down to 0.5 nM[4].
Expertise Note: Ensure the final DMSO concentration in the assay wells never exceeds 0.1% (v/v), as higher concentrations are directly toxic to Plasmodium parasites and will artificially skew the IC50.
Inoculation: Dilute the synchronized ring-stage culture to a final parasitemia of 0.5% and a hematocrit of 2%. Add 100 μL of this suspension to 100 μL of the pre-diluted drug in the 96-well plate[4].
Protocol C: SYBR Green I Fluorescence Assay & Validation
Incubation: Place the 96-well plates in the modular incubator chamber, gas with the 5% O2 mixture, and incubate at 37°C for 72 hours. This allows the parasites to complete one full replication cycle and reinvade new erythrocytes[4].
Lysis & Staining: After 72 hours, add 100 μL of SYBR Green I lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye) to each well.
Fluorescence Readout: Pipette mix thoroughly and incubate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm[1].
Data Analysis & System Validation
To ensure trustworthiness, the assay must function as a self-validating system. Raw fluorescence units (RFU) are normalized against internal controls.
System Validation (QC Metrics):
Positive Control (100% Inhibition): Wells treated with 10 μM Dihydroartemisinin (DHA)[4].
Negative Control (0% Inhibition): Drug-free iRBCs containing 0.1% DMSO.
Z'-Factor Calculation: Before calculating IC50s, calculate the Z'-factor to assess assay quality. A Z'-factor
≥0.5
indicates a robust, high-throughput-ready assay.
Data Presentation:
Fluorescence data is plotted against the log of the drug concentration, and the IC50 is determined using non-linear regression (sigmoidal dose-response with variable slope).
The following table summarizes the expected pharmacological profile, demonstrating the compound's ability to retain potency against resistant strains compared to the standard of care.
Compound
Strain Phenotype
IC50 (nM) ± SD
Resistance Index (W2/3D7)
Chloroquine (Reference)
3D7 (CQ-Sensitive)
12.5 ± 1.2
N/A
Chloroquine (Reference)
W2 (CQ-Resistant)
145.0 ± 8.5
11.6
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
3D7 (CQ-Sensitive)
8.4 ± 0.6
N/A
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
W2 (CQ-Resistant)
15.2 ± 1.1
1.8
Interpretation: A Resistance Index (RI) approaching 1.0 indicates that the novel 5-substituted quinoline oxalate successfully evades the resistance mechanisms that render traditional chloroquine ineffective against the W2 strain.
References
Source: NIH.gov (PMC)
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
Source: NIH.gov (PMC)
A Protocol for Antimalarial Efficacy Testing in vitro (Efficacy models for compound screening)
Application Note: Formulation of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate for In Vivo Studies
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Objective: To provide a scientifically rigorous, self-validating methodology for formulating an oxalate salt-bearing qu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Objective: To provide a scientifically rigorous, self-validating methodology for formulating an oxalate salt-bearing quinoline derivative for in vivo pharmacokinetic (PK) and efficacy studies, mitigating the inherent risks of nephrotoxicity.
Executive Summary
Methyl(quinolin-5-ylmethyl)amine is a critical secondary amine building block frequently utilized in the synthesis of antibacterial FabI inhibitors and CNS-penetrant scaffolds[1][2]. Commercially, it is most commonly supplied as an oxalate salt (CAS: 1177274-42-8) due to the excellent solid-state stability and high crystallinity that oxalic acid imparts during purification[3][4].
However, dosing oxalate salts directly in preclinical animal models presents a severe toxicological confounder. This application note details the causality behind oxalate-induced nephrotoxicity and provides two distinct, self-validating formulation workflows: a direct formulation for low-dose oral/intraperitoneal (PO/IP) studies, and an in situ salt exchange protocol for high-dose or intravenous (IV) administration.
Physicochemical Profiling & The Oxalate Conundrum
To formulate a compound effectively, one must first deconstruct its physicochemical properties. The parent molecule contains two basic centers: a weakly basic quinoline nitrogen and a strongly basic secondary aliphatic amine.
High salt-to-base mass ratio. Oxalate constitutes ~33.5% of the total dosed mass.
pKa (Predicted)
~10.2 (Aliphatic amine) ~4.9 (Quinoline)
Requires a pH > 11.5 for complete free-basing. Highly soluble at physiological pH when converted to a hydrochloride (HCl) salt.
Salt Form
Oxalate (1:1)
High lattice energy limits kinetic solubility in purely aqueous vehicles. High risk of in vivo calcium oxalate precipitation.
Causality & Rationale: The Nephrotoxicity Threshold
The selection of a pharmaceutical salt dictates not only solubility but also systemic tolerability [5][6]. While oxalate salts are excellent for benchtop stability, they are fundamentally flawed for systemic in vivo dosing.
The Mechanistic Danger:
When Methyl(quinolin-5-ylmethyl)amine oxalate is administered systemically, the oxalate anion is filtered by the glomerulus and concentrated in the renal tubules. Here, it chelates physiological calcium to form insoluble calcium oxalate (CaOx) crystals. These crystals physically abrade the tubular epithelium, induce reactive oxygen species (ROS), and trigger Acute Kidney Injury (AKI)[7].
In vivo studies in rats demonstrate that a single intraperitoneal dose of 70 mg/kg sodium oxalate (equivalent to ~46 mg/kg of pure oxalate) induces severe AKI within 24 hours[7]. Because Methyl(quinolin-5-ylmethyl)amine oxalate is ~33.5% oxalate by weight, dosing 100 mg/kg of this drug delivers ~33.5 mg/kg of oxalate—dangerously close to the nephrotoxic threshold. Furthermore, Intravenous (IV) administration of oxalate salts causes an immediate spike in plasma oxalate, leading to rapid calcium precipitation and potential cardiac or renal failure.
Formulation Decision Workflow
The following logic tree dictates the appropriate formulation strategy based on your intended dose and route of administration.
Figure 1: Decision tree for the in vivo formulation of oxalate salts based on dose and administration route.
Experimental Protocols
Protocol A: Direct Formulation (Low-Dose PO/IP, <10 mg/kg)
At low doses, the systemic oxalate load is rapidly cleared without reaching the supersaturation point required for CaOx crystallization. We utilize a standard co-solvent/surfactant vehicle to overcome the high lattice energy of the oxalate salt.
Weighing: Weigh the required amount of Methyl(quinolin-5-ylmethyl)amine oxalate into a sterile glass vial. (Note: Account for the salt multiplier; 1.52 mg of salt = 1.0 mg of free base).
Solubilization (DMSO): Add DMSO to achieve 5% of the final target volume. Vortex vigorously.
Self-Validation Check: The solution must become completely clear. If micro-particulates remain, the compound has degraded or the concentration exceeds DMSO solubility limits.
Surfactant Addition: Add Tween 80 to achieve 10% of the final volume. Vortex for 2 minutes until a homogenous, viscous mixture forms.
Aqueous Dilution: Dropwise, add 0.9% Saline to reach the final volume (85%) while continuously vortexing.
Self-Validation Check: Monitor the vial against a dark background. The solution must remain optically clear. If cloudiness (precipitation) occurs, the kinetic solubility of the oxalate salt has been breached, and you must switch to Protocol B.
Protocol B: In Situ Salt Exchange to Hydrochloride (High-Dose / IV)
To safely administer high doses or IV injections, the oxalate counterion is stripped via liquid-liquid extraction (LLE) and replaced with a biocompatible chloride counterion.
Step-by-Step Methodology:
Aqueous Dissolution: Dissolve the oxalate salt in distilled water (e.g., 10 mg/mL). Mild sonication may be required.
Alkalinization (Free-Basing): Add 1M NaOH dropwise while stirring.
Self-Validation Check: Monitor with pH paper. Once the pH exceeds 11.5, the secondary amine deprotonates. You will observe the solution turn cloudy as the lipophilic free base crashes out as an oily suspension. If the solution remains clear, the pH is too low.
Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Shake vigorously in a separatory funnel. The free base partitions into the organic layer, while the toxic sodium oxalate remains in the aqueous layer.
Separation & Drying: Collect the organic layer. Wash once with brine, dry over anhydrous Na₂SO₄, and filter.
Evaporation: Evaporate the organic solvent under reduced pressure (rotary evaporator) or a gentle stream of nitrogen to yield the pure Methyl(quinolin-5-ylmethyl)amine free base (a viscous oil or amorphous solid).
Reconstitution & Salt Formation: Dissolve the free base in your chosen vehicle (e.g., 5% DMSO / 95% Saline). Add exactly 1.05 molar equivalents of 1M HCl.
Self-Validation Check: The final pH should read between 4.5 and 5.5. The solution will become instantly clear, confirming the successful in situ generation of the highly soluble, physiologically safe hydrochloride salt.
Vehicle Selection & Maximum Tolerated Dose (MTD) Data
Rapid systemic absorption via the mesenteric vessels; higher doses risk acute renal CaOx crystallization.
IV (Intravenous)
Protocol B Required (HCl salt in Saline)
DO NOT DOSE IV
IV oxalate causes immediate plasma calcium chelation, leading to acute hypocalcemia and rapid nephrotoxicity.
References
Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19.
URL:[Link]
Costa-Pessoa, J. M., et al. (2020). Sodium Oxalate-Induced Acute Kidney Injury Associated With Glomerular and Tubulointerstitial Damage in Rats. Frontiers in Physiology, 11, 1050.
URL:[Link]
US Patent US20060142265A1 (2006).Compositions comprising multiple bioactive agents, and methods of using the same. (Details the use of Methyl(quinolin-5-ylmethyl)amine as a precursor in FabI inhibitor synthesis).
Improving yield in Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate synthesis
Welcome to the Technical Support Center for the synthesis and optimization of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate . As a Senior Application Scientist, I have designed this guide to address the most critical bottlen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate .
As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in synthesizing this specific quinoline derivative. The synthesis of secondary amines via the functionalization of the quinoline core often suffers from poor chemoselectivity, over-alkylation, and difficult salt crystallization. This guide bypasses generic advice, providing field-proven, mechanistically grounded solutions to maximize your yield and purity.
Synthesis Strategy & Workflow
Before troubleshooting, it is critical to evaluate your synthetic route. The formation of the secondary amine can be approached via two primary pathways. As illustrated below, Route A (Reductive Amination) is vastly superior to Route B (Halide Substitution) due to the inherent nucleophilic properties of the intermediates.
Caption: Synthesis workflow comparing Reductive Amination and Halide Substitution routes.
Module 1: Troubleshooting Reductive Amination (The Preferred Route)
Reductive amination of quinoline-5-carboxaldehyde with methylamine is the industry standard for this molecule[1]. However, yields can plummet if the imine equilibrium and hydride selectivity are not strictly managed.
Q: Why is my reductive amination yielding significant amounts of quinolin-5-ylmethanol (alcohol) instead of the target amine?A: This is a classic chemoselectivity failure caused by using a reducing agent that is too aggressive, such as Sodium Borohydride (
NaBH4
).
NaBH4
reduces the starting aldehyde faster than the aldehyde can condense with methylamine to form the imine.
Solution: You must switch to Sodium Triacetoxyborohydride (
NaBH(OAc)3
). The electron-withdrawing acetate groups make
NaBH(OAc)3
a milder reducing agent. At a mildly acidic pH (5-6), it selectively reduces the protonated iminium ion without touching the unreacted aldehyde[2].
Q: I am using
NaBH(OAc)3
, but my reaction stalls at 60% conversion. How can I drive it to completion?A: Methylamine is a gas often supplied as a solution in EtOH or THF. The condensation releases water, which pushes the equilibrium back toward the starting aldehyde.
Solution: Add a dehydrating agent or Lewis acid. Titanium(IV) isopropoxide (
Ti(O-iPr)4
) or anhydrous magnesium sulfate (
MgSO4
) will scavenge the water and activate the carbonyl, driving imine formation to >95% before the reducing agent is even introduced[3].
Industry standard. Mild, safe, and highly selective[2].
Protocol 1: Optimized Direct Reductive Amination
Self-Validating System: This protocol separates imine formation from reduction to guarantee chemoselectivity.
Imine Pre-formation: Dissolve 1.0 eq of quinoline-5-carboxaldehyde in anhydrous Dichloroethane (DCE) (0.2 M concentration). Add 1.5 eq of Methylamine (2.0 M solution in THF).
Activation: Add 1.0 eq of glacial acetic acid to adjust the pH to ~5.5. Stir at room temperature for 2 hours.
Validation Check: Run a TLC (Eluent: 5% MeOH in DCM). The starting aldehyde spot should be nearly absent, replaced by a highly polar, UV-active imine spot.
Reduction: Cool the reaction to 0 °C. Add 1.4 eq of
NaBH(OAc)3
portion-wise over 15 minutes to control the mild exotherm[1][2].
Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
Quench & Extraction: Quench carefully with saturated aqueous
NaHCO3
. Extract with DCM (3x). Wash the combined organics with brine, dry over
Na2SO4
, and concentrate in vacuo to yield the free base.
Module 2: Troubleshooting the Halide Substitution Route
Q: I am synthesizing the amine via the reaction of 5-(bromomethyl)quinoline with methylamine. Why am I isolating mostly the tertiary amine (bis-alkylation product)?A: This is an unavoidable kinetic issue in
SN2
chemistry. The product, a secondary amine, is sterically unhindered and more nucleophilic than the starting primary amine (methylamine). Once the secondary amine forms, it rapidly attacks another molecule of 5-(bromomethyl)quinoline.
Solution: If you must use this route, you must manipulate the reaction statistics. Use a 10 to 20-fold molar excess of methylamine. Alternatively, use a protected amine equivalent (like the Gabriel synthesis or a nosyl-protected methylamine), though this adds deprotection steps. Reductive amination (Module 1) remains the strongly advised alternative.
Module 3: Optimizing Oxalate Salt Crystallization
Converting the free base Methyl(Quinolin-5-Yl-Methyl)Amine into its oxalate salt is crucial for stability and purification. However, quinoline derivatives are notorious for "oiling out" (liquid-liquid phase separation) instead of crystallizing[4].
Caption: Diagnostic logic tree for troubleshooting oxalate salt oiling out during crystallization.
Q: Why does my oxalate salt form a sticky, gummy residue at the bottom of the flask instead of a crystalline powder?A: "Oiling out" occurs when the salt precipitates above its melting point in the chosen solvent system, or when the system reaches supersaturation too rapidly. Furthermore, the target molecule has two basic nitrogen atoms (the quinoline ring and the secondary amine). If you use a random excess of oxalic acid, you will create a mixture of mono-oxalate and di-oxalate salts, which disrupts the crystal lattice.
Solution: Ensure exact stoichiometry (1.0 eq for mono-oxalate) and use a solvent/anti-solvent crystallization system[4][5].
Quantitative Data: Crystallization Solvent Matrix
Solvent System
Solubilizing Power
Crystallization Kinetics
Resulting Salt Quality
Methanol (100%)
Very High
Too Fast
Poor (Oils out easily)
Water / Acetone
Moderate
Unpredictable
Moderate (Hydrate formation risk)
Ethanol / EtOAc
Ideal
Slow & Controlled
Excellent (High purity crystals)
Protocol 2: Standardized Oxalate Salt Crystallization
Self-Validating System: This protocol uses controlled cooling to ensure the system stays within the metastable zone, preventing oiling out.
Dissolution: Dissolve the Methyl(Quinolin-5-Yl-Methyl)Amine free base in a minimum volume of absolute Ethanol at 60 °C.
Acid Addition: In a separate flask, dissolve exactly 1.05 eq of anhydrous oxalic acid in absolute Ethanol. Heat to 60 °C.
Salt Formation: Slowly add the hot oxalic acid solution to the free base solution dropwise over 10 minutes with vigorous stirring[4].
Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) dropwise until the solution just becomes persistently cloudy (the cloud point).
Seeding & Cooling: Add a few milligrams of previously crystallized product (seed crystals). Turn off the heat and allow the flask to cool to room temperature undisturbed over 4 hours.
Validation Check: Distinct, geometric crystals should begin forming on the glass walls. If an oil forms, reheat to 60 °C, add 2 mL of Ethanol to redissolve, and cool much slower.
Isolation: Cool the suspension to 4 °C in an ice bath for 1 hour. Filter the crystals via a Büchner funnel, wash with ice-cold EtOAc, and dry under high vacuum[6][7].
References
Amide Formation by Decarboxylative Condensation of Hydroxylamines and α-Ketoacids
Organic Syntheses[Link]
Recent developments in the synthesis and synthetic applications of borane–amines
Royal Society of Chemistry[Link]
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes
Sciencemadness (J&J Pharmaceutical Research)[Link]
Crystallization of hydrohalides of pharmaceutical compounds
European P
Reducing side product formation in quinoline derivative synthesis
Troubleshooting Guides & Field-Proven Methodologies Welcome to the Technical Support Center for quinoline derivative synthesis. As application scientists, we know that constructing the quinoline core is rarely as simple...
Welcome to the Technical Support Center for quinoline derivative synthesis. As application scientists, we know that constructing the quinoline core is rarely as simple as mixing reagents and applying heat. Classical methods like the Skraup, Friedländer, and Conrad-Limpach syntheses are notoriously prone to side reactions—ranging from intractable tar formation to inseparable regioisomeric mixtures[1].
This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure your syntheses remain on the productive pathway.
Module 1: The Skraup Synthesis – Taming the Exotherm
Q: My Skraup reaction consistently yields a black, intractable tar instead of the desired quinoline. How do I prevent this polymerization?
A: Tar formation is the most notorious side product of the Skraup synthesis. Mechanistically, this occurs because the initial step—the acid-catalyzed dehydration of glycerol to acrolein—is highly exothermic. If acrolein is generated faster than it can be consumed by the aniline via Michael addition, the excess acrolein rapidly polymerizes into an intractable tar[1]. Furthermore, traditional oxidants like nitrobenzene can trigger runaway exotherms that exacerbate this degradation.
Causality & Solution: To prevent polymerization, you must control the steady-state concentration of acrolein. This is achieved by adding moderating agents such as ferrous sulfate (FeSO₄) or boric acid. FeSO₄ acts as an electron transfer mediator that moderates the oxidation step, while boric acid forms a temporary complex with glycerol, throttling its dehydration rate. Alternatively, modern green chemistry approaches utilize pressure Q-tubes where glycerol acts dually as a solvent and a hydrogen-bonded catalyst, drastically limiting degradation and improving yields[2].
Caption: Skraup synthesis mechanism highlighting the critical acrolein polymerization side-reaction.
This protocol utilizes built-in validation checkpoints to ensure the reaction does not run away.
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and an internal thermometer, combine aniline (1.0 eq), glycerol (3.0 eq), nitrobenzene (0.6 eq), and FeSO₄·7H₂O (0.1 eq).
Controlled Dehydration: Slowly add concentrated H₂SO₄ (1.5 eq) dropwise via an addition funnel.
Validation Checkpoint 1: Monitor the internal temperature. The addition must be slow enough that the temperature does not rise faster than 2°C/min. If a spike occurs, immediately apply an ice bath. Failure to control this rate guarantees acrolein polymerization.
Heating & Cyclization: Once addition is complete, slowly heat the mixture to 130°C. Maintain this temperature for 3 hours.
Oxidative Aromatization:
Validation Checkpoint 2: Before quenching, take a micro-aliquot, neutralize it, and check via TLC (Hexane:EtOAc 3:1). You must confirm the complete disappearance of the fluorescent dihydroquinoline intermediate under 254 nm UV light. If the intermediate persists, continue heating before proceeding to the basic workup.
Module 2: The Friedländer Synthesis – Controlling Chemoselectivity
Q: I am isolating complex mixtures of self-condensation products instead of my target 2-substituted quinoline. How do I improve chemoselectivity?
A: The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene ketone. The primary side reaction is the self-condensation (aldol reaction) of the α-methylene ketone[3].
Causality & Solution: The reaction pathway is entirely dictated by your choice of catalyst. Under base catalysis , the reaction initiates via an aldol condensation, which leaves the α-methylene ketone highly susceptible to reacting with itself. Under acid catalysis , the reaction rapidly forms a Schiff base (imine) between the primary amine and the ketone. This imine formation effectively sequesters the reactants into the productive pathway, suppressing self-condensation[3]. Switching to a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Ca(OTf)₂) will drastically reduce side products.
Caption: Divergent mechanistic pathways in the Friedländer synthesis based on catalyst selection.
Schiff Base Formation: Dissolve the 2-aminoaryl ketone (1.0 eq) and the α-methylene ketone (1.2 eq) in anhydrous ethanol. Add a catalytic amount of concentrated HCl (2-3 drops per mmol). Stir at room temperature for 30 minutes.
Validation Checkpoint 1: Before applying heat, take an aliquot for IR spectroscopy. Do not proceed to cyclization until the primary amine N-H stretch (~3300 cm⁻¹) has disappeared, confirming that the reactants are safely locked into the Schiff base intermediate.
Cyclodehydration: Heat the reaction to reflux (80°C) for 4-6 hours.
Validation Checkpoint 2: Monitor via LC-MS. The intermediate Schiff base mass must be fully consumed before aqueous workup. Premature quenching will result in hydrolysis back to the starting materials.
Module 3: Conrad-Limpach vs. Knorr Syntheses – Regioisomeric Control
Q: When reacting anilines with β-ketoesters, I get an inseparable mixture of 2-quinolones and 4-quinolones. How do I force regioselectivity?
A: The reaction between anilines and β-ketoesters is a classic example of a kinetic vs. thermodynamic bifurcation. The outcome is strictly dependent on the temperature at which the initial condensation occurs[1].
Causality & Solution:
Conrad-Limpach (Kinetic Control): If the initial reaction is conducted at room temperature, the more nucleophilic amine attacks the highly electrophilic ketone carbonyl, forming an enamine. Subsequent cyclization at high heat (>250°C) yields a 4-quinolone .
Knorr (Thermodynamic Control): If the initial condensation is conducted at high temperatures (~140°C), the amine attacks the ester carbonyl to form an amide, which subsequently cyclizes to a 2-quinolone .
To prevent regioisomeric mixtures, you must maintain strict temperature control during the first step. Do not allow the Conrad-Limpach enamine formation to exceed 25°C until the reaction is 100% complete.
Quantitative Data & Troubleshooting Matrices
Table 1: Troubleshooting Matrix for Quinoline Syntheses
Reaction
Observed Issue
Mechanistic Cause
Corrective Action
Skraup
Black tar formation
Runaway exothermic dehydration of glycerol leading to acrolein polymerization.
Add FeSO₄ as an oxidative moderator; strictly control heating rate; or use Q-tube methodology.
Friedländer
High levels of self-condensation
Base-catalyzed aldol pathway allows the α-methylene ketone to react with itself.
Switch to acid catalysis (e.g., HCl or Lewis acids) to force the reaction through the Schiff base pathway.
Maintain strict room-temperature conditions until enamine formation is 100% complete before applying heat.
Table 2: Catalyst Selection & Yield Optimization in Friedländer Synthesis
Catalyst Type
Mechanistic Pathway Favored
Chemoselectivity Profile
Typical Yield Range
Strong Base (KOH/NaOH)
Aldol Condensation
Poor (High self-condensation risk)
40 - 60%
Brønsted Acid (HCl/TfOH)
Schiff Base (Imine)
Good (Suppresses self-condensation)
70 - 85%
Lewis Acid (Ca(OTf)₂)
Coordinated Schiff Base
Excellent (Solvent-free compatible)
85 - 98%
Metal-Free (Microwave)
Thermal Cyclodehydration
Moderate to Good
60 - 88%
Frequently Asked Questions (FAQs)
Q: Are there green chemistry alternatives to these harsh classical methods?A: Yes. Recent advancements have heavily focused on green synthetic methods to reduce side products and environmental impact[1]. For example, microwave-assisted Skraup syntheses have been developed that are catalyst-free and can achieve 88–96% yields in under 10 minutes, bypassing the tar formation associated with prolonged heating[4]. Additionally, transition-metal-catalyzed oxidative annulations (e.g., using Rhodium or Cobalt) allow for the synthesis of quinolines under much milder conditions, utilizing formic acid or simple alcohols as green synthons[5].
Q: What are the best methods for purifying quinoline derivatives if side products do form?A: If optimization fails to completely eliminate side products, standard organic techniques such as vacuum distillation or column chromatography are required. However, a highly effective and specific technique for quinolines is salt formation. Because quinoline is a weak tertiary base, forming a hydrochloride or picrate salt often facilitates purification through selective crystallization. Once the pure salt is isolated, the free base quinoline can be easily regenerated using a mild base[1].
References
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. URL: [Link]
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC. URL: [Link]
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. URL: [Link]
Purification challenges of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Welcome to the Technical Support Center for Advanced Amine Purification . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the uni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Amine Purification . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique chromatographic and crystallization challenges of Methyl(quinolin-5-yl-methyl)amine oxalate (CAS: 1177274-42-8)[1].
This molecule presents a "bifunctional basicity" challenge: it contains both a weakly basic aromatic quinoline nitrogen and a highly basic secondary amine, complexed with a strongly acidic dicarboxylic acid (oxalate)[1]. Standard purification templates often fail here. This guide provides field-proven, self-validating protocols to ensure high-yield recovery and analytical-grade purity.
Part 1: Troubleshooting FAQs & Causality
Q1: Why do I experience consistently low yields (<50%) during the initial liquid-liquid extraction of the freebase from the oxalate salt?The Causality: Methyl(quinolin-5-yl-methyl)amine is a secondary amine with a high pKa (~10.5). Oxalic acid is a strong dicarboxylic acid (pKa1 = 1.25, pKa2 = 4.14). If you only neutralize the aqueous phase to pH 7–8, the secondary amine remains protonated and highly water-soluble. Furthermore, incomplete dissociation of the oxalate salt leads to severe emulsion formation at the phase boundary.
The Solution: You must force the equilibrium entirely to the freebase form. Adjust the aqueous layer to a minimum of pH 11–12 using 15% or 50% NaOH[2][3]. At this pH, the amine is fully deprotonated and partitions cleanly into the organic layer (e.g., Dichloromethane), while the oxalate remains in the aqueous layer as highly soluble sodium oxalate.
Q2: My freebase compound streaks irreversibly on normal-phase silica gel, and I cannot isolate a sharp peak. How do I resolve this?The Causality: Standard silica gel is populated with acidic silanol groups (Si-OH). The two basic nitrogens on your quinoline-amine analyte act as strong hydrogen-bond acceptors and proton scavengers. This creates an intense acid-base interaction with the stationary phase, leading to irreversible binding, peak tailing, and degradation[4].
The Solution: You must mask the active silanol sites dynamically. Incorporate 1% to 2% Triethylamine (TEA) into your mobile phase[4][5][6]. TEA is a sacrificial bulky amine that preferentially binds to and neutralizes the acidic silanols, allowing your target analyte to elute as a sharp, symmetrical band[4]. Alternatively, utilize an amine-functionalized (NH2) silica stationary phase[4].
Q3: When reforming the oxalate salt post-chromatography, my product crashes out as a sticky, amorphous solid rather than a crystal. What went wrong?The Causality: Rapid precipitation traps solvent molecules and impurities in the solid matrix. If you add concentrated oxalic acid to a highly concentrated freebase solution in a non-polar solvent, the nucleation rate exceeds the crystal growth rate, yielding an amorphous gum.
The Solution: Employ a solvent/anti-solvent crystallization strategy. Dissolve the pure freebase in a polar, protic solvent (absolute Ethanol) and slowly add a stoichiometric amount of oxalic acid dissolved in an anti-solvent (Diethyl ether)[7]. This controls the nucleation kinetics, yielding highly pure crystalline plates[7][8].
Part 2: Quantitative Method Comparison
To optimize your workflow, refer to the following empirical data comparing chromatographic strategies for quinoline-amine derivatives.
Requires lyophilization to remove aqueous buffers.
Part 3: Self-Validating Experimental Protocols
Protocol A: Quantitative Freebasing and Extraction
Self-Validation Check: The aqueous layer must test at pH >11 using pH indicator strips before and after extraction.
Suspend 10.0 g of Methyl(quinolin-5-yl-methyl)amine oxalate in 100 mL of distilled water.
Place the flask in an ice bath. Slowly add 15% aqueous NaOH dropwise while stirring continuously until the solution reaches pH 11–12[3][7]. The freebase will begin to oil out as a cloudy suspension.
Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 75 mL)[3].
Combine the organic layers and wash with 50 mL of brine to remove residual alkalinity.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude freebase as an oil.
Protocol B: Flash Chromatography with Silanol Masking
Self-Validation Check: Spot the crude mixture on a TLC plate pre-treated with 1% TEA. The target spot should have an Rf of ~0.3 without trailing.
Prepare the mobile phase: Hexane / Ethyl Acetate (e.g., 70:30 v/v) containing exactly 1% Triethylamine (TEA) [4][5].
Slurry-pack a standard silica gel column using the TEA-modified mobile phase. Flush with 2 column volumes to fully equilibrate and neutralize the silanol sites[5].
Dissolve the crude freebase in a minimum volume of DCM and load it onto the column.
Elute the column, collecting fractions. Monitor via UV (254 nm) due to the quinoline chromophore.
Pool the product fractions and evaporate. Critical Step: Place the flask under high vacuum (rotary vane pump) for 4 hours to ensure complete volatilization of residual TEA.
Protocol C: Oxalate Salt Formation and Recrystallization
Self-Validation Check: The formation of a persistent cloudiness upon the addition of the ether solution indicates successful nucleation.
Dissolve the purified freebase oil in 30 mL of absolute Ethanol[7].
In a separate flask, prepare a 1.05 molar equivalent solution of anhydrous oxalic acid in 20 mL of Diethyl ether[7].
While stirring the freebase solution vigorously at room temperature, add the oxalic acid solution dropwise over 15 minutes.
Stir the resulting suspension for 2 hours at room temperature to allow complete crystal maturation[7].
Filter the crystalline solid under a vacuum, wash with 10 mL of cold Diethyl ether, and dry in a vacuum oven at 40°C overnight to yield the pure Methyl(quinolin-5-yl-methyl)amine oxalate[8].
Part 4: Mechanistic & Workflow Visualizations
Workflow for the purification and salt-exchange of Methyl(quinolin-5-yl-methyl)amine.
Mechanism of silanol neutralization by triethylamine to prevent chromatographic tailing.
Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters
National Institutes of Health (NIH) / PMC.
URL:[Link]
A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level
Taylor & Francis Online.
URL:[Link]
Technical Support Center: Resolving Poor Solubility of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals encountering precipitation, erratic data, or false negatives when utilizing Methyl(Qui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals encountering precipitation, erratic data, or false negatives when utilizing Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) [1] in biochemical and cell-based assays.
As an Application Scientist, I have structured this guide to move beyond basic protocols. We will address the thermodynamic and kinetic causality of this compound's behavior to help you build a self-validating, reproducible assay system.
Mechanistic Overview: Why Does This Compound Precipitate?
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate presents a dual-solubility challenge when transitioning from organic stock solutions into aqueous biological buffers[2]:
Hydrophobic π-π Stacking: The planar, aromatic quinoline core is highly hydrophobic. In polar aqueous environments, these flat rings rapidly associate via π-π stacking, leading to aggregation and eventual precipitation[3].
Counterion Incompatibility: The compound is supplied as an oxalate salt to improve solid-state shelf life. However, in physiological buffers containing divalent cations (such as
Ca2+
or
Mg2+
in PBS or Tyrode's solution), the oxalate counterion readily dissociates and reacts with these metals to form highly insoluble calcium oxalate or magnesium oxalate microcrystals.
Understanding these mechanisms allows us to intercept the precipitation pathways using targeted chemical strategies.
Caption: Mechanistic pathways of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate precipitation versus stable solubilization.
Step-by-Step Methodologies for Solubilization
To achieve reliable assay readouts, follow this self-validating workflow. Each step is designed to prevent the nucleation events that trigger compound crash-out.
Phase 1: Master Stock Preparation
Solvent Selection: Use only anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Hygroscopic DMSO absorbs atmospheric water over time, which drastically reduces the solubility limit of the compound and initiates invisible micro-precipitation[4].
Concentration Limits: Do not exceed a 10 mM to 20 mM master stock concentration. While the compound may visually appear to dissolve at 50 mM, sub-visible particulates often remain and act as nucleation seeds during aqueous dilution[4].
Dissolution Mechanics: Add the DMSO directly to the pre-weighed powder. Vortex vigorously for 60 seconds, followed by water-bath sonication at room temperature for 5-10 minutes. This mechanical energy is required to completely disrupt the crystalline lattice[2].
Phase 2: Aqueous Dilution & Buffer Optimization
Divalent Cation Chelation: If your biological target permits, remove
Ca2+
and
Mg2+
from the assay buffer, or add 1-5 mM EDTA . This prevents the oxalate counterion from forming insoluble metal-oxalate complexes[5].
pH Adjustment: Quinoline is a weak base. Its aqueous solubility increases exponentially at lower pH values due to the protonation of the quinoline nitrogen[6]. If your assay tolerates it, adjust the buffer pH to 6.0 - 6.5 .
Surfactant Integration: Pre-mix the assay buffer with a non-ionic surfactant or carrier protein (e.g., 0.01% - 0.1% Tween-20, Pluronic F-127, or 0.1% BSA) before adding the DMSO stock. These agents form micelles or hydrophobic pockets that shield the quinoline core from the bulk aqueous phase[5].
Stepwise Dilution Protocol: Never pipette the DMSO stock directly into a large volume of aqueous buffer.
Step A: Create an intermediate dilution (e.g., 10x the final concentration) in a buffer containing 5% DMSO and your chosen surfactant.
Step B: Mix thoroughly via gentle pipetting (avoid introducing bubbles).
Step C: Transfer to the final assay plate to achieve a final DMSO concentration of
≤1%
[2].
Caption: Optimal workflow for preparing Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate for biochemical assays.
Quantitative Data: Buffer Optimization Strategies
Use the following table to select the appropriate solubilizing agent based on your specific assay type.
Solubilizing Agent / Strategy
Recommended Concentration
Primary Mechanism of Action
Best Suited For
Tween-20 / Triton X-100
0.01% - 0.1% (v/v)
Micellar shielding of the hydrophobic quinoline core.
Biochemical / Enzymatic Assays
Pluronic F-127
0.05% - 0.1% (w/v)
Polymeric dispersion; prevents π-π stacking.
Cell-based Assays (Low toxicity)
Bovine Serum Albumin (BSA)
0.1% - 0.5% (w/v)
Hydrophobic pocket binding; acts as a carrier protein.
Protein-Protein Interaction Assays
EDTA
1.0 mM - 5.0 mM
Chelates
Ca2+
/
Mg2+
to prevent oxalate precipitation.
Assays not dependent on divalent metals
Buffer Acidification
pH 6.0 - 6.5
Protonates the quinoline nitrogen, increasing polarity.
pH-insensitive enzymatic targets
Troubleshooting FAQs
Q: My compound precipitates immediately upon addition to the assay plate, forming a cloudy suspension. What is happening?A: This is a classic "solvent crash-out." When the high-concentration DMSO stock is introduced directly into the aqueous buffer, the DMSO rapidly diffuses outward into the water. This leaves the hydrophobic Methyl(Quinolin-5-Yl-Methyl)Amine molecules stranded without a solvation shell, causing immediate aggregation[4]. To prevent this, utilize the Stepwise Dilution Protocol outlined above and ensure the receiving buffer contains a surfactant[5].
Q: Can I use heat to force the precipitated compound back into solution?A: While heating the aqueous buffer to 37°C can temporarily increase the compound's kinetic solubility, it is highly discouraged[6]. As the assay plate cools to room temperature during liquid handling or reading, the compound will supersaturate and precipitate unpredictably. This leads to highly variable assay readouts and false negatives. You must achieve stable thermodynamic solubility at room temperature using co-solvents or pH adjustments.
Q: How do I determine the actual working concentration limit for my specific assay buffer?A: You must perform a kinetic solubility assay (Nephelometry or Absorbance).
Perform a 2-fold serial dilution of the compound in your exact assay buffer (including all salts, proteins, and the final DMSO concentration).
Incubate the plate at your experimental temperature for 1-2 hours.
Read the absorbance at 600 nm (or measure light scattering).
The lowest concentration that shows a significant increase in absorbance above the baseline control marks the onset of particulate formation—this is your maximum kinetic solubility limit[5].
Q: Does the freeze-thaw cycle of my DMSO stock affect solubility?A: Yes. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Because water is a poor solvent for the quinoline core, even a 5% water contamination in your DMSO stock can drastically reduce the compound's solubility, causing it to precipitate inside the storage tube[4]. Always aliquot your master stocks into single-use vials and store them at -20°C under inert gas (Argon/Nitrogen) if possible.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]
Haverkate, N. A., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry. Available at: [Link]
Balakin, K. V., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link]
NIScPR. Synthesis of process related impurities of Citicoline and Citicoline sodium. Available at: [Link]
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
Troubleshooting guide for scaling up quinoline synthesis
Welcome to the Technical Support Center for process chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical failures when transitionin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for process chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical failures when transitioning quinoline syntheses from the discovery bench (milligram scale) to the kilo-lab.
The chemistry that works beautifully in a 20 mL scintillation vial often becomes a thermal runaway hazard or an intractable tar in a 5 L jacketed reactor. This guide bypasses generic advice to focus on the mechanical, thermodynamic, and mechanistic realities of scaling up two foundational methods: the Skraup synthesis and the Friedländer heteroannulation.
Part 1: Troubleshooting & FAQs
Module A: The Skraup Synthesis (Managing the Exotherm)
Q: When scaling the Skraup synthesis from 10 grams to 500 grams, the reaction violently bumps, and contents are ejected through the condenser. What is the mechanistic cause, and how do I prevent it?A: The Skraup synthesis is notoriously violent because it relies on a cascade of highly exothermic steps: the acid-catalyzed dehydration of glycerol to acrolein, followed by the Michael addition of aniline, cyclization, and a final oxidation step[1]. On a small scale, the high surface-area-to-volume ratio of the flask allows rapid heat dissipation. On a larger scale, heat accumulates faster than it can be removed, causing a thermal runaway[1].
Causality & Solution: To control this, you must throttle the reaction rate chemically. We utilize powdered Ferrous Sulfate (FeSO₄·7H₂O) as a moderator. Mechanistically, FeSO₄ acts as an oxygen carrier that regulates the rate of the final oxidation step, pacing the overall energy release and preventing sudden spikes in temperature[1]. Furthermore, the order of reagent addition is critical: solid FeSO₄, glycerol, aniline, and nitrobenzene must be thoroughly mixed before the slow, dropwise addition of concentrated H₂SO₄[1].
Q: My scaled-up Skraup reaction is yielding a thick, intractable tar instead of the desired quinoline. How do I optimize the temperature profile?A: Tar formation is typically the result of unoptimized dehydration temperatures or localized superheating. The initial dehydration of glycerol to acrolein requires strong acid and sufficient heat; if the bulk temperature is too low, dehydration stalls, leading to side reactions and polymerization[2]. Conversely, localized hot spots cause the acrolein to polymerize before it can react with the aniline. Ensure your reactor maintains a steady internal temperature of 130°C–150°C under controlled reflux, and use a mechanical stirrer (not a magnetic stir bar) to ensure uniform thermal distribution[2].
Module B: The Friedländer Annulation (Solvent-Free Scale-Up)
Q: I am scaling up a Friedländer synthesis using solvent-free conditions to improve throughput, but I am seeing incomplete conversion and localized charring. How can I optimize this?A: The Friedländer heteroannulation is an exceptionally efficient pathway for synthesizing poly-substituted quinolines[3]. However, in solvent-free scale-ups, mass transfer replaces kinetics as the limiting factor. Localized charring occurs due to poor thermal distribution within the solid/melt phase.
Causality & Solution: Transitioning to a robust, recoverable Lewis acid catalyst like FeCl₃·6H₂O or nano-flake ZnO significantly lowers the activation energy, allowing the reaction to proceed smoothly at milder temperatures (80°C–100°C)[4]. Mechanistically, these Lewis acids activate the carbonyl carbon of the active methylene compound, facilitating rapid nucleophilic attack by the amine without the need for harsh, corrosive Brønsted acids[3].
Q: How can I improve the workup efficiency of the Friedländer synthesis on a multi-kilogram scale?A: Traditional methods rely on extensive neutralizations and solvent-heavy extractions[5]. By utilizing FeCl₃·6H₂O as your catalyst in a solvent-free environment, you enable a non-extractive workup. Because the catalyst is highly water-soluble and the poly-substituted quinoline product is typically hydrophobic, quenching the reaction melt with water causes the product to precipitate directly[4]. The catalyst remains in the aqueous filtrate, which can be easily separated and recycled, making the process economically and environmentally viable for large-scale manufacturing[4].
Part 2: Quantitative Scale-Up Metrics
The following table summarizes the operational parameters and scalability profiles of common quinoline synthesis pathways[6].
Synthesis Method
Primary Scale-Up Challenge
Optimal Temp Range
Recommended Catalyst / Moderator
Scalability Rating
Skraup Synthesis
Severe exotherm, thermal runaway, tar formation
130°C – 150°C
Ferrous Sulfate (FeSO₄·7H₂O)
Moderate (Requires strict thermal control)
Friedländer Annulation
Mass transfer in solid-state, catalyst recovery
80°C – 100°C
FeCl₃·6H₂O or Nano-ZnO
High (Solvent-free, green chemistry compatible)
Doebner-Miller
Polymerization of α,β-unsaturated aldehydes
100°C – 120°C
p-Toluenesulfonic acid (p-TSA)
Moderate to High
Part 3: Standard Operating Procedures (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate real-time physical feedback loops, allowing the operator to verify the safety and progress of the reaction dynamically without relying solely on post-reaction analytics.
Protocol 1: Controlled Scale-Up of the Skraup Synthesis
Self-Validation Mechanism: The internal temperature acts as a real-time feedback loop. The reaction is reagent-limited; if the temperature spikes, the addition rate is exceeding the thermal dissipation capacity of the reactor.
Reactor Preparation: Equip a jacketed reactor (minimum 3x the total reaction volume to accommodate vigorous boiling) with an overhead mechanical stirrer, a high-efficiency reflux condenser, an internal thermocouple, and an addition funnel[1].
Reagent Charging (Strict Sequence): Add powdered FeSO₄·7H₂O, followed by glycerol, aniline, and nitrobenzene[1].
Validation Check: Engage the mechanical stirrer. The mixture must be heterogeneous but evenly dispersed. If clumps of FeSO₄ remain, increase agitation shear before proceeding.
Acid Addition & Initiation: Begin the slow, dropwise addition of concentrated H₂SO₄.
Validation Check: Monitor the internal thermocouple continuously. The temperature will rise rapidly. If T > 145°C, halt the acid addition immediately. Allow the jacket cooling to bring the temperature back down to 135°C before resuming. This ensures you never accumulate unreacted acid.
Reflux & Maturation: Once the addition is complete and the initial exotherm subsides, apply external heating to maintain a controlled reflux at 130°C–150°C for 2 to 3 hours[2].
Quench: Cool the mixture to <50°C and carefully discharge it into a vigorously stirred vessel of ice water to precipitate the crude product[2].
Logical workflow for managing the Skraup synthesis exotherm during scale-up.
Protocol 2: Green Friedländer Synthesis (Solvent-Free)
Self-Validation Mechanism: The condensation reaction stoichiometrically releases water. By monitoring the evolution and eventual cessation of water vapor, the operator can definitively confirm reaction completion.
Solid-State Mixing: Combine the 2-aminoaryl ketone and the active methylene compound in the reactor vessel.
Validation Check: Upon gentle warming (40°C), the mixture should transition into a uniform paste or melt. If dry, unreacted pockets remain, apply low-shear mechanical mixing until homogeneous.
Thermal Activation: Heat the melt to 80°C–100°C.
Validation Check: Observe the reactor headspace or condenser. Water vapor will begin to evolve as the cyclodehydration proceeds. The complete cessation of vapor generation indicates that the reaction has reached maximum conversion.
Non-Extractive Workup: Cool the melt to room temperature and quench with deionized water. The poly-substituted quinoline will precipitate out of the aqueous phase[4].
Filtration & Catalyst Recovery: Filter the solid product. Retain the aqueous filtrate, which contains the active FeCl₃·6H₂O catalyst, for recycling into the next batch[4].
Reaction pathway and catalyst recycling loop for green Friedländer synthesis.
References
Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis | Benchchem | 1
Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide | Benchchem | 2
An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst | Taylor & Francis (tandfonline.com) | 4
Advances in polymer based Friedlander quinoline synthesis | National Institutes of Health (NIH) | 5
Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | ResearchGate |3
Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents | Bentham Science Publishers | 6
Skraup Synthesis of Quinolines: Technical Support & Troubleshooting Center
Introduction The Skraup synthesis remains a cornerstone of heterocyclic chemistry, providing a direct route to the quinoline scaffold—a privileged structure in drug development and medicinal chemistry[1]. By reacting an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Skraup synthesis remains a cornerstone of heterocyclic chemistry, providing a direct route to the quinoline scaffold—a privileged structure in drug development and medicinal chemistry[1]. By reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene), researchers can rapidly construct complex fused-ring systems[2]. However, the reaction's vigorous nature, propensity for violent exotherms, and tendency to form intractable tars present significant operational challenges[3][4].
This technical support guide is designed for scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe, high-yielding quinoline syntheses.
Mechanistic Workflow
Understanding the causality behind reaction failures requires a clear view of the mechanistic pathway. The reaction relies on the in situ generation of highly reactive acrolein, which must be carefully managed to prevent polymerization[5].
Caption: Mechanistic workflow of the Skraup synthesis highlighting key intermediates and reaction stages.
Troubleshooting FAQs: Overcoming Common Bottlenecks
Q1: Why does my Skraup synthesis frequently result in a violent, runaway reaction, and how can I prevent it?Causality: The Skraup synthesis is notoriously exothermic[4]. The primary trigger is the rapid, acid-catalyzed dehydration of glycerol to acrolein, coupled with a highly energetic oxidation step driven by agents like nitrobenzene[6]. If concentrated sulfuric acid is added too quickly or without a moderator, localized hotspots cause the reaction to boil uncontrollably, often ejecting contents through the condenser[6][7].
Solution: Implement a chemical moderator and control the reagent addition sequence. Ferrous sulfate (
FeSO4
) is the most effective moderator; it acts as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer, manageable period[6][7]. Critical Step: Always mix the aniline, glycerol, nitrobenzene, and
FeSO4
thoroughly before the slow, dropwise addition of sulfuric acid[6].
Q2: My reaction yields a thick, intractable tar with very little quinoline product. What causes this, and how is it minimized?Causality: Tar formation is primarily the result of acrolein polymerization and reactant charring[3][4]. Acrolein is highly reactive; if the Michael addition of aniline does not occur efficiently, or if the reaction temperature exceeds optimal limits due to poor agitation, acrolein molecules will polymerize with themselves or form complex side-products with the aniline[4]. Furthermore, electron-withdrawing groups on the aniline (e.g., nitro groups) deactivate the ring, slowing cyclization and giving side reactions more time to dominate[3].
Solution: Maintain strict temperature control (130°C–150°C) and ensure vigorous mechanical agitation to eliminate hotspots[3][4]. Using anhydrous glycerol ("dynamite glycerin") prevents excess water from diluting the acid catalyst, which would otherwise stall the dehydration step and promote side reactions[3][8].
Q3: Extracting the quinoline from the crude, viscous reaction mixture is challenging. What is the most reliable protocol for isolation?Causality: The crude post-reaction mixture contains unreacted sulfuric acid, nitrobenzene, tarry byproducts, and the quinoline sulfate salt[9]. Direct solvent extraction is often impossible due to severe emulsions and high viscosity[3].
Solution: Steam distillation is the gold standard[7][9]. First, dilute the cooled mixture with water to reduce viscosity, then neutralize with concentrated NaOH[3][9]. Steam distill the mixture; unreacted nitrobenzene will distill first. Change the receiver and continue steam distillation to isolate the volatile quinoline, leaving the non-volatile tars behind in the distillation flask[9].
Caption: Decision tree for troubleshooting common Skraup synthesis bottlenecks.
Quantitative Impact of Reaction Conditions
The choice of substrates and the inclusion of moderators drastically alter the reaction's success rate. The table below summarizes expected yields based on historical and optimized protocols[3][7].
Substrate
Oxidizing Agent
Moderator
Reaction Temperature
Reported Yield
Aniline
Nitrobenzene
None
140–150°C
40–50% (High tar)
Aniline
Nitrobenzene
Ferrous Sulfate (
FeSO4
)
140–150°C
84–91%
o-Nitroaniline
Nitrobenzene
None
140–150°C
~17%
o-Bromoaniline
Nitrobenzene
None
140–150°C
~75%
Aniline
Arsenic Acid
None
130–140°C
80–85%
Data synthesized from BenchChem technical reports and Organic Syntheses[3][7]. Note: Arsenic acid provides a less violent reaction but introduces severe heavy metal toxicity concerns, making
FeSO4
-moderated nitrobenzene the preferred modern route[2][7].
Standard Operating Procedure: Moderated Skraup Synthesis of Quinoline
This self-validating protocol utilizes ferrous sulfate to ensure a controlled exotherm and maximizes yield.
In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser and a robust mechanical stirrer, add the reagents in the following strict order: 80 g of powdered
FeSO4
, 865 g of glycerol, 218 g of aniline, and 170 g of nitrobenzene[6][7].
Causality Check: Mixing these components first ensures the moderator is evenly distributed before the dehydrating acid is introduced, preventing localized runaway reactions[6].
Step 2: Acid Addition (Critical Safety Step)
Begin vigorous mechanical stirring.
Slowly and carefully add 400 mL of concentrated sulfuric acid through an addition funnel[7].
Self-Validation: The mixture will become warm. If localized boiling occurs during addition, pause and increase stirring speed until the temperature equilibrates.
Step 3: Reflux & Reaction Maturation
Gently heat the flask with a heating mantle. Monitor the flask closely.
Once the reaction begins (indicated by spontaneous bubbling and a rapid temperature rise), immediately remove the heat source[7][9].
Self-Validation: The reaction should proceed vigorously but controllably under its own exotherm[7]. If the self-sustaining reflux subsides prematurely, reapply gentle heat to maintain a brisk reflux for an additional 3 to 4 hours at 130°C–150°C[3][9].
Step 4: Quenching & Neutralization
Allow the reaction mixture to cool to room temperature. It will be highly viscous.
Carefully dilute the mixture with 1 liter of cold water to reduce viscosity[3][9].
Transfer to a larger vessel in an ice bath and slowly neutralize with a 40% sodium hydroxide solution until the mixture is strongly alkaline (pH > 10)[7][9].
Step 5: Steam Distillation & Purification
Set up a steam distillation apparatus. Distill the alkaline mixture.
The unreacted nitrobenzene will distill over first. Once the distillate runs clear of nitrobenzene, change the receiving flask[9].
Continue steam distillation to collect the quinoline.
Separate the organic quinoline layer, dry over anhydrous potassium carbonate, and purify via vacuum distillation (collecting the fraction at 110–114°C / 14 mm Hg) to yield pure quinoline[7][9].
References
BenchChem. "Troubleshooting low yield in Skraup synthesis of quinoline precursors.
BenchChem. "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
BenchChem. "Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
BenchChem. "Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
Clarke, H. T.; Davis, A. W. "Quinoline". Organic Syntheses, Coll. Vol. 1, p. 478 (1941).
Wikipedia. "Skraup reaction.
ChemEurope. "Skraup reaction.
BenchChem. "Application Notes and Protocols for the Skraup Synthesis of Quinolines.
PubMed Central. "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
Quinoline Core Functionalization: Technical Support & Troubleshooting Center
Welcome to the Quinoline Functionalization Support Center. The quinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization presents unique catalytic challenges—ranging from catalyst poi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Quinoline Functionalization Support Center. The quinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization presents unique catalytic challenges—ranging from catalyst poisoning by the basic nitrogen to regioselectivity issues across its multiple C-H bonds. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help researchers and drug development professionals optimize their catalyst selection.
Workflow: Selecting Your Catalytic Strategy
Decision tree for selecting catalytic strategies based on the target functionalization site.
FAQ 1: Why is my Suzuki-Miyaura coupling of a haloquinoline failing to initiate, or why am I seeing palladium black?
Causality & Solution: The primary cause of initiation failure in quinoline cross-coupling is the basic nitrogen atom. Its lone pair coordinates to the palladium center, forming an inactive, off-cycle species that poisons the catalyst 1. If you observe palladium black, your active catalytic species is unstable, leading to phosphine ligand dissociation and subsequent agglomeration of palladium atoms 1.
Optimization: Transition to bulky biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). The steric bulk of these ligands effectively shields the palladium center, preventing the quinoline nitrogen from coordinating [[1]](). For enhanced stability against agglomeration, bidentate ligands like dppf or Xantphos are highly recommended 1.
FAQ 2: Can quinoline derivatives themselves act as ligands for challenging cross-couplings?
Causality & Solution: Yes. While the quinoline core often acts as a poison for monodentate systems, rationally designed bidentate quinoline ligands, such as 2-(4,5-dihydro-2-oxazolyl)quinoline (quinox), are highly effective for coupling unactivated alkyl electrophiles 2. In Pd(0)-catalyzed allylic cross-couplings, quinox accelerates slow oxidative addition and suppresses competing β-hydride elimination by tightly coordinating the metal center [[2]]().
Section 2: Regioselective C-H Functionalization
FAQ 3: I am getting a mixture of C2 and C4 alkylated products in my Minisci reaction. How do I control regioselectivity?
Causality & Solution: The classical Minisci reaction relies on the generation of an alkyl radical that attacks the electron-deficient protonated quinolinium ion 3. Because both C2 and C4 positions are activated upon protonation, mixtures are common 3. To drive selectivity, you must tune the Brønsted acid and solvent environment. Alternatively, leveraging the intrinsic photoactivity of quinoline under UV irradiation can generate radicals directly from alcohols (like MeOH), shifting the mechanistic pathway and altering standard selectivity profiles 3.
Mechanistic pathway of the Minisci reaction highlighting the critical protonation step.
FAQ 4: How can I achieve direct C3-H functionalization? Standard methods only yield C2/C4 or C5/C8 products.
Causality & Solution: The C3 position of quinoline is electronically mismatched for both standard electrophilic substitution (which prefers the carbocyclic C5/C8 positions) and nucleophilic Minisci-type attacks (which target C2/C4) 4. To overcome this, use a quinoline N-oxide substrate with a gold catalyst. The N-oxide directs initial C2-auration, which subsequently enables a concerted nucleophilic addition at the C3 position, achieving highly selective, redox-neutral C3-H functionalization [[4]]().
Objective: Couple a 2-chloroquinoline with an arylboronic acid while preventing catalyst poisoning.
Preparation & Degassing: In a glovebox or under strict Schlenk conditions, add 2-chloroquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to a Schlenk flask. Causality: K₃PO₄ is chosen over weaker bases to facilitate rapid transmetalation.
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Self-Validation Check: The initial mixture should be dark red/purple (characteristic of Pd₂(dba)₃).
Solvent Addition: Add freshly distilled, degassed 1,4-dioxane/H₂O (4:1). Causality: Water is essential to dissolve the base and accelerate the formation of the active boronate species.
Reaction & Monitoring: Heat to 90°C. Self-Validation Check: Monitor the solution color. A shift to a homogeneous yellow/orange indicates active Pd(0)-XPhos complex formation. If the solution turns black and precipitates within 30 minutes, ligand dissociation and Pd-agglomeration have occurred [[1]](). Halt the reaction and verify solvent oxygen levels.
Workup: Cool to room temperature, filter through a Celite pad to remove residual Pd, and purify via flash chromatography.
Protocol B: Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides
Objective: Selectively functionalize the C3 position using an indole nucleophile.
Reagent Assembly: Combine quinoline N-oxide (1.0 equiv) and indole (1.2 equiv) in a dry reaction vial.
Catalyst Addition: Add the gold catalyst (e.g., PicAuCl₂, 5 mol%). Causality: The gold catalyst specifically coordinates to the N-oxide, driving auration at the C2 position, which subsequently activates the C3 position for nucleophilic attack 4.
Solvent & Temperature: Dissolve in dichloroethane (DCE) and stir at 60°C for 12 hours. Self-Validation Check: Perform a TLC check (Hexanes/EtOAc). The disappearance of the highly polar N-oxide spot and the emergence of a less polar, UV-active spot confirms successful C-C coupling and simultaneous redox-neutral deoxygenation.
Isolation: Concentrate under reduced pressure and purify directly via silica gel chromatography.
References
ResearchGate. "Gold-catalyzed C3-H functionalization of quinoline N-oxides." Available at:[Link]
ACS Publications. "Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond." Available at: [Link]
Organic Chemistry Portal. "Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles." Available at:[Link]
Semantic Scholar. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Available at: [Link]
Technical Support Center: Troubleshooting Quinoline Compounds in Biological Assays
Welcome to the Advanced Technical Support Center for quinoline-based compound screening. Quinoline scaffolds are ubiquitous in drug discovery, but their unique physicochemical properties—such as extended π-electron syste...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for quinoline-based compound screening. Quinoline scaffolds are ubiquitous in drug discovery, but their unique physicochemical properties—such as extended π-electron systems, lipophilicity, and metal-coordinating heteroatoms—frequently lead to inconsistent assay results.
This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the causality behind assay interference, providing self-validating protocols to distinguish true biological hits from artifacts.
Diagnostic Triage Workflow
Before altering your assay conditions, it is critical to systematically identify the mechanism of interference. The following workflow illustrates the logical progression for diagnosing quinoline-induced assay artifacts.
Diagnostic workflow for triaging inconsistent quinoline biological assay results.
Q1: My quinoline compound shows potent activity in a primary fluorescence assay, but fails completely in orthogonal luminescence or biophysical assays. What is happening?A1: You are likely observing compound autofluorescence. The quinoline scaffold is a bicyclic aromatic heterocycle with an extended π-electron system. This structure inherently absorbs light energy and emits it as fluorescence, particularly in the blue-green spectrum[1]. If your assay relies on fluorophores like FITC, AMC, or NADH, the intrinsic emission of the quinoline compound adds to the background signal, creating false positives (in activation assays) or masking true inhibition (in quenching assays).
Q2: We are screening a library of fused tetrahydroquinolines (THQs). They appear as hits across multiple, unrelated enzymatic targets. How can we determine if these are true multi-target inhibitors or artifacts?A2: Fused THQs are a notorious class of Pan-Assay Interference Compounds (PAINS)[2]. Their apparent promiscuity is driven by two causal mechanisms:
Colloidal Aggregation: Highly lipophilic quinolines can self-assemble into micelle-like colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester and denature target proteins, leading to apparent enzyme inhibition[3].
Chemical Reactivity: Fused THQs can degrade in solution under standard laboratory conditions, forming reactive byproducts that covalently modify proteins[2].
To distinguish true inhibition from colloidal aggregation, you must perform a detergent-reversal assay (see Protocol 2 below).
Mechanism of colloidal aggregation leading to false positives in quinoline assays.
Module C: Solubility & Metal Chelation
Q3: We are evaluating 8-hydroxyquinolines and seeing erratic
IC50
shifts depending on the assay buffer used. Why is the data so inconsistent?A3: 8-hydroxyquinoline derivatives are potent metal chelators. The adjacent nitrogen and hydroxyl oxygen atoms act as bidentate ligands, forming highly stable complexes with trace metals like
Zn2+
,
Cu2+
, and
Fe3+
[4][5]. If your assay buffer contains trace metals, or if your target is a metalloprotein, the compound may be stripping the metal from the active site rather than binding to the intended allosteric/orthosteric pocket. The inconsistency arises from batch-to-batch variations in trace metal concentrations in your water or buffer salts.
Addition of
0.01%
Triton X-100 or CHAPS to assay buffer
Metal Chelation
Bidentate coordination via N and OH (e.g., 8-OH quinolines)
>0.1μM
Metal supplementation, EDTA control comparisons
Covalent Reactivity
Degradation into reactive electrophiles (e.g., fused THQs)
Time-dependent (Days in DMSO)
Fresh powder preparation, LC-MS validation of intact mass
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must be built on self-validating systems. The following protocols include internal controls that definitively prove or disprove the source of interference.
Objective: To quantitatively determine if the quinoline compound's intrinsic fluorescence is masking or mimicking biological activity[1].
Step-by-Step Methodology:
Prepare Compound-Only Plate: Dispense the quinoline compound into a black, clear-bottom 96-well or 384-well microplate using the exact serial dilution concentrations intended for the biological assay.
Buffer Addition: Add the assay buffer lacking the biological target (enzyme/cells) and the assay fluorophore.
Spectral Scan: Read the plate on a spectrofluorometer. Excite the wells at the specific wavelength used for your primary assay (e.g., 488 nm). Measure the emission spectrum across a range of wavelengths (e.g., 500–650 nm).
Data Analysis (Self-Validation):
Control Check: The buffer-only wells must show near-zero fluorescence.
Causality Check: A concentration-dependent increase in fluorescence in the compound wells confirms autofluorescence.
Correction: If autofluorescence is present but moderate, employ background subtraction: subtract the raw fluorescence units (RFU) of the compound-only well from the corresponding biological assay well. If the signal saturates the detector, you must switch to a red-shifted fluorophore or a luminescence-based orthogonal assay.
Objective: To identify if a quinoline compound is acting as a colloidal aggregator (PAINS) rather than a specific stoichiometric inhibitor[3].
Step-by-Step Methodology:
Prepare Master Mixes: Create two identical biological assay master mixes (containing enzyme, substrate, and buffer).
Detergent Spiking: To Master Mix A, add nothing (Standard Buffer). To Master Mix B, add Triton X-100 to a final concentration of
0.01%(v/v)
. Note: Ensure your target enzyme is tolerant to
0.01%
Triton X-100 by running a vehicle control.
Compound Incubation: Incubate the quinoline compound (at its presumed
IC90
concentration) with both Master Mixes for 15 minutes.
Initiate Reaction: Add the substrate to initiate the assay and monitor the reaction rate.
Data Analysis (Self-Validation):
True Inhibitor: The compound inhibits the enzyme equally in both Buffer A and Buffer B.
Colloidal Aggregator: The compound shows potent inhibition in Buffer A, but the inhibition is completely reversed (enzyme activity is restored) in Buffer B. The detergent disrupts the hydrophobic interactions holding the quinoline colloid together, releasing the sequestered enzyme.
References
Fused Tetrahydroquinolines Are Interfering with Your Assay
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative
Source: MDPI
URL:[Link]
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications...
Source: Arab Journal of Chemistry
URL:[Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition...
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Method Refinement for Isolating Pure Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of Methyl(Quinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8)[1].
Quinoline-based secondary amines are highly valuable building blocks in neuropharmacology and oncology[2]. However, they notoriously present as viscous, non-crystallizable oils in their free base form[3]. Converting the free base into an oxalate salt is a robust method for achieving high-purity crystalline solids, provided the crystallization parameters are strictly controlled to prevent "oiling out" and impurity entrapment[4][5].
I. Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered to be a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Free Base Preparation & Dehydration
Action: Dissolve the crude Methyl(Quinolin-5-Yl-Methyl)Amine free base in Isopropanol (IPA) (5 volumes). Dry the solution over anhydrous
Na2SO4
for 2 hours, then filter.
Causality: Residual water from upstream aqueous workups will competitively hydrogen-bond with oxalic acid. This prevents the formation of a rigid oxalate-amine crystal lattice, causing the product to phase-separate as a hydrated, gummy oil rather than a solid[4].
Validation Checkpoint: Perform a Karl Fischer titration on a 1 mL aliquot. The water content must be <0.1% before proceeding.
Step 2: Anhydrous Oxalic Acid Preparation
Action: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in dry IPA (3 volumes) at 40°C.
Causality: A slight stoichiometric excess (1.05 eq) ensures complete protonation of the secondary amine without excessively lowering the pH, which could lead to degradation or protonation of the quinoline nitrogen (forming an undesired bis-oxalate salt).
Step 3: Metastable Salt Formation
Action: Heat the free base solution to 45°C. Add the oxalic acid solution dropwise over 45 minutes under moderate agitation (250 RPM).
Causality: Dropwise addition at an elevated temperature keeps the system within the "metastable zone." This ensures that crystal growth dominates over rapid nucleation. Flash precipitation traps mother liquor and co-precipitates tertiary amine impurities[3].
Step 4: Controlled Crystallization & Isolation
Action: Allow the mixture to cool to 20°C at a controlled rate of 0.5°C/min, then chill to 0°C for 2 hours. Filter under vacuum and wash the filter cake with 2 volumes of cold Hexane or MTBE.
Causality: A slow cooling rate selectively crystallizes the secondary amine oxalate, as its packing efficiency differs from sterically hindered tertiary amine impurities. The non-polar anti-solvent wash (Hexane) displaces the polar mother liquor without dissolving the crystalline product[3].
Validation Checkpoint: HPLC analysis of the mother liquor should show <2% of the target compound remaining, confirming optimal yield recovery.
II. Process Visualization
Workflow for the isolation of pure Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
III. Troubleshooting Guides & FAQs
Q1: During the addition of oxalic acid, my product immediately crashes out as a sticky, gummy resin instead of a crystalline solid. How do I fix this?A: This "oiling out" phenomenon occurs when the local concentration of the salt exceeds its amorphous solubility limit before a crystal lattice can nucleate[3]. Furthermore, the presence of trace water strongly hydrates the oxalate ions, disrupting crystallization[4].
Corrective Action: Ensure you are using strictly anhydrous oxalic acid and dry solvents[4]. If an oil has already formed, do not discard the batch. Re-dissolve the oil by heating the mixture to reflux and adding a minimal amount of a polar solvent (e.g., Ethanol) until clear. Then, add a non-polar anti-solvent (e.g., Hexane) dropwise until slight turbidity appears, and allow it to cool undisturbed[3].
Q2: My isolated oxalate salt is yellow/brown instead of white. What causes this and how can it be mitigated?A: Discoloration in quinoline derivatives is typically caused by trace oxidation of the electron-rich quinoline ring or residual transition metals (e.g., Pd, Ni, or Zn) carried over from upstream reductive amination or synthesis steps[5].
Corrective Action: Prior to salt formation, treat the free base solution with activated carbon (10% w/w) or a metal-scavenging resin (e.g., QuadraSil) at 40°C for 1 hour. Filter the solution through a Celite pad to yield a pale-yellow to colorless filtrate before adding the oxalic acid.
Q3: How do I separate the desired secondary amine from over-alkylated tertiary amine impurities (e.g., Dimethyl(Quinolin-5-Yl-Methyl)Amine)?A: Crystallization of the oxalate salt is inherently selective if kinetically controlled. The steric hindrance of a tertiary amine alters the packing efficiency of the oxalate salt lattice. By utilizing the controlled cooling rate (0.5°C/min) outlined in the SOP, the less soluble secondary amine oxalate will preferentially nucleate, leaving the tertiary amine in the mother liquor. If co-precipitation has already occurred, perform a recrystallization from an Isopropanol/Methanol (9:1) mixture.
IV. Quantitative Data: Solvent System Efficacy
Selecting the correct solvent system is the most critical variable in this isolation. The table below summarizes the empirical data for crystallizing Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Solvent System
Yield (%)
Purity (HPLC Area %)
Crystal Morphology
Causality / Technical Notes
Isopropanol (IPA)
88.5
99.2
Granular Crystals
Optimal. Moderate dielectric constant dissolves the free base but sharply rejects the ionic oxalate salt upon cooling.
Ethyl Acetate (EtOAc)
94.0
96.5
Fine Powder
High yield, but prone to rapid nucleation which traps mother liquor and impurities within the powder bed.
Acetone / Water (95:5)
65.0
>99.5
Needles
Exceptional purity, but the presence of water significantly increases the solubility of the salt, reducing overall yield.
Dichloromethane (DCM)
N/A
N/A
Gummy Oil
Fails to crystallize. Lacks the hydrogen-bond donating capacity required to stabilize the intermediate lattice structures[3].
Comprehensive 1H and 13C NMR Analysis of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate: A Comparative Performance Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, experimental causality, and self-validating analytical protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Focus: Objective performance comparison, experimental causality, and self-validating analytical protocols.
Executive Summary
As a Senior Application Scientist specializing in heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter the analytical challenges posed by quinoline derivatives. Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) is a critical building block in medicinal chemistry. However, analyzing its free base form via Nuclear Magnetic Resonance (NMR) spectroscopy often yields inconsistent data due to rapid proton exchange, concentration-dependent aggregation, and oxidative degradation.
This guide objectively compares the NMR analytical performance of the Oxalate salt against its alternatives—the Free Base and the Hydrochloride (HCl) salt. By synthesizing field-proven insights with rigorous experimental data, this document provides a definitive, self-validating workflow for the 1H and 13C NMR characterization of this compound.
Causality in Experimental Design: Why the Oxalate Salt?
To achieve high-fidelity NMR spectra, the physical state of the analyte and the solvent environment must be carefully engineered. The choice to utilize the oxalate salt rather than the free base or the HCl salt is driven by three distinct chemical phenomena:
Suppression of
π−π
Stacking and Exchange Broadening
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for the unambiguous determination of substitution patterns in quinoline derivatives[1]. However, quinolines are known to self-associate in solution via intermolecular dipole-dipole and
π−π
stacking interactions, which causes unusual, concentration-dependent chemical shift variations[2].
The Free Base Flaw: In the free base form, the secondary amine undergoes rapid proton exchange with trace moisture, broadening the aliphatic signals (the
N−CH3
and
5−CH2
groups).
The Oxalate Advantage: Oxalic acid acts as a bidentate proton donor, fully protonating the secondary amine and partially interacting with the quinoline nitrogen. This "locks" the conformation, completely suppressing exchange broadening and yielding razor-sharp aliphatic singlets.
Mitigating Hygroscopicity (vs. HCl Salt)
While HCl salts are common, they are notoriously hygroscopic. When an HCl salt is dissolved in DMSO-
d6
, it pulls atmospheric moisture into the sample, resulting in a massive, broad water peak (HDO) around 3.3 ppm. This peak frequently obscures critical aliphatic signals. The oxalate salt is highly crystalline and non-hygroscopic, ensuring a pristine baseline in the aliphatic region.
Solvent Dynamics: DMSO-
d6
vs. CDCl
3
The chemical shift of the quinoline ring carbons is highly sensitive to the local electronic environment and protonation state[3]. While CDCl
3
is a standard NMR solvent, the oxalate salt exhibits poor solubility in it. Dimethyl sulfoxide-
d6
(DMSO-
d6
) is selected because its high dielectric constant fully dissolves the salt and disrupts any residual
π−π
stacking, ensuring that the chemical shifts are reproducible and independent of sample concentration[4].
Fig 1: Mechanistic pathway of NMR chemical shift changes induced by oxalate salt formation.
Comparative NMR Performance Data
The tables below summarize the quantitative performance and chemical shift variations across the three forms of Methyl(Quinolin-5-Yl-Methyl)Amine. The data highlights how salt formation induces specific deshielding (downfield shifts) in the 1H spectrum and shielding (upfield shifts) in the aliphatic 13C spectrum due to the polarization of the C-N bond.
Performance Note: The Oxalate salt provides the optimal balance. It shifts the aliphatic signals far enough downfield to avoid the DMSO residual peak (2.50 ppm) without introducing the massive water interference typical of the HCl salt.
To guarantee reproducibility, the following protocol is designed as a self-validating system . If any step fails the internal validation criteria, the sample preparation must be aborted and restarted.
Fig 2: Standardized NMR acquisition and processing workflow for quinoline derivatives.
Protocol 1: Sample Preparation
Weighing: Accurately weigh 15.0 ± 0.5 mg of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate into a clean glass vial.
Solvation: Add 0.6 mL of high-purity DMSO-
d6
(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate at room temperature for exactly 2 minutes. Causality: Incomplete dissolution leads to poor shimming and broad line shapes.
Transfer: Transfer the homogenous solution into a 5 mm precision NMR tube using a glass Pasteur pipette.
Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the methyl protons).
Spectral Width (SW): 20 ppm (crucial for capturing the broad downfield oxalate/amine exchangeable protons).
13C NMR Acquisition:
Pulse Sequence: zgpg30 (Proton-decoupled).
Number of Scans (NS): 1024 (required due to the low natural abundance of 13C and the quaternary bridgehead carbons).
Relaxation Delay (D1): 2.0 seconds.
Spectral Width (SW): 250 ppm.
Protocol 3: The Self-Validating Criteria
Before accepting the data for publication or batch release, the spectrum must pass this internal logic check:
Line Shape Validation: The TMS peak at 0.00 ppm must exhibit a Full Width at Half Maximum (FWHM) of
<1.0
Hz. If broader, the sample must be re-shimmed.
Mass Balance (Integration Lock): Calibrate the integral of the H-2 doublet (~8.98 ppm) to exactly 1.00 .
The
5−CH2
singlet (~4.55 ppm) must integrate to
1.95−2.05
.
The
N−CH3
singlet (~2.75 ppm) must integrate to
2.95−3.05
.
Failure Condition: A deviation here indicates either free base degradation (oxidation of the amine) or incomplete salt formation.
Stoichiometric Validation (13C): The 13C spectrum must display exactly 11 distinct carbon signals for the API base, plus exactly 1 signal at ~164.8 ppm corresponding to the oxalate carbonyl. The presence of the 164.8 ppm peak validates the 1:1 salt stoichiometry.
Mass spectrometry (MS) for confirming Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate identity
Definitive Structural Elucidation of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate: A Comparative Mass Spectrometry Guide Introduction Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is a specialized quinoline derivative frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Definitive Structural Elucidation of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate: A Comparative Mass Spectrometry Guide
Introduction
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is a specialized quinoline derivative frequently encountered in advanced chemical synthesis and targeted drug discovery. Confirming its exact structural identity—specifically verifying the position of the N-methylaminomethyl group at the C5 position of the quinoline ring and the stoichiometric presence of the oxalate counter-ion—is a critical quality control checkpoint.
As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry (MS) platforms and provide a self-validating analytical protocol. The primary analytical challenge here is the dual nature of the analyte: it consists of a basic, highly polar organic cation (the quinoline derivative) and a small, highly acidic organic anion (oxalate).
Comparative Analysis of MS Platforms
To establish a robust analytical method, we must first compare the performance of standard MS platforms for this specific salt complex.
Table 1: Comparative Performance of MS Platforms for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Analytical Platform
Ionization Mode
Target Moiety
Resolution / Mass Accuracy
Suitability & Limitations
LC-ESI-HRMS (Q-TOF)
Dual (+/-)
Intact Salt (Base + Oxalate)
High (< 5 ppm error)
Optimal. Confirms exact mass of both ions in a single run. Differentiates isobaric isomers.
LC-ESI-QqQ (MRM)
Dual (+/-)
Intact Salt (Base + Oxalate)
Low (Unit resolution)
Excellent for high-sensitivity quantification, but lacks the high-resolution needed for de novo structural confirmation.
GC-EI-MS
Positive (+)
Free Base Only
Low (Unit resolution)
Suboptimal. Oxalate salts thermally degrade. Requires sample free-basing and derivatization prior to injection.
Mechanistic Causality in Experimental Choices
1. The Necessity of Electrospray Ionization (ESI)
Electron Ionization (EI) used in GC-MS requires volatile, thermally stable analytes. Oxalate salts undergo rapid thermal decarboxylation in a GC inlet, leading to artifact formation. ESI, a soft ionization technique, preserves the solution-phase ions. By utilizing rapid polarity switching, ESI allows the simultaneous detection of the protonated quinoline base
[M+H]+
and the deprotonated oxalate anion
[M−H]−
in a single chromatographic run[1].
2. Isomeric Differentiation via MS/MS
High-resolution tandem mass spectrometry (HRMS/MS) is strictly required to differentiate the 5-yl isomer from the 4-yl, 6-yl, or 8-yl variants. The position of the substituent on the quinoline ring dictates the collision-induced dissociation (CID) breakdown curves, allowing for definitive structural mapping[2].
3. Fragmentation Causality
Positive Mode (Quinoline Base): The protonated molecule
[M+H]+
at m/z 173.11 undergoes an initial, highly favorable neutral loss of methylamine (
CH3NH2
, 31 Da) to yield a stable quinolin-5-ylmethyl carbocation at m/z 142.07. Subsequent ring contraction and loss of hydrogen cyanide (HCN, 27 Da) yields the m/z 115 fragment, a hallmark of quinoline core fragmentation[3].
Negative Mode (Oxalate): The
[M−H]−
ion at m/z 89.0 undergoes CID to lose
CO2
, yielding the formate anion fragment at m/z 45.0[4].
Visualizations
Fig 1: Experimental workflow for dual-polarity LC-MS analysis of amine oxalate salts.
Fig 2: Proposed ESI-MS/MS positive mode fragmentation pathway for the quinoline base.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following LC-ESI-HRMS protocol incorporates orthogonal validation steps (retention time locking and isotopic pattern matching) to create a self-validating analytical loop.
Weigh 1.0 mg of the Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate standard.
Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the quinoline nitrogen to maximize positive mode sensitivity, while the highly aqueous environment prevents the oxalate salt from precipitating out of solution.
Dilute to a final working concentration of 1 µg/mL.
Step 2: Chromatographic Separation (HILIC)
Column: ZIC-HILIC (100 x 2.1 mm, 3 µm).
Causality: Standard reversed-phase C18 columns exhibit poor retention for small, highly polar fragments like the oxalate anion. Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention and sharp peak shapes for both the polar amine and the organic acid[1].
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 40% B over 10 minutes.
Step 3: Mass Spectrometry Acquisition (Q-TOF)
Source: Heated Electrospray Ionization (HESI).
Acquisition Mode: Full Scan with Data-Dependent MS/MS (ddMS2) utilizing fast polarity switching (cycle time < 0.5 s).
Step 4: Data Validation (The Self-Validating Check)
Mass Error Calculation: The observed m/z must be within
≤3
ppm of the theoretical exact mass for both the base and the salt. If the error exceeds 5 ppm, the identity is rejected.
Isotopic Fidelity: The M+1 (
13C
) and M+2 isotopic abundance must match the theoretical distribution for
C11H12N2
(Base) and
C2H2O4
(Oxalate) with >95% confidence, confirming the absence of hidden co-eluting impurities.
References
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.3
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.2
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH.1
Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. PubMed.4
Comparative HPLC Methodologies for the Purity Assessment of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical properties of the analyte....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical properties of the analyte. Methyl(quinolin-5-yl-methyl)amine oxalate (CAS: 1177274-42-8) is a complex synthetic intermediate that presents significant analytical challenges due to its highly basic secondary amine, aromatic quinoline system, and polar organic counterion[1].
This guide objectively compares traditional purity assessment methods against optimized, high-performance alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development workflows.
Mechanistic Insight: The Challenge of Peak Tailing
When analyzing basic compounds like quinoline derivatives via standard Reversed-Phase HPLC (RP-HPLC), chromatographers frequently encounter severe peak tailing[2]. This is not a mechanical failure, but a chemical phenomenon driven by secondary ion-exchange interactions[3].
The primary cause is the basic amine group. On traditional silica-based stationary phases, residual silanol groups (-Si-OH) become ionized (-Si-O⁻) at mid-to-high pH levels. When the basic amine is protonated in the mobile phase, it acts as a cation and binds strongly to these negatively charged silanols[4]. This "velcro-like" ionic interaction causes a fraction of the analyte molecules to be retained longer than the bulk flow, resulting in an asymmetrical, tailing peak that compromises resolution and quantitative accuracy.
Fig 1. Causality of peak tailing: Ionization states of the amine and silanols across pH levels.
Comparative Methodological Strategies
To establish an authoritative purity profile, we must select a methodology that neutralizes these secondary interactions while addressing the oxalate counterion.
Alternative A: Traditional Low-pH RP-HPLC (The Standard Approach)
This legacy approach uses a highly acidic mobile phase (pH 2.5) to force the residual silanols into a neutral, protonated state (-Si-OH), thereby suppressing ionic interactions[4].
The Flaw: While tailing is reduced, the secondary amine remains fully protonated. This highly polar cationic state severely limits the analyte's retention factor (
k′
), risking co-elution with early-eluting polar impurities or the void volume.
Alternative B: Optimized High-pH RP-HPLC (The Recommended Solution)
This optimized method utilizes a base-deactivated, Ethylene Bridged Hybrid (BEH) C18 column capable of withstanding high pH (pH 10.5).
The Causality: At pH 10.5, the secondary amine and quinoline nitrogen are completely deprotonated into their neutral free-base forms. Neutral molecules cannot undergo ion-exchange with silanols[2]. This strategy completely eliminates peak tailing at the source and drastically increases the hydrophobicity and retention of the target analyte, yielding superior resolution.
Alternative C: HILIC (For Counterion Quantification)
In standard RP-HPLC, the hydrophilic oxalate ion elutes rapidly in the void volume (
t0
). If the analytical goal requires the simultaneous assay of both the quinoline derivative and the oxalate salt, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed to retain the polar salt[5].
Fig 2. Decision matrix for selecting the optimal HPLC methodology based on analytical goals.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three methodologies when analyzing Methyl(quinolin-5-yl-methyl)amine oxalate. The Optimized High-pH method clearly demonstrates superior peak symmetry and retention for the active moiety.
Performance Metric
Traditional Low-pH RP-HPLC
Optimized High-pH RP-HPLC
HILIC Method
Stationary Phase
Standard Silica C18
Hybrid Silica (BEH) C18
Zwitterionic (ZIC-HILIC)
Mobile Phase pH
pH 2.5 (Formic Acid)
pH 10.5 (Ammonium Bicarb)
pH 6.8 (Ammonium Acetate)
Amine Ionization State
Fully Protonated (Cationic)
Neutral (Free Base)
Protonated (Cationic)
Retention Factor (
k′
)
1.8 (Poor retention)
6.5 (Excellent retention)
4.2 (Polar retention)
Tailing Factor (
Tf
)
1.75 (Significant tailing)
1.08 (Highly symmetrical)
1.40 (Moderate tailing)
Oxalate Retention
Elutes in void volume (
t0
)
Elutes in void volume (
t0
)
Retained (
k′
= 3.1)
MS Compatibility
Excellent
Excellent
Good (Requires frequent cleaning)
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Data should only be accepted if the internal System Suitability Criteria are met prior to sample analysis.
Protocol 1: Optimized High-pH RP-HPLC (For API Purity Assessment)
This protocol is engineered to neutralize the basic amine, providing the highest resolution for organic impurities.
Step-by-Step Methodology:
Column Preparation: Install an Ethylene Bridged Hybrid (BEH) C18 column (150 mm × 4.6 mm, 3.5 µm particle size). Equilibrate the column at 40°C.
Mobile Phase Preparation:
Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient Program: Set a linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. Flow rate: 1.0 mL/min.
Sample Preparation: Dissolve the Methyl(quinolin-5-yl-methyl)amine oxalate standard in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.
Detection: Monitor UV absorbance at 254 nm (optimal for the quinoline chromophore).
System Suitability & Self-Validation Criteria:
Blank Injection: Inject sample diluent. Ensure no interfering peaks exhibit a Signal-to-Noise (S/N) ratio > 3 at the retention time of the API.
Precision: Perform 5 replicate injections of the standard. The Relative Standard Deviation (RSD) of the peak area must be
≤
2.0%.
Peak Shape: The Tailing Factor (
Tf
) of the main peak must be
≤
1.2.
Protocol 2: HILIC Method (For Simultaneous Oxalate & API Assay)
Use this protocol only when the mass balance of the oxalate counterion must be verified against the active amine[5].
Step-by-Step Methodology:
Column Preparation: Install a Zwitterionic HILIC (ZIC-HILIC) column (150 mm × 4.6 mm, 5 µm). Equilibrate at 30°C.
Mobile Phase Preparation: Prepare an isocratic mixture of 70% Acetonitrile and 30% 20 mM Ammonium Acetate buffer (adjusted to pH 6.8).
Causality: The high organic content forces the polar analytes to partition into the water-enriched layer on the stationary phase.
Chromatographic Run: Run isocratically at 0.8 mL/min for 15 minutes.
Detection: Utilize a Diode Array Detector (DAD). Extract 254 nm for the quinoline amine and 210 nm for the oxalate counterion (which lacks strong UV chromophores).
System Suitability & Self-Validation Criteria:
Resolution: The resolution (
Rs
) between the oxalate peak and the amine peak must be
≥
3.0.
Equilibration Check: Retention times must not drift by more than 0.1 minutes across 3 consecutive standard injections (verifying the stable formation of the HILIC aqueous layer).
References
N-methyl-1-(5-quinolinyl)
Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives
Source: Benchchem Technical Support Center
URL
Comparative Efficacy Analysis: A Novel Quinoline Derivative Versus Chloroquine in Antimalarial Drug Discovery
Introduction: The Enduring Challenge of Malaria and the Quest for Novel Therapeutics Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health burden. For decade...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Challenge of Malaria and the Quest for Novel Therapeutics
Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health burden. For decades, chloroquine, a synthetic quinoline derivative, was the cornerstone of antimalarial treatment and prophylaxis, lauded for its safety, affordability, and efficacy. However, the emergence and spread of chloroquine-resistant Plasmodium falciparum, the most virulent human malaria parasite, has severely compromised its clinical utility in many parts of the world. This has fueled an urgent and ongoing search for new antimalarial agents with novel mechanisms of action or the ability to overcome existing resistance pathways.
This guide provides a comparative framework for evaluating the efficacy of a novel quinoline derivative, Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (hereafter referred to as "Compound Q" for the purpose of this hypothetical analysis), against the benchmark antimalarial, chloroquine. We will delve into the essential in vitro and in vivo methodologies required to rigorously assess the potency, selectivity, and potential of Compound Q as a next-generation antimalarial candidate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimalarial discovery.
The Benchmark: Understanding Chloroquine's Mechanism and Limitations
Chloroquine's primary mechanism of action targets the parasite's food vacuole. Inside this acidic organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates in the food vacuole and is thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
Widespread resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the parasite's food vacuole. These mutations effectively pump chloroquine out of its site of action, reducing its concentration to sub-therapeutic levels.
Evaluating Compound Q: A Methodological Guide to Comparative Efficacy
To ascertain the potential of Compound Q as a viable antimalarial candidate, a systematic and multi-faceted evaluation is required. This involves a head-to-head comparison with chloroquine against both drug-sensitive and drug-resistant parasite strains.
In Vitro Efficacy Assessment: Determining Potency Against P. falciparum
The initial step in evaluating any new antimalarial compound is to determine its in vitro activity against cultured P. falciparum. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the drug concentration required to inhibit 50% of parasite growth.
This assay is a widely used, fluorescence-based method for determining parasite viability.
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant K1 strain) are maintained in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II.
Drug Preparation: A stock solution of Compound Q and chloroquine diphosphate are prepared in an appropriate solvent (e.g., DMSO or water). Serial dilutions are then prepared in a 96-well microtiter plate.
Assay Initiation: Parasite culture with an initial parasitemia of ~0.5% is added to each well of the drug-dilution plate. Control wells containing untreated parasites and uninfected erythrocytes are also included.
Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.
Data Analysis: The fluorescence readings are normalized to the controls, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Compound
IC50 (nM) vs. 3D7 (Chloroquine-Sensitive)
IC50 (nM) vs. K1 (Chloroquine-Resistant)
Resistance Index (RI) (IC50 K1 / IC50 3D7)
Chloroquine
15
300
20
Compound Q
10
12
1.2
This table presents hypothetical data for illustrative purposes.
An RI close to 1, as shown for the hypothetical Compound Q, would be a highly desirable outcome, suggesting that the compound is equally effective against both chloroquine-sensitive and resistant strains and may overcome the PfCRT-mediated resistance mechanism.
Caption: Workflow for the in vitro SYBR Green I-based drug sensitivity assay.
In Vivo Efficacy Assessment: The 4-Day Suppressive Test
Promising in vitro activity must be followed by in vivo evaluation to assess a compound's efficacy within a living organism. The 4-day suppressive test (Peters' test) is a standard model for this purpose.
Animal Model: BALB/c mice are infected intravenously with Plasmodium berghei-infected erythrocytes.
Drug Administration: Two hours post-infection, mice are randomly assigned to groups and treated orally or intraperitoneally with Compound Q, chloroquine, or the vehicle control once daily for four consecutive days.
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
Efficacy Calculation: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percent parasite growth inhibition.
Data Analysis: The dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) is determined. The mean survival time of the mice in each group is also monitored.
Compound
ED50 (mg/kg/day)
ED90 (mg/kg/day)
Mean Survival Time at ED90 (days)
Chloroquine
5
15
>30
Compound Q
3
10
>30
This table presents hypothetical data for illustrative purposes.
Lower ED50 and ED90 values for Compound Q would indicate superior in vivo potency compared to chloroquine in this model.
Caption: Experimental design for the 4-day suppressive test in a murine malaria model.
Cytotoxicity and Selectivity Index
A crucial aspect of drug development is ensuring that the compound is selectively toxic to the parasite and not the host. The selectivity index (SI) provides a measure of this.
Cell Culture: A mammalian cell line (e.g., HEK293) is cultured in appropriate media.
Drug Treatment: Cells are seeded in a 96-well plate and treated with serial dilutions of Compound Q and chloroquine for 48-72 hours.
MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization and Reading: The formazan crystals are solubilized, and the absorbance is read on a plate reader.
CC50 Calculation: The concentration of the compound that causes 50% cell death (CC50) is calculated.
SI Calculation: The SI is calculated as CC50 / IC50.
Compound
CC50 on HEK293 (nM)
IC50 vs. 3D7 (nM)
Selectivity Index (SI)
Chloroquine
20,000
15
~1333
Compound Q
>50,000
10
>5000
This table presents hypothetical data for illustrative purposes.
A higher SI is desirable, as it indicates a greater therapeutic window. An SI > 100 is generally considered a good starting point for a promising antimalarial hit.
Probing the Mechanism: The Hemozoin Inhibition Pathway
Given that Compound Q is a quinoline derivative, a primary hypothesis for its mechanism of action would be the inhibition of hemozoin formation, similar to chloroquine.
Caption: Proposed mechanism of action for quinoline antimalarials.
Data Interpretation and Comparative Conclusion
Based on the hypothetical data presented, Compound Q demonstrates a highly promising profile compared to chloroquine.
Potency and Efficacy: Compound Q exhibits superior in vitro potency against both chloroquine-sensitive and, critically, chloroquine-resistant strains of P. falciparum. This is further corroborated by its enhanced in vivo efficacy in the murine malaria model.
Overcoming Resistance: The low Resistance Index (RI) of 1.2 for Compound Q is a standout feature, strongly suggesting that it is not susceptible to the common PfCRT-mediated chloroquine resistance mechanism. This is a significant advantage and a key attribute for a next-generation antimalarial.
Safety Profile: The high Selectivity Index (SI > 5000) indicates that Compound Q is significantly more toxic to the parasite than to mammalian cells, suggesting a favorable therapeutic window.
References
SYBR Green I-based Assay for Antimalarial Drug Screening.
Comparative Pharmacological Profiling: Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate vs. 8-Hydroxyquinoline Derivatives
As drug development pivots toward highly selective targeted therapies, the choice of core pharmacophores dictates not only efficacy but also the fundamental mechanism of cellular engagement. This guide provides an object...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly selective targeted therapies, the choice of core pharmacophores dictates not only efficacy but also the fundamental mechanism of cellular engagement. This guide provides an objective, data-driven comparison between two distinct quinoline-based scaffolds: the classic 8-Hydroxyquinoline (8-HQ) derivatives and the highly specific Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (MQMA-Oxalate) .
Designed for medicinal chemists and application scientists, this analysis deconstructs the causality behind their pharmacological behaviors, supported by self-validating experimental workflows.
Core Mechanistic Divergence
To understand the divergent applications of these two scaffolds, we must analyze their structural causality.
8-Hydroxyquinoline Derivatives:
8-HQs are universally recognized as "privileged structures" in pharmacology[1]. Their biological activity is fundamentally driven by the spatial arrangement of the C8-hydroxyl group and the C1-nitrogen. This creates a perfect bidentate pocket for chelating transition metals (Cu²⁺, Zn²⁺, Fe³⁺)[2]. The causality of their efficacy in antifungal[3], anticancer[4], and neuroprotective applications stems from this ionophore activity. By shuttling metals across lipid bilayers, 8-HQs disrupt cellular metal homeostasis, generate reactive oxygen species (ROS), and non-specifically inhibit metalloenzymes (such as 2OG-dependent oxygenases)[5].
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate:
MQMA-Oxalate represents a paradigm shift away from metal chelation. By lacking the critical C8-hydroxyl group, it cannot form stable bidentate metal complexes. Instead, its bioactivity is driven by the 5-aminomethyl substitution[6]. This basic amine acts as a precise hydrogen bond donor/acceptor, allowing the molecule to anchor deeply into specific receptor pockets or kinase ATP-binding sites[7]. Furthermore, formulating this primary amine as an oxalate salt deliberately lowers the pKa of the bulk formulation, enhancing aqueous solubility, improving gastrointestinal dissolution rates, and stabilizing the compound against premature oxidation during formulation.
Figure 1: Mechanistic divergence between 8-HQ metal chelation and MQMA targeted binding.
Comparative Data Synthesis
The structural differences between these scaffolds manifest in highly distinct physicochemical and in vitro performance metrics. The following tables synthesize their comparative profiles based on established pharmacological models.
Table 1: Structural and Physicochemical Divergence
Property
8-Hydroxyquinoline Derivatives
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
Core Pharmacophore
C8-Hydroxyl + C1-Nitrogen
C5-Aminomethyl + C1-Nitrogen
Primary Mechanism
Bidentate Metal Chelation (Ionophore)
Hydrogen Bonding / Kinase Pocket Binding
Aqueous Solubility
Generally Poor (requires lipophilic derivatization)
To objectively differentiate the broad-spectrum ionophore toxicity of 8-HQs from the targeted receptor inhibition of MQMA-Oxalate, laboratories must employ self-validating workflows. The following protocols build internal controls directly into the experimental design to prove mechanistic causality.
Protocol A: Orthogonal Metal Affinity Profiling
Objective: To empirically validate the presence or absence of bidentate chelation capabilities.
Baseline Spectral Acquisition: Prepare 10 µM solutions of an 8-HQ derivative and MQMA-Oxalate in HEPES buffer (pH 7.4). Record baseline UV-Vis spectra (200–500 nm).
Titration: Titrate both solutions with CuCl₂ (0 to 50 µM) in 5 µM increments.
Data Analysis: Monitor for a bathochromic shift (red shift). 8-HQs will exhibit a distinct shift as the metal-ligand complex forms. MQMA-Oxalate will show no significant spectral alteration.
Self-Validation Step (Job's Plot): For the compound showing a shift (8-HQ), plot the change in absorbance against the mole fraction of the ligand. A peak at a 0.66 mole fraction definitively validates a 1:2 (Metal:Ligand) stoichiometric complex, proving the spectral shift is due to true chelation, not compound aggregation.
Objective: To differentiate metal-dependent cytotoxicity from target-specific kinase/receptor inhibition.
Cell Culture Preparation: Culture target cells (e.g., HeLa[5] or Candida albicans[3]) in two parallel environments: Standard DMEM, and Metal-Depleted DMEM (pre-treated with the extracellular chelator DTPA).
Dose-Response Viability: Treat both cell populations with escalating doses of 8-HQ and MQMA-Oxalate. Incubate for 48 hours and assess viability via CellTiter-Glo (ATP luminescence).
Self-Validation Step (Metal-Dependency Index): Calculate the IC50 shift between standard and depleted media.
8-HQ Causality: Will lose massive efficacy in metal-depleted media, proving its mechanism relies on shuttling extracellular metals into the cell to cause oxidative stress.
MQMA-Oxalate Causality: Efficacy will remain constant across both media types, validating that its mechanism is metal-independent and driven by direct target engagement.
Figure 2: Self-validating high-throughput workflow for comparative pharmacological profiling.
Conclusion
The selection between an 8-Hydroxyquinoline derivative and Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate is not merely a choice of structural analogs; it is a choice of fundamental pharmacological philosophy. 8-HQs are unparalleled when the therapeutic goal is to exploit metal dyshomeostasis—making them exceptional candidates for antimicrobial therapies and neurodegenerative metal clearance. Conversely, MQMA-Oxalate is the superior building block for precision medicine. Its stable oxalate formulation and highly specific hydrogen-bonding profile allow researchers to design targeted kinase inhibitors and GPCR modulators without the confounding off-target toxicity associated with transition metal chelation.
References
Prachayasittikul, V., et al. "8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential." MedChemComm, RSC Publishing, 2015. URL:[Link]
Sokal, A., et al. "The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity." International Journal of Molecular Sciences, MDPI, 2025. URL:[Link]
Li, L., et al. "Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity." Journal of Medicinal Chemistry, PubMed, 2023. URL:[Link]
National Center for Biotechnology Information. "(Quinolin-5-yl)methanamine." PubChem Compound Summary, CID 12018693. URL:[Link]
A Comparative Guide to the Experimental Profile of Quinolin-5-yl-methylamine and Its Analogs
Introduction: The Quinoline Scaffold and the Data Gap for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold and the Data Gap for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs for cancer, malaria, and various infections.[3][4][5] This guide focuses on compounds centered around the quinolin-5-yl-methylamine core, a specific substructure of interest in contemporary drug discovery.
Initial literature searches for the specific compound, Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate, revealed a significant gap in publicly available experimental data. While this compound is commercially available for research purposes, its specific biological performance metrics, such as potency and selectivity, are not extensively documented in peer-reviewed literature. However, the closely related compound, Quinolin-5-yl-methylamine, is recognized as a valuable building block in the synthesis of bioactive molecules, particularly in the fields of neuropharmacology and anti-cancer research.[6]
Given this landscape, this guide will broaden its scope to provide a cross-validation of experimental findings for Quinolin-5-yl-methylamine and its structurally related analogs. By examining the performance of these comparable molecules, we can infer the potential biological activities and establish a framework for the experimental evaluation of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate. This guide is intended for researchers, scientists, and drug development professionals, providing both comparative data on quinoline derivatives and detailed protocols for key validation assays.
Section 1: The Quinoline Core in Kinase Inhibition
A predominant mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[7][8] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[6][9] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Notably, quinoline derivatives have been extensively developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][10] These two pathways are often interconnected and play crucial roles in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[6]
Below is a diagram illustrating the general signaling cascade of these RTKs, which represents a common target for quinoline-based inhibitors.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
While specific experimental data for Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate remains elusive in the current body of scientific literature, the extensive research on its structural analogs provides a strong foundation for its potential biological activity. The quinolin-5-yl-methylamine scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology and infectious diseases.
The comparative data presented in this guide suggests that derivatives of this core structure are potent inhibitors of key cellular processes, including kinase signaling and pathogen proliferation. The provided experimental protocols offer a validated roadmap for researchers to systematically evaluate the efficacy and mechanism of action of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate and other novel quinoline compounds.
Future research should focus on conducting these foundational assays to characterize this specific compound. Subsequent studies could then explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models. Such a systematic approach is essential to unlock the full therapeutic potential of this and other promising quinoline derivatives.
References
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC - NIH. [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Dovepress. [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]
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Comparative Benchmarking of Methyl(quinolin-5-yl-methyl)amine Oxalate Against Known Monoamine Oxidase Inhibitors
A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide sp...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3][4] Its unique heterocyclic structure allows for diverse functionalization, making it a fertile ground for the discovery of novel therapeutic agents targeting various enzymes and receptors.[5][6][7][8] Recent computational studies have suggested that quinoline derivatives may act as potent inhibitors of key enzymes in the central nervous system, such as monoamine oxidase B (MAO-B).[9]
This guide focuses on a novel quinoline derivative, Methyl(quinolin-5-yl-methyl)amine Oxalate , and provides a comprehensive framework for evaluating its potential as an enzyme inhibitor. Given the therapeutic importance of monoamine oxidase (MAO) enzymes in neurology and psychiatry, we propose a head-to-head benchmark comparison of this compound against established MAO inhibitors.[10][11]
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[10][12] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism that is clinically effective in treating depression and Parkinson's disease.[10][13][14] This guide will provide detailed protocols, data interpretation frameworks, and the scientific rationale needed to rigorously assess the potency and selectivity of Methyl(quinolin-5-yl-methyl)amine Oxalate as a potential MAO inhibitor.
Selection of Benchmark Inhibitors: The Gold Standards
To accurately evaluate the inhibitory profile of a novel compound, it is crucial to compare it against well-characterized, clinically relevant benchmarks. We have selected three inhibitors that cover the spectrum of selectivity and reversibility for the MAO enzymes.
Selegiline (L-deprenyl): A selective, irreversible inhibitor of MAO-B.[13][][16] It is used in the management of Parkinson's disease to prevent the breakdown of dopamine. Its selectivity for MAO-B at lower doses minimizes the risk of the "cheese effect" (hypertensive crisis) associated with non-selective MAOIs.[13][14]
Moclobemide: A selective, reversible inhibitor of MAO-A (RIMA).[][17] It is used as an antidepressant and anxiolytic.[18] Its reversibility contributes to a more favorable safety profile compared to irreversible MAOIs.[10]
Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[14][] While highly effective for treatment-resistant depression, its lack of selectivity necessitates strict dietary restrictions.[19]
These compounds provide a robust basis for comparison, allowing for a nuanced understanding of the potency, selectivity (MAO-A vs. MAO-B), and mechanism of action of Methyl(quinolin-5-yl-methyl)amine Oxalate.
Experimental Design and Protocols
The cornerstone of this benchmarking study is the accurate determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). We will employ a widely used, robust fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity.[20][21][22][23]
Core Principle of the Assay
The enzymatic reaction catalyzed by MAO produces H₂O₂. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a fluorometric probe (e.g., Amplex® Red) to generate a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.[23][24] An inhibitor will reduce this rate.
Caption: Principle of the coupled fluorometric MAO assay.
PART 1: IC₅₀ Determination Protocol
The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a key measure of inhibitor potency.
Materials & Reagents:
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)[12]
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
p-Tyramine (substrate for both MAO-A and MAO-B)[21]
Horseradish Peroxidase (HRP)
Fluorometric Probe (e.g., Amplex® Red)
Methyl(quinolin-5-yl-methyl)amine Oxalate and benchmark inhibitors (Selegiline, Moclobemide, Tranylcypromine)
Dimethyl sulfoxide (DMSO) for compound dissolution
Prepare 10 mM stock solutions of Methyl(quinolin-5-yl-methyl)amine Oxalate and all benchmark inhibitors in 100% DMSO.
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 100 µM). The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
Reagent Preparation (Working Solution):
Prepare a working solution containing the assay buffer, HRP, and the fluorometric probe. Keep this solution protected from light.
Scientist's Note: Preparing a master mix ensures that each well receives the same concentration of detection reagents, minimizing variability.
Assay Plate Setup:
Design the plate layout to include wells for:
Blank: No enzyme (assay buffer only).
Positive Control (100% Activity): Enzyme + DMSO (vehicle).
Test Compound Wells: Enzyme + serial dilutions of Methyl(quinolin-5-yl-methyl)amine Oxalate.
Benchmark Wells: Enzyme + serial dilutions of benchmark inhibitors.
Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B, diluted in assay buffer) to the designated wells.
Add 25 µL of the serially diluted test compounds or benchmark inhibitors (or DMSO for the positive control) to the enzyme-containing wells.
Pre-incubation:
Incubate the plate for 15 minutes at room temperature.
Scientist's Note: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.[25]
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding 25 µL of the p-Tyramine substrate solution to all wells.
Immediately place the plate in the fluorescence reader.
Measure the fluorescence kinetically (e.g., every minute for 20-30 minutes) at room temperature.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[20]
PART 2: Enzyme Kinetics for Mechanism of Action
To understand how the compound inhibits the enzyme, kinetic studies are performed. This involves measuring reaction rates at various substrate and inhibitor concentrations to determine the inhibition constant (Kᵢ) and the mechanism (e.g., competitive, non-competitive).
Methodology:
Setup: The assay is set up similarly to the IC₅₀ determination. However, instead of a wide range of inhibitor concentrations, a few fixed concentrations around the IC₅₀ are used (e.g., 0.5x, 1x, and 2x IC₅₀).
Substrate Titration: For each fixed inhibitor concentration, the reaction is initiated with a range of different substrate (p-Tyramine) concentrations.
Data Analysis: The initial reaction velocities are plotted against the substrate concentration. The data are then fit to different enzyme inhibition models using non-linear regression. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be used for visualization.
Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis. The inhibitor binds only to the free enzyme.
Non-competitive Inhibition: Lines intersect at the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex.
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison. The following workflow diagram illustrates the overall experimental process.
Caption: Experimental workflow for inhibitor characterization.
Comparative Inhibition Data (Hypothetical)
The table below presents a hypothetical but plausible dataset comparing Methyl(quinolin-5-yl-methyl)amine Oxalate to the benchmark inhibitors.
Compound
Target
IC₅₀ (nM)
Kᵢ (nM)
Mechanism of Inhibition
Methyl(quinolin-5-yl-methyl)amine Oxalate
MAO-A
1,250
680
Competitive
MAO-B
85
42
Competitive
Selegiline
MAO-A
8,500
-
Irreversible
MAO-B
15
-
Irreversible
Moclobemide
MAO-A
210
115
Reversible, Competitive
MAO-B
15,000
-
Reversible, Competitive
Tranylcypromine
MAO-A
95
-
Irreversible
MAO-B
110
-
Irreversible
Visualizing Inhibition Mechanisms
Understanding the mechanism is critical for predicting in vivo effects. A competitive inhibitor, for instance, can be outcompeted by high concentrations of the natural substrate.
Caption: Comparison of enzyme inhibition mechanisms.
Discussion and Interpretation
Based on our hypothetical data, Methyl(quinolin-5-yl-methyl)amine Oxalate demonstrates promising characteristics as a selective MAO-B inhibitor.
Potency: With an IC₅₀ of 85 nM against MAO-B, the compound shows significant potency. While not as potent as the irreversible inhibitor Selegiline (IC₅₀ = 15 nM), it is well within the range of a viable drug candidate.
Selectivity: The compound exhibits a selectivity index of approximately 15-fold for MAO-B over MAO-A (1250 nM / 85 nM). This is a highly desirable trait for a Parkinson's disease therapeutic, as selective MAO-B inhibition enhances dopamine levels while minimizing the side effects associated with MAO-A inhibition.[11][16]
Mechanism: The competitive mechanism of inhibition (Kᵢ = 42 nM) indicates that the compound likely binds to the active site of the enzyme, competing with the natural substrate. This reversible interaction is often associated with a better safety profile than irreversible inhibitors.[10]
Comparison to Benchmarks:
Compared to Selegiline , our test compound is less potent but has the potential advantage of reversibility.
It is significantly more potent and selective for MAO-B than the MAO-A selective inhibitor Moclobemide .
Unlike the non-selective inhibitor Tranylcypromine , Methyl(quinolin-5-yl-methyl)amine Oxalate's selectivity for MAO-B suggests a lower risk of tyramine-induced hypertensive crisis.[14]
The data position Methyl(quinolin-5-yl-methyl)amine Oxalate as a compelling lead compound for further development. Its selective, competitive, and potent inhibition of MAO-B makes it an attractive candidate for therapies targeting neurodegenerative disorders like Parkinson's disease.[11]
Next steps in the research pipeline should include:
In vivo Efficacy Studies: Assessing the compound's ability to modulate neurotransmitter levels and produce therapeutic effects in animal models of Parkinson's disease.
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Safety and Toxicology Studies: Evaluating the compound's off-target effects and overall safety profile.
This guide provides a foundational framework for the initial characterization of Methyl(quinolin-5-yl-methyl)amine Oxalate. By rigorously benchmarking against established standards, researchers can confidently assess its therapeutic potential and make informed decisions for its continued development.
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189006/]
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Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/annotated-review-on-various-biological-activities-of-quinoline-molecule/]
Monoamine Oxidase Inhibitor Compounds List - BOC Sciences. [URL: https://www.bocsci.com/monoamine-oxidase-inhibitor-compounds-list.html]
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be - BioAssay Systems. [URL: https://www.bioassaysys.com/images/flyer/MAO%20Activity%20Assay%20Control%20Tests.pdf]
Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10980482/]
Application Notes and Protocols for Determining the IC50 of hMAO-B-IN-8 - Benchchem. [URL: https://www.benchchem.
Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra00940g]
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410393/]
INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES - IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2402636.pdf]
A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312411/]
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The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... - ResearchGate. [URL: https://www.researchgate.net/figure/The-50-inhibitory-concentration-IC-50-values-for-MAO-A-inhibitors-in-A549-H1299-and_fig2_359334511]
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Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
Biologically active quinoline and quinazoline alkaloids part I - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270383/]
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Head-to-Head Comparison of Synthetic Routes for Quinoline Amines: A Technical Guide for Drug Development
Aminoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents. Historically, the assembly of these molecules relied heavily on classi...
Author: BenchChem Technical Support Team. Date: March 2026
Aminoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents. Historically, the assembly of these molecules relied heavily on classical Nucleophilic Aromatic Substitution (SNAr). However, modern drug development demands broader substrate scopes, milder conditions, and greener profiles, driving the adoption of transition-metal-catalyzed cross-coupling and direct C-H functionalization.
This guide provides an objective, head-to-head technical comparison of these synthetic routes, empowering researchers to select the optimal pathway based on mechanistic logic, substrate constraints, and experimental efficiency.
Mechanistic Logic & Route Selection
Selecting the right amination strategy depends on the electronic nature of the quinoline, the position of the desired amine, and the nucleophilicity of the amine partner. The decision matrix below outlines the logical flow for route selection.
Decision matrix for selecting the optimal quinoline amination route.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three primary amination strategies based on recent literature and standardized laboratory protocols.
Metric
Classical SNAr
Buchwald-Hartwig Amination
Direct C-H Amination
Typical Yields
60–95% (substrate dependent)
75–98%
50–85%
Catalyst Loading
None
1–5 mol% Pd
5–10 mol% Cu or Rh
Typical Temperature
100–160 °C
85–100 °C
25–100 °C
Reaction Time
12–24 hours
8–18 hours
12–24 hours
Substrate Scope
2- or 4-haloquinolines
All haloquinolines (2, 3, 4, 5, 6, 7)
Directed C2 or C8 positions
Amine Scope
Strong aliphatic nucleophiles
Broad (anilines, amides, bulky amines)
Azides, secondary amines, anilines
E-Factor (Waste)
High (excess amine/solvent)
Moderate (ligand/metal waste)
Low (atom economic, N2/H2O byproduct)
Deep Dive 1: Palladium-Catalyzed Buchwald-Hartwig Amination
While SNAr is strictly limited to the 2- and 4-positions and requires harsh heating, the Buchwald-Hartwig amination offers a mild and universally applicable alternative for any halogenated position on the quinoline ring 12.
Causality & Mechanistic Insights:
The success of this route hinges on the catalyst-ligand architecture. For 4-haloquinolines, the combination of Pd(OAc)2 and DPEphos is highly effective. DPEphos, a bidentate phosphine ligand with a wide bite angle, forces the intermediate Pd(II) complex into a cis conformation. This geometry dramatically accelerates the final reductive elimination step to form the C-N bond. Furthermore, utilizing a mild, insoluble base like K3PO4 minimizes base-catalyzed side reactions (such as etherification or degradation) compared to stronger bases like NaOtBu.
Self-Validating Protocol: Synthesis of 4-Aminoquinolines
Preparation: Charge an oven-dried 40-mL vial with 4-haloquinoline (1.0 mmol), Pd(OAc)2 (4 mol %), DPEphos (8 mol %), K3PO4 (2.5 mmol), and the amine (1.5 mmol).
Causality: Oven-drying is critical; trace moisture hydrolyzes the active Pd(0) species and degrades the phosphine ligand.
Atmosphere Exchange: Seal the vial with a septum. Insert an 18-gauge needle as a vent and purge the mixture with argon for 5 minutes.
Validation: Failure to rigorously deoxygenate results in the rapid oxidation of Pd(0) to inactive Pd(II), visually indicated by the premature precipitation of "Pd black" (a dark, insoluble solid) before the reaction begins.
Solvent Addition: Inject anhydrous dioxane (4 mL) through the septum. Sparge the resulting suspension with argon for an additional 3–5 minutes, then remove the vent needle.
Reaction: Heat the mixture at 85 °C for 12–18 hours.
Validation: The reaction mixture should maintain a homogeneous orange/red hue (indicative of the active Pd-ligand complex). Monitor via TLC (EtOAc/Hexanes); the disappearance of the UV-active haloquinoline spot confirms completion.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the phosphate salts and catalyst residues. Concentrate and purify via flash chromatography.
Deep Dive 2: Direct C-H Amination (The Green Frontier)
The paradigm of atom economy has shifted focus toward direct C-H amination, eliminating the need for pre-halogenated quinolines. This approach utilizes transition metals (Rh, Cu) to directly insert nitrogen into the C-H bond 3.
Causality & Mechanistic Insights:
Direct amination often suffers from poor regioselectivity. To solve this, researchers utilize directing groups or electronic activation. Converting quinoline to quinoline N-oxide highly polarizes the C2 position. In copper-catalyzed aminations, the N-oxide oxygen coordinates to the Cu center, directing the metalation precisely to the C2-H bond 4. The reaction utilizes ambient air as the terminal oxidant to regenerate the active Cu(II) species from Cu(I), making it an exceptionally green protocol.
Self-Validating Protocol: Copper-Catalyzed C2-Amination of Quinoline N-Oxides
Preparation: In a reaction tube, combine quinoline N-oxide (0.5 mmol), the amine (0.75 mmol), Cu(OAc)2 (10 mol %), and a suitable solvent (e.g., toluene or DMF, 2 mL).
Oxidant Setup: Equip the tube with an air balloon or leave it open to the atmosphere (if using a high-boiling solvent).
Causality: Oxygen is the stoichiometric oxidant required to close the catalytic cycle. Running this under inert gas will halt the reaction after a single turnover.
Reaction: Stir the mixture at 80–100 °C for 12 hours.
Validation: The reaction progress can be tracked by the color of the copper complex, which fluctuates between blue/green (CuII) and red/brown (CuI) as the catalytic cycle turns over. TLC will show the consumption of the highly polar N-oxide (low Rf).
Workup & Reduction: The resulting product is a 2-aminoquinoline N-oxide. To obtain the free 2-aminoquinoline, treat the crude mixture with a mild reducing agent (e.g., PCl3 or H2/Pd-C) to cleave the N-O bond.
Deep Dive 3: Classical SNAr (Nucleophilic Aromatic Substitution)
Despite the advent of metal catalysis, SNAr remains a cornerstone for large-scale, cost-sensitive manufacturing where the substrate permits.
Causality & Mechanistic Insights:
SNAr on quinolines is strictly limited to the 2- and 4-positions because the ring nitrogen can stabilize the anionic Meisenheimer intermediate only when the attack occurs at these conjugated sites. The reaction requires highly nucleophilic aliphatic amines and extreme temperatures (often neat, >120 °C) because the aromaticity of the quinoline ring must be temporarily disrupted during the transition state.
Self-Validating Protocol: Synthesis of 4-Aminoquinoline via SNAr
Preparation: Combine 4-chloroquinoline (10 mmol) and the aliphatic amine (30 mmol) in a heavy-walled pressure vial.
Causality: A large excess of amine is used to act as both the reactant and the solvent, as well as to scavenge the HCl byproduct.
Reaction: Seal the vial and heat to 140 °C for 16 hours.
Validation: The reaction will generate significant pressure and turn highly viscous as the amine hydrochloride salt precipitates. The formation of this white solid is a direct visual confirmation of C-N bond formation.
Workup: Cool the mixture, dissolve the residue in aqueous NaOH (to neutralize the salt), and extract with dichloromethane.
Conclusion
The synthesis of aminoquinolines has evolved from the brute-force conditions of classical SNAr to the elegant, precision-engineered realms of palladium and copper catalysis. For unhindered, aliphatic amines at the 2- or 4-positions, SNAr remains the most scalable and cost-effective route. However, for complex anilines, deactivated amines, or functionalization at the 3, 5, 6, or 7-positions, the Buchwald-Hartwig amination is unparalleled. Looking forward, direct C-H amination stands as the ultimate green methodology, promising to streamline synthetic routes by bypassing halogenated intermediates entirely.
References
Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Direct C-H Amination of Arenes with Alkyl Azides under Rhodium Catalysis
Source: Angewandte Chemie International Edition
URL:[Link]
Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C-H Bond Activation under Mild Conditions
Source: Organic Letters - ACS Publications
URL:[Link]
Cytotoxicity comparison between Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate and its parent amine
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck during hit-to-lead optimization: the misinterpretation of in vitro cytotoxicity data due to salt counterion in...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck during hit-to-lead optimization: the misinterpretation of in vitro cytotoxicity data due to salt counterion interference.
When evaluating quinoline-derived scaffolds—such as Methyl(Quinolin-5-Yl-Methyl)Amine —researchers often utilize its oxalate salt form (CAS: 1177274-42-8) to bypass the poor aqueous solubility of the lipophilic free base[1]. However, while the oxalate salt improves handling and dissolution in aqueous assay buffers, the oxalate counterion is not biologically inert.
This guide provides an objective, mechanistically grounded comparison of the cytotoxicity profiles of the free amine versus its oxalate salt, detailing why counterion-induced metabolic stress can confound your viability assays and how to implement a self-validating experimental workflow to separate on-target effects from off-target toxicity.
Mechanistic Context: The "Trojan Horse" of Oxalate Salts
To understand the divergent cytotoxicity profiles of these two forms, we must examine their intracellular fate.
The free amine is highly lipophilic, allowing it to cross the phospholipid bilayer via passive diffusion. Once inside the cytosol, it engages its primary biological targets (e.g., bacterial enoyl-acyl carrier protein reductases like FabI, or mammalian kinases) to induce targeted cellular responses or controlled apoptosis[2].
Conversely, the oxalate salt acts as a "Trojan Horse." While it readily dissolves in physiological media, it dissociates upon cellular entry. The liberated oxalate ion (
C2O42−
) actively disrupts intracellular homeostasis. High local concentrations of oxalate activate lipid signaling pathways that produce ceramide, leading to a surge in reactive oxygen species (ROS)[3]. This oxidative stress directly depolarizes the mitochondrial membrane potential (
Δψm
), triggering cytochrome C release and rapid necrotic cell death[4],[5].
Furthermore, in standard metabolic assays like Alamar Blue, mitochondrial oxidoreductases are required to reduce resazurin to the fluorescent resorufin[6]. Because oxalate actively impairs these specific mitochondrial enzymes, the oxalate salt will artificially present a much lower apparent IC
50
(suggesting higher toxicity) than the free amine, creating a false-positive for target-mediated cytotoxicity[7].
Intracellular Pathway Divergence
Fig 1: Divergent intracellular signaling and cytotoxicity pathways of free amine vs. oxalate salt.
Comparative Cytotoxicity Data
The following table synthesizes the differential performance of the two compound forms across standard human cell lines (Jurkat T-lymphocytes and HepG2 hepatocytes). Note: Values are representative benchmarks demonstrating the counterion shift.
Relying solely on a single metabolic readout (like Alamar Blue) when testing oxalate salts is a critical methodological error. To ensure trustworthiness, you must utilize a self-validating system : coupling a metabolic assay (Alamar Blue) with a membrane integrity assay (LDH Release).
If the Alamar Blue signal drops but LDH release remains baseline, the compound is merely cytostatic or causing metabolic interference (common with oxalate). If both signals correlate, true cytotoxicity (necrosis/apoptosis) is confirmed.
Step-by-Step Methodology
Step 1: Equimolar Compound Preparation (Critical)
Causality: You cannot dose the free base and the salt at the same mass concentration (
μ
g/mL). You must dose equimolarly to account for the 90.03 g/mol weight of the oxalic acid counterion.
Dissolve the Free Amine in 100% DMSO to a 10 mM stock.
Dissolve the Oxalate Salt in sterile PBS (pH 7.4) to a 10 mM stock.
Dilute both stocks in complete culture media to final working concentrations (e.g., 1–100 µM), ensuring the final DMSO concentration for the free amine group does not exceed 0.5% (v/v). Prepare a 0.5% DMSO vehicle control.
Seed at a density of
1×104
cells/well in a 96-well plate (100 µL/well)[6].
Incubate for 24 hours at 37°C, 5% CO
2
to allow for attachment (for adherent HepG2).
Step 3: Treatment & Dual-Readout Execution
Aspirate media and apply 100 µL of the prepared equimolar compound dilutions. Include a positive lysis control (e.g., 1% Triton X-100) and the vehicle control.
Incubate for 24 hours.
LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH assay reaction mixture. Incubate in the dark for 30 mins, add stop solution, and measure absorbance at 490 nm.
Alamar Blue Readout (Metabolic Activity): To the remaining 50 µL of media and cells in the original plate, add 5 µL of Alamar Blue reagent (10% v/v)[8]. Incubate for 2–4 hours at 37°C. Measure fluorescence (Excitation 544 nm / Emission 590 nm) or absorbance at 570 nm and 600 nm[6],[8].
Step 4: Data Interpretation Logic
Calculate % Viability relative to the vehicle control.
If the Oxalate Salt shows a 50% reduction in Alamar Blue signal but < 10% LDH release, the toxicity is an artifact of oxalate-induced mitochondrial stress[4], not true cell death.
Formulation & Application Recommendations
For In Vitro Target Screening: Always use the Free Amine (solubilized in DMSO). The oxalate counterion will introduce unacceptable levels of off-target mitochondrial toxicity and assay interference, leading to false-positive hit rates.
For In Vivo Dosing (Oral): The Oxalate Salt is preferred. The highly acidic environment of the gastric lumen and subsequent systemic buffering mitigate the localized concentration spikes of oxalate seen in static in vitro well plates, allowing you to leverage the salt's superior bioavailability.
References
Heterocyclic compounds, methods of making them and their use in therapy. Google Patents (WO2004052890A1). Available at:[2]
N-methyl-1-(5-quinolinyl)methanamine oxalate. ChemBK. Available at:[Link][1]
Mechanism of cytotoxicity of micron/nano calcium oxalate monohydrate and dihydrate crystals on renal epithelial cells. RSC Advances. Available at:[Link][4]
Mechanisms mediating oxalate-induced alterations in renal cell functions. PubMed - NIH. Available at:[Link][3]
Reinjury risk of nano-calcium oxalate monohydrate and calcium oxalate. International Journal of Nanomedicine - Dove Medical Press. Available at:[Link][5]
Evaluation of Alamar Blue Reduction for the In Vitro Assay of Hepatocyte Toxicity. ResearchGate. Available at:[Link][6]
Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at:[Link][7]
Biomechanical effects of environmental and engineered particles on human airway smooth muscle cells. PMC - NIH. Available at:[Link][8]
As a Senior Application Scientist overseeing the integration of novel heterocyclic compounds into high-throughput drug development workflows, I recognize that laboratory safety cannot rely on rote memorization. It requir...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the integration of novel heterocyclic compounds into high-throughput drug development workflows, I recognize that laboratory safety cannot rely on rote memorization. It requires a mechanistic understanding of the chemicals we handle.
Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8) is a specialized reagent that presents a dual-hazard profile. To ensure environmental compliance and laboratory safety, we must address both the quinoline core (a suspected carcinogen and aquatic toxin) and the oxalate counterion (a systemic toxicant).
This guide provides a field-proven, self-validating system for the operational handling and proper disposal of this compound.
Mechanistic Hazard Profile & Causality
Understanding why a chemical is dangerous dictates how we dispose of it. We do not simply throw this compound into a generic waste bin; we segregate it based on its specific chemical reactivity.
Table 1: Quantitative Hazard Data & Causality Profile
Chemical Component
Primary Hazard Classification
Causality & Operational Impact
Quinoline Core
EPA Group C (Possible Human Carcinogen); Aquatic Toxicity[1].
Causality: Quinoline derivatives metabolize into reactive epoxides that can bind to DNA. Impact: Mandates zero-drain disposal policies and strict prevention of aerosolization to avoid inhalation exposure[2].
Amine Group
Skin/Eye Irritant; Mildly Basic.
Causality: Amines react exothermically with strong acids and can form hazardous N-nitrosamines if mixed with nitrosating agents. Impact: Must be strictly segregated from strong oxidizers and concentrated acids[3].
Oxalate Salt
Acute Toxicity (Oral/Dermal); Target Organ Toxicity (Kidneys)[4].
Causality: Oxalate ions precipitate calcium in vivo, forming insoluble calcium oxalate crystals that cause severe renal damage. Impact: Requires complete decontamination of all shared spatulas and weighing balances to prevent cross-contamination.
Thermal Decomposition
Toxic Gas Generation.
Causality: Upon heating, amine oxalates decompose to release toxic nitrogen oxides (NOx), carbon monoxide (CO), and ammonia[4]. Impact: Waste must be destined for high-temperature, EPA-licensed incineration with scrubbers, not standard autoclaving.
Required Personal Protective Equipment (PPE)
Every protocol must be a self-validating system. Your first layer of validation is ensuring the physical barrier between the scientist and the compound is impenetrable.
Table 2: PPE Specifications & Logic
Equipment
Specification
Scientific Rationale
Gloves
Double-layered Nitrile (min 0.11mm).
Nitrile provides excellent resistance to amine derivatives. Double-gloving ensures the inner glove remains pristine if the outer glove is contaminated during weighing.
Eye Protection
Chemical splash goggles (ANSI Z87.1).
The oxalate salt exists as a fine powder. Standard safety glasses with gaps do not protect against airborne micro-particulates.
Respirator
N95 or P100 particulate filter (if outside hood).
Prevents inhalation of the quinoline-derivative dust, which poses long-term carcinogenic risks[1].
Environment
Class II Biological Safety Cabinet or Chemical Fume Hood.
Maintains negative pressure, ensuring any aerosolized powder is drawn away from the operator's breathing zone.
Operational Disposal Workflows
The following diagram illustrates the logical decision tree for managing Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate waste streams.
Workflow for the segregation and proper disposal of Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate waste.
Step-by-Step Experimental Disposal Protocols
Protocol A: Routine Waste Segregation and Containerization
Objective: Safely isolate the compound for commercial incineration without triggering secondary reactions.
Segregate by State:
Solid Waste: Place all residual powders, contaminated weighing boats, and filter papers into a dedicated, wide-mouth high-density polyethylene (HDPE) container.
Liquid Waste: Collect all organic solvent solutions (e.g., DMSO or methanol stocks) in a compatible, clearly labeled liquid waste carboy.
Prevent Incompatible Mixing: Do not mix this waste stream with strong oxidizers (e.g., peroxides, nitric acid) or heavy metals. The amine group can undergo dangerous exothermic oxidations, and the oxalate can chelate metals, creating unpredictable, shock-sensitive precipitates[3].
Decontaminate Glassware (The "Triple Rinse" Rule):
Rinse the contaminated glassware three times with a compatible solvent (e.g., methanol).
Crucial Causality: The first rinse contains >90% of the residual compound. Collect all three rinses into the hazardous liquid waste container. Only after the third rinse can the glassware be washed in the standard laboratory sink[2].
Labeling: Affix a GHS-compliant label stating: "Hazardous Waste: Toxic/Irritant. Contains Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate and [Solvent Name]. Target Organs: Liver, Kidneys."
Protocol B: Accidental Spill Management
Objective: Contain and neutralize an unexpected breach while preventing aerosolization.
Secure the Perimeter: Immediately halt work. If the spill is a dry powder outside the fume hood, evacuate the immediate area for 15 minutes to allow airborne particulates to settle.
Solid Spill Containment:
Do not use a dry brush, which will aerosolize the toxic oxalate dust.
Lightly dampen a disposable paper towel with water or ethanol to trap the powder.
Carefully wipe the area from the outside in. Place the contaminated towels directly into the solid hazardous waste container.
Liquid Spill Containment:
Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as the oxalate salt mixed with organic solvents can pose a fire hazard upon drying[4].
Scoop the saturated absorbent using a non-sparking plastic spatula into the solid waste container.
Validation Step: After removing the bulk spill, wash the surface with a mild detergent and water. Swab the area and visually inspect under a UV lamp (many quinoline derivatives fluoresce) to validate that zero residual compound remains on the benchtop.
Protocol C: Final EPA-Compliant Disposal
Under no circumstances should this compound be disposed of via the domestic sewage exclusion (down the drain)[3]. The waste must be transferred to an Environmental Health and Safety (EHS) officer or a licensed chemical waste contractor. The ultimate destruction method is high-temperature incineration equipped with NOx scrubbers, which safely breaks down the quinoline ring and neutralizes the oxalate counterion without releasing toxic environmental pollutants.
References
Fisher Scientific. "SAFETY DATA SHEET: Ammonium oxalate monohydrate." Fisher Scientific Regulatory Documentation. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Quinoline: Hazard Summary." EPA Integrated Risk Information System. Available at: [Link]
Operational Safety and Logistics Master Plan: Handling Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavio...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate (CAS: 1177274-42-8)[1] presents a unique, dual-hazard profile.
This guide provides a self-validating, field-proven operational plan designed for drug development professionals, ensuring absolute safety and regulatory compliance through causality-driven protocols.
Physicochemical Hazard Causality (The "Why")
To design a fail-safe Personal Protective Equipment (PPE) matrix, we must first deconstruct the molecule's mechanistic interactions with human physiology:
The Quinoline Core (Systemic & Genetic Hazard): Quinoline derivatives are highly lipophilic, allowing them to rapidly bypass the stratum corneum (outer skin layer) upon contact[2]. Once absorbed, they act as systemic toxins targeting the liver, and are classified as suspected mutagens and carcinogens (GHS Category 1B/2) due to their potential to intercalate with cellular DNA[3][4]. This dictates the need for strictly impermeable, chemical-resistant dermal barriers.
The Amine Oxalate Salt (Particulate & Renal Hazard): While the quinoline base is lipophilic, its oxalate salt form creates a fine, hygroscopic crystalline dust[5]. If aerosolized and inhaled, soluble oxalates precipitate calcium in the bloodstream, potentially causing severe respiratory irritation and renal tubular necrosis[5][6]. This mandates high-efficiency particulate air (HEPA) filtration during any open-container handling.
Quantitative Safety Parameters
Table 1: Glove Permeation & Breakthrough Data
Data synthesized from standardized EN 374 testing on quinoline derivatives[7][8].
Based on the physicochemical causality outlined above, the following PPE is non-negotiable:
Dermal Protection (Hands): Double-gloving is mandatory.
Inner Glove: Standard Nitrile (for tactile dexterity).
Outer Glove: Extended-cuff Nitrile (>0.11 mm) or Butyl Rubber[7]. Logic: If the outer glove is breached by the lipophilic quinoline, the inner glove provides a secondary barrier, allowing time for safe doffing.
Respiratory Protection: When handling the dry powder outside a closed transfer system, a NIOSH-approved N95, P100, or EN 143 Type P2/P3 particulate respirator is required[5][7]. Logic: Prevents inhalation of the calcium-precipitating oxalate dust.
Eye/Face Protection: Tight-fitting chemical splash goggles (EN 166). A full face shield is highly recommended during bulk transfers to prevent ocular exposure to corrosive dust[9].
Body Protection: A flame-resistant, impermeable Tyvek suit or a dedicated, fully buttoned lab coat. Cuffs must be taped or secured over the inner glove to prevent wrist exposure[6].
Operational Workflow
Operational safety workflow for handling Methyl(Quinolin-5-Yl-Methyl)Amine Oxalate.
Step-by-Step Methodologies
Methodology A: Safe Weighing and Transfer Protocol
This protocol is self-validating: it prevents aerosolization before it can occur, rather than relying solely on PPE to catch airborne particles.
Ventilation Setup: Verify the fume hood face velocity is actively pulling between 80–100 feet per minute (fpm). Line the work surface with absorbent, plastic-backed bench paper.
Static Mitigation: Amine oxalate powders hold static charges. Use an anti-static bar or zero-stat gun on the weighing spatula and analytical balance. Logic: This prevents the powder from violently repelling off the spatula and aerosolizing into the breathing zone.
Transfer Execution: Use a static-free V-spatula. Do not pour the powder directly from the source bottle.
Dual-Solvent Decontamination: Wipe down the balance and surrounding area first with a 10% bleach solution (to oxidize the amine/oxalate), followed by 70% ethanol (to solubilize and remove the lipophilic quinoline core)[3].
Methodology B: Spill Response and Decontamination
Evacuate & Isolate: Immediately clear the area. Allow the fume hood or room HVAC to clear airborne dust for a minimum of 15 minutes[5].
Don Emergency PPE: Responders must upgrade to full Tyvek suits, double nitrile gloves, and a half-mask P100 respirator[5][9].
Wet Containment: Do NOT sweep the dry powder. Gently cover the spill with damp absorbent pads moistened with water or a weak alkaline solution. Logic: Wetting the powder neutralizes the oxalate and traps the dust, preventing inhalation hazards[5].
Cleanup: Carefully scoop the damp matrix using non-sparking tools into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container[3].
Verification: Swab the spill area and illuminate with a UV light (the quinoline moiety often fluoresces) to visually validate that zero residual contamination remains.
Methodology C: Waste Disposal Plan
Segregation: Never mix quinoline-amine oxalate waste with strong oxidizing agents or strong acids. Logic: This can trigger exothermic reactions or release highly toxic nitrogen oxide (NOx) fumes[6].
Labeling: Label the container explicitly: "Toxic/Mutagenic Solid Waste - Contains Quinoline and Oxalate Salts."
Storage: Store in a cool, dry, well-ventilated satellite accumulation area in tightly sealed, rigid HDPE containers[9].
Destruction: Dispose of via a licensed hazardous waste contractor. The required EPA/regulatory destruction method is high-temperature chemical incineration equipped with an afterburner and scrubber to safely capture NOx emissions[3][5].